molecular formula C5H7ClO4 B1580607 Dimethyl chloromalonate CAS No. 28868-76-0

Dimethyl chloromalonate

Cat. No.: B1580607
CAS No.: 28868-76-0
M. Wt: 166.56 g/mol
InChI Key: LNBQBURECUEBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl chloromalonate (dimethyl 2-chloromalonate) is a dialkyl 2-substituted malonate. Carbanions of this compound are reported to react with naphthoquinone derivatives, via vicarious nucleophilic substitution or oxidative nucleophilic substitution of hydrogen processes. This compound is reported to react with hydroquinone and monosubstituted hydroquinones to afford 2-oxido-benzo[b]furan derivatives. Synthesis of dimethyl 2-chloromalonate, via chlorination of dimethyl malonate has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-chloropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBQBURECUEBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049018
Record name Dimethyl chloromalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28868-76-0
Record name Propanedioic acid, 2-chloro-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28868-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl chloromalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028868760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl chloromalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl chloromalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL CHLOROMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3S4XL5PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimethyl chloromalonate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl Chloromalonate: Synthesis, Properties, and Applications

Introduction

This compound, identified by the CAS number 28868-76-0 , is a versatile and highly reactive reagent pivotal in modern organic synthesis.[1][2][3] Its unique structural features, particularly the presence of a labile chlorine atom positioned alpha to two electron-withdrawing methyl ester groups, make it an invaluable building block for creating complex molecular architectures. This guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling protocols.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValue
CAS Number 28868-76-0[1][2]
Molecular Formula C₅H₇ClO₄[1][2]
Molecular Weight 166.56 g/mol [2]
Density 1.305 g/mL at 25 °C[1]
Boiling Point 105-106 °C at 19 mmHg[1]
Refractive Index n20/D 1.437[1]
Flash Point 107 °C (224.6 °F) - closed cup
Synonyms 1,3-Dimethyl 2-chloropropanedioate, 2-Chloro-malonic acid dimethyl ester, Dimethyl α-chloromalonate

Synthesis and Purification: A Practical Approach

A robust and scalable synthesis of this compound involves the direct chlorination of dimethyl malonate using sulfuryl chloride.[4] This method is favored for its efficiency and use of readily available starting materials.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup: A 50-L glass reactor is purged with nitrogen and charged with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.[4]

  • Addition of Chlorinating Agent: Sulfuryl chloride (24.5 kg, 181.7 mol) is added to the stirred dimethyl malonate over a period of 1 hour, ensuring the temperature is maintained below 25 °C.[4]

  • Reaction Progression: The reaction mixture is then gradually heated to a temperature of 40-45 °C and maintained for 4-5 hours.[4]

  • Monitoring the Reaction: The progress of the reaction is monitored by Gas Chromatography (GC) until less than 6.0 area % of the starting dimethyl malonate remains.[4]

  • Cooling: Once the reaction is complete, the mixture is cooled to 25 °C and stirred for an additional 30 minutes.[4]

Causality in Experimental Choices:

  • Temperature Control: Maintaining the initial temperature below 25 °C during the addition of sulfuryl chloride is crucial to control the exothermic reaction and prevent runaway conditions. The subsequent heating to 40-45 °C provides the necessary activation energy for the reaction to proceed at a practical rate without promoting the formation of the undesired dimethyl 2,2-dichloromalonate impurity.[4][5]

  • Reaction Time: A reaction time of 4-5 hours is optimal for maximizing the yield of the desired monochlorinated product. Extending the reaction time, for instance to 48 hours, can lead to an increase in the formation of the dichloro impurity to as much as 15%.[4][5]

Purification Strategy

Commercially available this compound often contains dimethyl 2,2-dichloromalonate as a significant impurity.[4] While fractional distillation is a possible purification method, it can lead to considerable yield loss. A more practical approach for removing the dichloro impurity is through silica-plug filtration, which can yield this compound with a purity of greater than 95% as determined by GC.[4]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Dimethyl Malonate Dimethyl Malonate Reaction Reaction Dimethyl Malonate->Reaction Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product Silica-Plug Filtration Silica-Plug Filtration Crude Product->Silica-Plug Filtration Pure this compound Pure this compound Silica-Plug Filtration->Pure this compound

Caption: Synthesis and purification workflow for this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electrophilic nature of the alpha-carbon, which is activated by the adjacent ester groups and the chlorine atom. This makes it highly susceptible to nucleophilic attack.[6]

Key Reactions
  • O-Alkylation: this compound is an effective reagent for the O-alkylation of phenols. For instance, it reacts with guaiacol in the presence of a base like sodium hydroxide to form dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in the synthesis of the drug Bosentan.[4]

  • Cyclocondensation: It can undergo cyclocondensation reactions with amidines to construct pyrimidinedione scaffolds, which are important structural motifs in many pharmaceutical compounds.

  • Vicarious Nucleophilic Substitution (VNS): Carbanions of this compound can react with naphthoquinone derivatives through VNS, providing a pathway to functionalized aromatic systems.[1][7]

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other valuable organic compounds.[4][8]

  • Pharmaceuticals: It is a key starting material for anti-inflammatory drugs, fungicides, and agricultural chemicals.[8] Its role in synthesizing the API Vilazodone hydrochloride (Viibryd™) further highlights its importance in modern medicine.[4]

  • Fine Chemicals: It is also used in the preparation of artificial sweeteners, flavorings, cyclic imide esters, and cyclic amides.[8]

  • Organic Synthesis: this compound is used in the one-pot synthesis of tetra-alkoxycarbonylallylidenetriphenylphosphoranes and in the stereoselective synthesis of highly functionalized nitrocyclopropanes.[1][7]

Application_Pathway DCM Dimethyl Chloromalonate Reaction O-Alkylation (NaOH, Toluene) DCM->Reaction Guaiacol Guaiacol Guaiacol->Reaction Intermediate Dimethyl 2-(2-methoxyphenoxy)malonate Reaction->Intermediate Bosentan Bosentan (API) Intermediate->Bosentan Further Steps

Caption: Synthesis of a Bosentan intermediate using this compound.

Safety and Handling

This compound is a hazardous substance that causes severe skin burns and eye damage.[9][10] It is classified as a corrosive liquid.[9]

  • Personal Protective Equipment (PPE): When handling, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11] Work should be conducted in a well-ventilated area or a fume hood.[9]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed, original containers.[9][11] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[11][12] Do not use aluminum or galvanized containers for storage.[9]

  • Spill Management: In case of a spill, evacuate the area and wear full protective clothing with a breathing apparatus.[9] Contain the spill with inert materials like sand or vermiculite and prevent it from entering drains.[9]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water and seek urgent medical attention.[11] If inhaled, move the person to fresh air and seek immediate medical help.[11] If swallowed, rinse the mouth but do not induce vomiting, and call for immediate medical assistance.[11]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its well-defined reactivity, coupled with established and scalable synthesis protocols, ensures its continued importance in both academic research and industrial applications, particularly in the realm of drug discovery and development. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Dimethyl chloromalonate, with the chemical formula C₅H₇ClO₄, is a halogenated diester that serves as a pivotal building block in organic synthesis.[1] Its unique structural features, particularly the presence of an electrophilic chlorinated carbon flanked by two electron-withdrawing methoxycarbonyl groups, make it a versatile reagent for the construction of a wide array of molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the methodologies for their empirical verification. Understanding these properties is paramount for its effective handling, reaction optimization, and purification in a laboratory setting.

I. Core Physicochemical Properties

The fundamental physical constants of this compound are crucial for its identification, purification, and use in synthetic protocols. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₇ClO₄[1]
Molecular Weight 166.56 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 208 °C at 760 mmHg; 105-106 °C at 19 mmHg[1][2]
Density 1.305 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.437[1][2]
Flash Point 107 °C (224.6 °F) - closed cup[1]
CAS Number 28868-76-0[1]

II. Experimental Determination of Physical Properties

The following sections detail the experimental methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

A. Boiling Point Determination

The boiling point is a critical indicator of a liquid's purity. For this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology: Thiele Tube Method [3][4]

  • Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The thermometer bulb and the fusion tube should be at the same level.

  • Heating: The Thiele tube is heated gently and uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles is observed. This is the initial boiling point.

  • Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded. The boiling point is the average of these two temperatures.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure FusionTube Fusion Tube with Sample and Inverted Capillary Thermometer Thermometer FusionTube->Thermometer Attach ThieleTube Thiele Tube with Oil FusionTube->ThieleTube Immerse Thermometer->ThieleTube Immerse Heat Gently Heat ThieleTube->Heat ObserveBubbles Observe Continuous Bubble Stream (T1) Heat->ObserveBubbles Cool Cool Down ObserveBubbles->Cool ObserveEntry Observe Liquid Entry into Capillary (T2) Cool->ObserveEntry Calculate Calculate Boiling Point (T1+T2)/2 ObserveEntry->Calculate

Caption: Workflow for Boiling Point Determination.

B. Density Measurement

Density is a fundamental physical property that can be used to assess the purity and identity of a liquid.

Methodology: Pycnometer Method [5][6]

  • Calibration: A clean, dry pycnometer (a specific volume flask) is weighed accurately (m₁).

  • Water Measurement: The pycnometer is filled with deionized water of a known temperature, and the excess is wiped off. The filled pycnometer is weighed (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.

  • Sample Measurement: The pycnometer is dried thoroughly and filled with this compound. It is then weighed again (m₃).

  • Calculation: The density of this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

Density_Measurement cluster_steps Density Measurement Workflow WeighEmpty Weigh Empty Pycnometer (m1) FillWater Fill with Water & Weigh (m2) WeighEmpty->FillWater CalculateVolume Calculate Pycnometer Volume (V) FillWater->CalculateVolume DryPycnometer Dry Pycnometer CalculateVolume->DryPycnometer FillSample Fill with Sample & Weigh (m3) DryPycnometer->FillSample CalculateDensity Calculate Density ρ = (m3 - m1) / V FillSample->CalculateDensity

Caption: Workflow for Density Measurement.

C. Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property and is useful for identifying and assessing the purity of liquid samples.

Methodology: Abbe Refractometer [7][8]

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the Abbe refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Refractive_Index_Measurement cluster_procedure Refractive Index Measurement Workflow Calibrate Calibrate Refractometer ApplySample Apply Sample to Prism Calibrate->ApplySample Adjust Adjust for Sharp Boundary ApplySample->Adjust ReadValue Read Refractive Index & Temperature Adjust->ReadValue

Caption: Workflow for Refractive Index Measurement.

D. Solubility Profile

Understanding the solubility of this compound is essential for choosing appropriate solvents for reactions, extractions, and chromatography.

Methodology: Qualitative Solubility Testing [2][9]

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, diethyl ether, ethanol, acetone, toluene, and hexane.

  • Procedure: Approximately 0.1 mL of this compound is added to 2 mL of the solvent in a test tube.

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. Given its structure, this compound is expected to be soluble in most common organic solvents but have limited solubility in water.

III. Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure of this compound.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple.

  • Methine Proton (-CH(Cl)-): A singlet is anticipated for the proton attached to the chlorinated carbon. Due to the electron-withdrawing effects of the chlorine atom and the two adjacent carbonyl groups, this proton will be significantly deshielded, and its chemical shift is expected to be in the range of 4.5-5.5 ppm .

  • Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups will appear as a single, sharp singlet. Their chemical shift is expected to be in the typical range for methyl esters, around 3.8 ppm .

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon framework.

  • Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the ester groups are expected to resonate in the downfield region, typically around 165-170 ppm .

  • Methine Carbon (-CH(Cl)-): The carbon atom bonded to the chlorine will be significantly deshielded and is expected to appear in the range of 60-70 ppm .

  • Methyl Carbons (-OCH₃): The two equivalent methyl carbons of the ester groups will appear in the upfield region, typically around 50-55 ppm .

C. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in this compound.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ , characteristic of the carbonyl groups in an ester. The presence of the electron-withdrawing chlorine atom on the α-carbon may shift this band to a slightly higher frequency compared to a non-halogenated malonate.

  • C-O Stretch: Strong absorption bands corresponding to the C-O single bond stretching of the ester groups are expected in the region of 1100-1300 cm⁻¹ .

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methine groups will appear in the region of 2900-3000 cm⁻¹ .

  • C-Cl Stretch: A weaker absorption band for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹ .

IV. Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water.

V. Conclusion

The physical properties of this compound are well-defined and can be reliably determined using standard laboratory techniques. A thorough understanding of these properties is indispensable for its safe and effective application in research and development. The data and methodologies presented in this guide serve as a comprehensive resource for scientists and professionals working with this important synthetic intermediate.

References

Dimethyl chloromalonate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Dimethyl Chloromalonate

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No: 28868-76-0). The information herein is synthesized from authoritative Safety Data Sheets (SDS) to provide not just protocols, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

This compound is a highly reactive and corrosive organic compound essential for various synthetic pathways, including the preparation of functionalized nitrocyclopropanes and 4,5,6-trichloropyrimidine.[1] However, its utility is matched by its significant hazard profile. It is classified as a corrosive liquid that causes severe skin burns and serious, potentially irreversible, eye damage.[2][3][4] The compound is also corrosive to many metals and requires meticulous attention to handling and storage protocols to mitigate risks.[2] This guide provides an in-depth analysis of these hazards and outlines the necessary control measures for its safe use in a professional laboratory setting.

Identification and Physicochemical Properties

A foundational aspect of safety is understanding the fundamental properties of a substance. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling strategies.

Chemical Identifiers:

  • IUPAC Name: dimethyl 2-chloropropanedioate[3]

  • Synonyms: Dimethyl 2-chloromalonate, Chloromalonic Acid Dimethyl Ester[3][5]

  • CAS Number: 28868-76-0[3]

  • Molecular Formula: C₅H₇ClO₄[3][5][6]

  • Molecular Weight: 166.56 g/mol [3][7]

Physicochemical Data:

PropertyValueSource
Appearance Liquid[8]
Density 1.305 g/mL at 25 °C[1][7][8]
Boiling Point 105-106 °C @ 19 mmHg[1][7]
Flash Point 107 °C (224.6 °F) - Closed Cup[9]
Water Solubility Does not mix well with water; sinks[8]

Comprehensive Hazard Analysis

Understanding the specific risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with the signal word "Danger".[2][9]

Hazard_Profile cluster_main This compound Hazard Profile cluster_hazards GHS Hazard Classification main This compound CAS: 28868-76-0 pictograms Hazard Pictograms corr_metal GHS05 Corrosion pictograms->corr_metal statements Hazard Statements h314 H314 Causes severe skin burns and eye damage statements->h314 h290 H290 May be corrosive to metals statements->h290

Caption: GHS Hazard Profile for this compound.

Health Hazards: A Corrosive Threat

The primary health risk associated with this compound is its severe corrosivity.[8]

  • Skin Contact: Direct contact can produce severe chemical burns, characterized by pain, redness, and deep tissue damage that may heal slowly with scar formation.[8] The acidic nature of the compound leads to coagulation necrosis, a process where tissue proteins are denatured.[8]

  • Eye Contact: This is a critical exposure route. The substance is capable of causing severe, irreversible eye damage.[2] Direct contact produces pain, tearing, and burns.[8] Vapors and mists are also extremely irritating and can cause lachrymation (heavy tearing).[8][10]

  • Inhalation: While not classified as "harmful by inhalation" due to a lack of specific data, its corrosive nature means that vapors can cause significant irritation to the respiratory tract, leading to coughing, choking, and mucous membrane damage.[8] Prolonged exposure may result in reduced lung function and could potentially trigger Reactive Airways Dysfunction Syndrome (RADS), a non-allergenic, asthma-like condition.[8]

  • Ingestion: Ingestion of acidic corrosives can cause immediate and severe burns to the mouth, throat, and esophagus, resulting in pain and difficulty swallowing or speaking.[8]

Physicochemical Hazards
  • Fire and Explosion: this compound is a combustible liquid with a relatively high flash point, meaning it presents a slight fire hazard when exposed to heat or flame.[8][9] A significant, and often overlooked, danger arises from its reactivity with certain metals. It reacts with mild steel, galvanized steel, and zinc to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air.[8] Heating can also cause containers to expand or decompose, leading to violent rupture.[8]

  • Reactivity and Incompatibility: The compound is stable under normal conditions but is highly reactive with a range of substances.[2][8] Contact with alkaline materials liberates heat.[8] It is crucial to avoid contact with:

    • Strong oxidizing agents (e.g., nitrates, perchlorates)

    • Bases and alkalies

    • Strong reducing agents

    • Chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates)[8]

Exposure Controls and Safe Handling Protocols

A proactive approach to safety, centered on minimizing exposure, is essential. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to physically isolate the researcher from the hazard.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control vapor inhalation.[8][10]

  • Isolation: Where possible, use closed systems to prevent the generation and escape of vapors or mists.[2]

  • Safety Equipment: An emergency safety shower and eyewash station must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory. Given the severe eye damage risk, a face shield worn over goggles is strongly recommended when handling bulk quantities or when there is a splash hazard.[8][9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent any possibility of skin contact.[11] Ensure gloves are inspected before use and replaced if signs of degradation appear.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with a Type ABEK filter for organic vapors, inorganic vapors, acid gases, and ammonia is recommended.[9]

Procedural Handling
  • Avoid All Contact: Treat this compound with extreme caution. Avoid all personal contact, including the inhalation of vapors.[8]

  • Dilution Protocol: A critical safety warning is to ALWAYS add the material to water slowly and NEVER add water to the material. This prevents a potentially violent exothermic reaction.[8]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][11]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse. Do not allow clothing wet with the material to remain in contact with the skin.[8][11]

Emergency Procedures: A Validating System of Response

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

The following decision tree outlines the immediate actions required following an exposure.

First_Aid_Workflow cluster_main Emergency First-Aid Decision Tree start Exposure Occurs inhalation Inhalation Remove to fresh air. Keep warm and rested. Apply artificial respiration if needed. start->inhalation skin Skin Contact Use safety shower. Immediately flush with large amounts of water. Remove all contaminated clothing. start->skin eye Eye Contact Use eyewash station. Immediately flush with running water for at least 15 mins. Keep eyelids apart. start->eye ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. start->ingestion end Seek Immediate Medical Attention (Call POISON CENTER or Doctor) inhalation->end skin->end eye->end ingestion->end

Caption: Immediate first-aid response to this compound exposure.

Detailed First-Aid Protocol:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[8] Quickly remove all contaminated clothing, including footwear. Continue flushing with water and seek immediate medical attention.[2][8]

  • In Case of Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[8] Ensure complete irrigation by occasionally lifting the upper and lower lids. Seek immediate medical attention without delay.[2][8]

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2] Urgent hospital treatment is likely needed; contact a doctor or Poisons Information Centre at once.[8]

Accidental Release (Spill) Measures

A structured response to a spill is critical to prevent exposure and environmental contamination.

Spill_Response cluster_main Spill Response Protocol spill Spill Detected evacuate Evacuate unnecessary personnel. Move upwind. spill->evacuate ppe Don full PPE (respirator, goggles, face shield, chemical suit, gloves, boots) evacuate->ppe contain Prevent entry into drains/waterways. Contain spill with inert material (sand, earth, vermiculite). ppe->contain absorb Absorb the spill with the inert material. contain->absorb collect Collect absorbed material into a suitable, labeled, closed container for disposal. absorb->collect dispose Dispose of as hazardous waste according to regulations. collect->dispose

Caption: Step-by-step protocol for managing a this compound spill.

Spill Response Protocol:

  • Clear Area: Immediately clear the area of all personnel and move upwind of the spill.[8]

  • Alert: Alert the appropriate emergency response team or Fire Brigade, informing them of the location and nature of the hazard.[8]

  • Protect: Do not touch the spilled material. Wear full body protective clothing, including respiratory protection, before entering the area.[8]

  • Contain: Prevent the spillage from entering drains or water courses by any means available.[8]

  • Absorb: For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[8]

  • Collect & Dispose: Place the absorbed material into a suitable, labeled container for disposal. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][8]

Fire-Fighting Measures
  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide (CO₂).[2][8]

  • Hazards: Be aware that the substance is combustible.[8] Combustion can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[8] Containers may rupture violently if heated.[8]

  • Protective Equipment: Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[8]

  • Evacuation: If any large container is involved in a fire, consider evacuation by 800 meters in all directions.[8]

Storage and Disposal

Storage Conditions

Proper storage is crucial to maintaining the stability of the chemical and preventing hazardous reactions.

  • Containers: Store in original, tightly sealed containers.[8] Lined metal cans or plastic pails are recommended.[8] Crucially, DO NOT use aluminum or galvanized containers due to the risk of a reaction that produces flammable hydrogen gas.[8]

  • Location: Store in a cool, dry, well-ventilated area designated as a "corrosives area".[8][10] The storage area should be locked up.[2]

  • Segregation: Store away from incompatible materials (oxidizers, bases, reducing agents) and foodstuff containers.[8]

Disposal Considerations

This compound and its container must be disposed of as hazardous waste.[8]

  • Regulations: All waste must be handled in accordance with local, state, and federal regulations.[8] In the US, it is classified under EPA hazardous waste number D002 for corrosivity.[8]

  • Procedure: Consult a licensed professional waste disposal service. Do not allow waste to enter the sewer system or drains.[2][8]

Transportation Information

For shipping and transportation, this compound is regulated as a hazardous material.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT / ADR / IMDG / IATA 3265CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (this compound)8II

This classification underscores the global recognition of its corrosive hazard during transport.[2][10]

References

An In-depth Technical Guide to the Synthesis of Dimethyl Chloromalonate from Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl chloromalonate, a pivotal reagent in organic synthesis, particularly for the preparation of various active pharmaceutical ingredients (APIs). The primary focus is on the efficient and scalable chlorination of dimethyl malonate utilizing sulfuryl chloride. This document delves into the mechanistic underpinnings of the reaction, presents a detailed, field-proven experimental protocol, and addresses critical aspects of reaction optimization, byproduct formation, and purification strategies. Furthermore, a comparative analysis of alternative chlorinating agents is provided to offer a broader perspective for researchers and drug development professionals. This guide is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and practical understanding of this important transformation.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule widely employed as a key building block in the synthesis of a diverse range of complex organic molecules. Its utility is underscored by its application in the preparation of several notable APIs. For instance, it is a crucial intermediate in the synthesis of the dual-acting pulmonary antihypertensive agent Bosentan and the antidepressant Vilazodone.[1] The presence of both an electrophilic chlorinated center and two ester functionalities allows for a variety of subsequent chemical modifications, making it a versatile synthon in medicinal and process chemistry.

Despite its importance, the commercial availability of high-purity this compound can be limited, and existing literature methods sometimes result in significant impurities.[1] This necessitates the development of robust, scalable, and cost-effective in-house synthetic procedures. This guide aims to provide such a procedure, with a focus on practical application and scientific rigor.

Mechanistic Insights: The Chlorination of an Active Methylene Compound

The chlorination of dimethyl malonate with sulfuryl chloride (SO₂Cl₂) proceeds via a free-radical chain mechanism .[2][3] This is a classic example of the halogenation of an active methylene compound, where the hydrogens alpha to two carbonyl groups are particularly susceptible to abstraction. The mechanism can be dissected into three key stages: initiation, propagation, and termination.

Initiation

The reaction is typically initiated by the homolytic cleavage of sulfuryl chloride, which can be induced by heat or a radical initiator like azobisisobutyronitrile (AIBN), to generate a chlorine radical (Cl•) and a sulfonyl chloride radical (•SO₂Cl). The sulfonyl chloride radical can then decompose to sulfur dioxide (SO₂) and another chlorine radical.

SO₂Cl₂ → •SO₂Cl + Cl•

•SO₂Cl → SO₂ + Cl•

Propagation

The propagation phase consists of a self-sustaining cycle of two key steps:

  • Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the active methylene position of dimethyl malonate. This is the rate-determining step and results in the formation of a resonance-stabilized malonate radical and hydrogen chloride (HCl).

    Cl• + CH₂(COOCH₃)₂ → •CH(COOCH₃)₂ + HCl

  • Chlorine Transfer: The malonate radical then reacts with a molecule of sulfuryl chloride to yield the desired product, this compound, and regenerates the sulfonyl chloride radical, which continues the chain reaction.

    •CH(COOCH₃)₂ + SO₂Cl₂ → ClCH(COOCH₃)₂ + •SO₂Cl

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals or a chlorine radical with a malonate radical.

Cl• + Cl• → Cl₂

•CH(COOCH₃)₂ + Cl• → ClCH(COOCH₃)₂

Below is a Graphviz diagram illustrating the propagation cycle of the free-radical chlorination of dimethyl malonate.

G cluster_propagation Propagation Cycle Dimethyl_Malonate CH₂(COOCH₃)₂ Malonate_Radical •CH(COOCH₃)₂ Dimethyl_Malonate->Malonate_Radical H abstraction Chlorine_Radical_1 Cl• HCl HCl Chlorine_Radical_1->HCl Dimethyl_Chloromalonate ClCH(COOCH₃)₂ Malonate_Radical->Dimethyl_Chloromalonate Cl transfer Sulfuryl_Chloride SO₂Cl₂ Sulfonyl_Chloride_Radical •SO₂Cl Sulfuryl_Chloride->Sulfonyl_Chloride_Radical SO2 SO₂ Sulfonyl_Chloride_Radical->SO2 Chlorine_Radical_2 Cl• Sulfonyl_Chloride_Radical->Chlorine_Radical_2

Caption: Propagation cycle of the free-radical chlorination.

Experimental Protocol: Synthesis with Sulfuryl Chloride

The following protocol is a robust and scalable method for the synthesis of this compound. It has been optimized to maximize the yield of the desired product while minimizing the formation of the primary byproduct, dimethyl dichloromalonate.[1]

Materials and Equipment
Material/EquipmentSpecifications
Dimethyl malonate≥99% purity
Sulfuryl chloride≥97% purity
Round-bottom flaskSized appropriately for the reaction scale
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Heating mantle/oil bath
Gas outlet/scrubberTo neutralize evolved HCl and SO₂ gases
Rotary evaporatorFor removal of volatiles
High-vacuum pumpFor distillation
Fractional distillation apparatusFor purification
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with dimethyl malonate (1.0 eq). The reaction is typically performed neat (without a solvent).

  • Addition of Sulfuryl Chloride: While stirring the dimethyl malonate at room temperature (20-25 °C), add sulfuryl chloride (1.2 eq) dropwise via a dropping funnel over a period of 1 hour. It is crucial to maintain the temperature below 25 °C during the addition to control the initial exotherm.

  • Reaction Progression: After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the consumption of dimethyl malonate. The reaction is considered complete when the area percentage of the starting material is less than 6%.[1]

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. The crude product can be used directly in some subsequent reactions, or purified as described below.

Safety Precautions
  • Sulfuryl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing corrosive gases.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these gases.

  • In case of a spill, do not use water. Use an inert absorbent material like sand or vermiculite to contain the spill.

Byproduct Formation and Purification Strategies

The primary byproduct in this reaction is dimethyl 2,2-dichloromalonate , which is formed from the further chlorination of the desired product. The formation of this impurity is influenced by several factors:

  • Molar Ratio of Sulfuryl Chloride: Using a significant excess of sulfuryl chloride will increase the formation of the dichloro-byproduct. A molar ratio of 1.2 equivalents of sulfuryl chloride to dimethyl malonate is often optimal for maximizing the yield of the monochlorinated product.[1]

  • Reaction Time and Temperature: Prolonged reaction times or higher temperatures can also lead to an increase in the formation of dimethyl dichloromalonate.[1]

Purification Methods

Two primary methods are employed for the purification of this compound:

  • Fractional Distillation under Reduced Pressure: This is a common method for purifying liquid products. However, the boiling points of dimethyl malonate, this compound, and dimethyl dichloromalonate can be relatively close, which may lead to co-distillation and reduced yields of the pure product.

  • Silica-Plug Filtration: This is a simple and effective method for removing the more polar dimethyl dichloromalonate impurity.[1] The crude product is passed through a short column of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). The less polar this compound elutes first, followed by the more polar dichloro-byproduct. This method is often faster and can result in higher recovery of the desired product compared to fractional distillation.

Comparative Analysis of Alternative Chlorinating Agents

While sulfuryl chloride is the most common and cost-effective reagent for this transformation, other chlorinating agents can also be employed.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, easy-to-handle reagent that can be used for the chlorination of active methylene compounds.[5][6] The reaction with NCS can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions. For the chlorination of β-dicarbonyl compounds, the reaction is often carried out in a polar solvent and can be catalyzed by acid.[5]

  • Advantages: Safer to handle than sulfuryl chloride.

  • Disadvantages: Generally more expensive and may require longer reaction times or the use of a catalyst. The succinimide byproduct needs to be removed during workup.

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid is another solid, stable, and inexpensive chlorinating agent.[7][8] It is a powerful reagent that can deliver three equivalents of active chlorine. TCCA can also react via both electrophilic and radical pathways.[1][8]

  • Advantages: High chlorine content, cost-effective, and easy to handle.

  • Disadvantages: Its high reactivity can sometimes lead to over-chlorination or other side reactions if not carefully controlled. The cyanuric acid byproduct is a solid that needs to be filtered off.

The choice of chlorinating agent will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and desired purity of the final product. For large-scale industrial applications, the efficiency and low cost of sulfuryl chloride often make it the preferred reagent.

Conclusion

The synthesis of this compound from dimethyl malonate is a critical transformation in organic and medicinal chemistry. The use of sulfuryl chloride provides a highly efficient and scalable method for this conversion. A thorough understanding of the free-radical mechanism, careful control of reaction parameters to minimize byproduct formation, and the selection of an appropriate purification strategy are all essential for obtaining the desired product in high yield and purity. While alternative chlorinating agents like NCS and TCCA offer advantages in terms of handling safety, sulfuryl chloride remains a widely used and practical choice for this important synthesis. This guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to confidently and successfully perform this valuable chemical transformation.

References

An In-Depth Technical Guide to the Core Reactions of Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architect's Synthon

In the intricate field of organic synthesis, certain reagents distinguish themselves not by their complexity, but by their versatile and predictable reactivity. Dimethyl chloromalonate is one such cornerstone molecule. It is a trifunctional C3 synthon, prized for its role as a foundational building block in constructing a vast array of complex molecular architectures, from life-saving pharmaceuticals to advanced functional materials.[1][2] This guide eschews a superficial overview, instead delving into the mechanistic underpinnings and practical applications that define the utility of this reagent. We will explore not just the "how" but the "why," providing the causal logic behind experimental choices, empowering researchers to innovate rather than merely replicate.

Synthesis and Physicochemical Profile

The utility of any reagent begins with its reliable preparation. While commercially available, the purity of this compound can be inconsistent, often containing the byproduct dimethyl 2,2-dichloromalonate.[1] An efficient, scalable synthesis is therefore a critical first step for any research program.

Preferred Synthetic Route: Chlorination of Dimethyl Malonate

The most practical and cost-effective method for producing this compound is the direct chlorination of dimethyl malonate using sulfuryl chloride (SO₂Cl₂).[1] This reaction proceeds via a free-radical mechanism at the activated methylene position.[3]

Mechanism Insight: The reaction is initiated by the formation of chlorine radicals from sulfuryl chloride. The α-protons of dimethyl malonate are acidic (pKa ≈ 13), but the reaction with SO₂Cl₂ does not require a strong base.[4] The key is controlling the stoichiometry and temperature to favor mono-chlorination over the formation of the dichloro- impurity.[1][3]

Experimental Protocol: Pilot-Scale Synthesis of this compound[1]
  • Reactor Setup: A 50-L glass reactor is purged with dry nitrogen.

  • Charging Reagents: Dimethyl malonate (20 kg, 151.4 mol) is charged into the reactor at ambient temperature (25 °C).

  • Addition of Chlorinating Agent: Sulfuryl chloride (24.5 kg, 181.7 mol) is added dropwise over 1 hour, ensuring the internal temperature is maintained below 25 °C to control the reaction's exothermicity.

  • Reaction Drive: The mixture is gradually heated to 40-45 °C and held for 4-5 hours. This temperature provides a balance between a practical reaction rate and minimizing over-chlorination.[3]

  • Monitoring: The reaction is monitored by Gas Chromatography (GC) until the starting dimethyl malonate is below a target threshold (e.g., <6 area%).

  • Isolation: The reaction is cooled to 25 °C. The product is a liquid and can be used directly for many applications without a complex workup, typically affording a 98% yield with ~90% purity.[1]

Workflow for this compound Synthesis

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Isolation A Purge 50-L Reactor with Nitrogen B Charge Dimethyl Malonate (151.4 mol) A->B C Add Sulfuryl Chloride (181.7 mol) over 1h (<25°C) B->C D Heat to 40-45°C (4-5 hours) C->D E Monitor by GC D->E Check for <6% Start Material E->D Continue Heating F Cool to 25°C E->F G Unload Product F->G H Final Product: This compound (~90% Purity, ~98% Yield) G->H

Caption: Workflow for the synthesis of this compound.

Physicochemical Data Summary

A clear understanding of a reagent's properties is paramount for safety and experimental design.

PropertyValueSource
Molecular Formula C₅H₇ClO₄[5]
Molecular Weight 166.56 g/mol [6]
Appearance Colorless to yellow liquid[1]
Density 1.305 g/mL at 25 °C
Boiling Point 105-106 °C at 19 mmHg
Refractive Index n20/D 1.437
Hazards Causes severe skin burns and eye damage[6]

Core Reactivity: The Electrophilic Malonate Equivalent

The synthetic utility of this compound stems from the labile chlorine atom positioned alpha to two powerful electron-withdrawing ester groups.[2] This arrangement renders the central carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. It is critical to distinguish its reactivity from that of its parent compound, dimethyl malonate.

  • Dimethyl Malonate: Acts as a nucleophile precursor . A base deprotonates the active methylene group to form a stabilized enolate, which then attacks electrophiles.[4][7]

  • This compound: Primarily acts as an electrophile . The chlorine serves as an excellent leaving group in nucleophilic substitution reactions.

This inversion of reactivity is the cornerstone of its application in synthesis.

Reactivity Map

G DMC This compound α-Carbon: Electrophilic Cl: Leaving Group Prod Substituted Malonate Nu-CH(CO₂Me)₂ DMC->Prod Substitution Nuc {Nucleophile | (Nu⁻) O, N, S, C-based} Nuc->DMC SN2 Attack

Caption: Core reactivity of this compound as an electrophile.

Key Reaction Classes and Applications

This compound's electrophilic nature is harnessed in several critical classes of reactions, most notably in the synthesis of pharmaceutical intermediates and heterocyclic scaffolds.

Nucleophilic Substitution: Building Blocks for APIs

The most direct application is the displacement of the chloride by a nucleophile. This is particularly powerful for creating carbon-oxygen and carbon-nitrogen bonds.

Field-Proven Application: Synthesis of a Bosentan Intermediate

Bosentan is an endothelin receptor antagonist used to treat pulmonary hypertension. A key intermediate in its synthesis is formed by the O-alkylation of guaiacol with this compound.[1]

Causality: The reaction is typically performed with a base like sodium hydroxide (NaOH) in a solvent like toluene. The NaOH deprotonates the phenolic hydroxyl group of guaiacol, forming a highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of this compound, displacing the chloride ion in a classic SN2 reaction. The use of crude this compound (~90% purity) is often acceptable, as the primary impurities (dimethyl malonate and dimethyl dichloromalonate) do not react under these conditions and can be removed during product purification.[1]

Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate[1]
  • Reagent Preparation: Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) in a suitable reactor. Sodium hydroxide (67.6 g, 1.69 mol) is added to form the sodium salt of guaiacol.

  • Addition of Electrophile: The mixture is heated to 65 °C. This compound (321.8 g, 1.93 mol) is added over 30 minutes.

  • Reaction: The reaction is heated to reflux and stirred for 3 hours. Progress can be monitored by TLC or GC.

  • Work-up and Isolation: The mixture is cooled, washed with a 10% NaOH solution (1 L) to remove unreacted guaiacol, and concentrated under reduced pressure. This typically yields the desired product, dimethyl 2-(2-methoxyphenoxy)malonate, in high yield (~94%).[1]

Cyclocondensation Reactions: Gateway to Heterocycles

A paramount application of this compound is its reaction with di-nucleophiles to generate a variety of 5-, 6-, and 7-membered heterocyclic rings.[1] These scaffolds are prevalent in medicinal chemistry.[8]

Trustworthiness of the Method: This strategy is a robust and self-validating system for building molecular complexity. The malonate moiety provides a 1,3-dicarbonyl synthon, which, after reaction with a di-nucleophile (e.g., an amidine, urea, or a substituted hydrazine), readily cyclizes to form stable heterocyclic systems.

Examples of Synthesized Heterocycles:

  • Pyrimidinediones: Formed by condensation with amidines.[1]

  • Benzofurans: Result from O-alkylation of salicylaldehydes followed by intramolecular cyclization.[1][2]

  • Thiamorpholine derivatives: Constructed by reaction with appropriate amino-thiol precursors.[1]

  • Barbiturates: Synthesized via condensation with urea or its derivatives.[8]

General Cyclocondensation Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product DMC Dimethyl Chloromalonate A Initial Nucleophilic Substitution DMC->A NUC Di-nucleophile (e.g., Amidine, Urea) NUC->A B Intramolecular Cyclization A->B C Dehydration/ Condensation B->C PROD 6-Membered Heterocycle C->PROD

Caption: General workflow for heterocyclic synthesis.

Specialized Reactions

Beyond these core applications, this compound participates in more specialized transformations.

  • Bingel-Hirsch Reaction: While the classic Bingel reaction uses diethyl bromomalonate, the principle extends to this compound for the cyclopropanation of fullerenes, demonstrating its utility in materials science.[1]

  • Reaction with Carbanions: The carbanion of this compound (formed under specific conditions) can undergo reactions like vicarious nucleophilic substitution with electron-deficient aromatic systems such as naphthoquinones.

Summary of Applications in Drug Development

The versatility of this compound makes it an indispensable tool for synthesizing active pharmaceutical ingredients (APIs).

API/IntermediateTherapeutic AreaKey Reaction with this compoundSource
Bosentan Pulmonary HypertensionO-Alkylation of a phenol[1]
Vilazodone (Viibryd™) AntidepressantHeterocyclic synthesis precursor[1]
Barbiturates CNS DepressantsCyclocondensation with urea[8]
Anticonvulsants NeurologyHeterocyclic synthesis precursor[8]

Safety and Handling

Scientific integrity demands a commitment to safety. This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

  • Toxicity and Corrosivity: It is classified as causing severe skin burns and eye damage.[6][9]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Due to its reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong bases, oxidizing agents, and water.[9]

Conclusion

This compound transcends its simple structure to serve as a powerful and versatile electrophilic building block in modern organic synthesis. Its reliable preparation and predictable reactivity in nucleophilic substitutions and cyclocondensation reactions have cemented its role in the efficient construction of complex molecules, particularly in the pharmaceutical industry. By understanding the fundamental principles that govern its reactivity, researchers can continue to leverage this key intermediate to drive innovation in drug discovery and materials science.

References

The Versatile Virtuoso: A Technical Guide to Dimethyl Chloromalonate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chemical building block is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available to the modern organic chemist, dimethyl chloromalonate emerges as a uniquely versatile and powerful tool. Its strategic combination of a reactive chlorine atom and two activating ester functionalities bestows upon it a rich and varied chemical reactivity, enabling the construction of complex molecular architectures with precision and control. This in-depth technical guide provides a comprehensive exploration of the role of this compound in organic synthesis, grounded in mechanistic principles and field-proven applications.

Core Principles: Understanding the Reactivity of this compound

This compound, with the chemical formula ClCH(COOCH₃)₂, is a colorless to pale yellow liquid that serves as a cornerstone reagent in a multitude of organic transformations.[1] Its utility stems from the electronic properties conferred by its functional groups. The two electron-withdrawing methyl ester groups significantly increase the acidity of the α-proton, facilitating its removal by even mild bases to form a stabilized carbanion. This nucleophilic center is poised for a variety of bond-forming reactions. Furthermore, the chlorine atom at the α-position acts as a good leaving group, opening avenues for nucleophilic substitution reactions. This dual reactivity profile makes this compound a highly sought-after precursor for a diverse range of molecular scaffolds.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₇ClO₄[2]
Molecular Weight166.56 g/mol [2]
Boiling Point105-106 °C at 19 mmHg[1]
Density1.305 g/mL at 25 °C[1]
Refractive Indexn20/D 1.437[1]

The Synthetic Chemist's Toolkit: Key Applications of this compound

The strategic placement of functional groups in this compound allows for its participation in a wide array of synthetic transformations. This section will delve into the most significant applications, providing both mechanistic insights and practical experimental protocols.

C-Alkylation: Forging New Carbon-Carbon Bonds

The generation of a stabilized carbanion from this compound is the cornerstone of its utility in C-alkylation reactions. This powerful carbon-carbon bond-forming strategy allows for the introduction of a wide variety of alkyl and aryl substituents, paving the way for the synthesis of complex molecular frameworks. The general mechanism involves the deprotonation of this compound by a suitable base, followed by the nucleophilic attack of the resulting enolate on an electrophilic carbon source, such as an alkyl halide.

Diagram: General Mechanism of C-Alkylation of this compound

C_Alkylation DCM This compound ClCH(COOCH₃)₂ Enolate Stabilized Enolate [ClC(COOCH₃)₂]⁻ DCM->Enolate + Base Base Base (e.g., NaH, K₂CO₃) Base->Enolate Product C-Alkylated Product ClCR(COOCH₃)₂ Enolate->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Salt (e.g., NaX)

Caption: C-Alkylation of this compound.

Experimental Protocol: Phase-Transfer Catalyzed C-Alkylation

This protocol describes a robust method for the C-alkylation of dimethyl malonate, which can be adapted for this compound, employing phase-transfer catalysis to enhance reaction efficiency, particularly with less reactive alkylating agents.[3][4][5]

Materials:

  • Dimethyl malonate (or this compound)

  • Alkyl halide (e.g., n-butyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other inert solvent

Procedure:

  • To a stirred solution of dimethyl malonate (1.0 eq) and potassium carbonate (1.5-2.0 eq) in toluene, add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to a gentle reflux.

  • After a significant portion of the starting material has reacted (e.g., 50-80%, monitored by GC or TLC), add the phase-transfer catalyst (e.g., 0.01-0.05 eq).[4][5]

  • Continue to heat the reaction at reflux until completion.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is chosen to deprotonate the malonate without promoting significant side reactions like hydrolysis of the esters.[3] Its use in solid form with a phase-transfer catalyst allows for a solid-liquid phase transfer system.

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as TBAB, is crucial for transporting the carbonate anion from the solid phase to the organic phase, thereby facilitating the deprotonation of the malonate. Adding the catalyst after partial conversion can sometimes improve selectivity and yield by minimizing side reactions of the alkyl halide.[4][5]

  • Inert Solvent: Toluene is a common choice as it is non-polar and allows for azeotropic removal of any trace amounts of water that may be present.

O-Alkylation: Crafting Aryl Ethers

This compound is an excellent reagent for the O-alkylation of phenols, leading to the formation of aryl ethers. This transformation is particularly valuable in the synthesis of pharmaceutical intermediates. A prominent example is its use in the synthesis of a key intermediate for the endothelin receptor antagonist, Bosentan.[6]

Diagram: Synthesis of a Bosentan Intermediate via O-Alkylation

O_Alkylation Guaiacol Guaiacol Phenoxide Sodium Guaiacolate Guaiacol->Phenoxide + NaOH NaOH NaOH NaOH->Phenoxide Intermediate Bosentan Intermediate (Dimethyl 2-(2-methoxyphenoxy)malonate) Phenoxide->Intermediate + this compound DCM This compound ClCH(COOCH₃)₂ DCM->Intermediate NaCl NaCl

Caption: O-Alkylation of Guaiacol with this compound.

Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate [6]

Materials:

  • Guaiacol

  • Sodium hydroxide (NaOH)

  • Toluene

  • This compound

Procedure:

  • Dissolve guaiacol (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add sodium hydroxide (1.05 eq) to the solution.

  • Heat the mixture to reflux and azeotropically remove water.

  • After the formation of the sodium salt is complete, cool the reaction mixture to 65 °C.

  • Add this compound (1.2 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • Cool the reaction to room temperature and wash with water, followed by a 1% aqueous sodium hydroxide solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Causality Behind Experimental Choices:

  • Azeotropic Water Removal: The removal of water is critical to drive the formation of the sodium phenoxide to completion, ensuring a high yield of the subsequent O-alkylation.

  • Excess this compound: A slight excess of the alkylating agent is used to ensure complete consumption of the valuable phenoxide intermediate.

  • Aqueous Workup: The washes with water and dilute sodium hydroxide solution are to remove any unreacted starting materials and inorganic byproducts.

Synthesis of Heterocycles: Building Blocks for Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

The condensation of malonic esters with urea or thiourea is a classical and powerful method for the synthesis of barbiturates and thiobarbiturates, a class of drugs with sedative, hypnotic, and anticonvulsant properties.[7][8][9][10][11] The chlorine atom in this compound can be strategically utilized in these syntheses.

Diagram: General Synthesis of Barbiturates

Barbiturate_Synthesis Malonate Dialkyl Malonate Derivative Barbiturate Barbiturate Malonate->Barbiturate Urea Urea Urea->Barbiturate Base Base (e.g., NaOEt) Base->Barbiturate Condensation Alcohol Alcohol (Byproduct)

Caption: Condensation reaction for Barbiturate synthesis.

Conceptual Protocol: Synthesis of a 5-Substituted Barbiturate

This conceptual protocol outlines the steps for synthesizing a 5-substituted barbiturate, leveraging the reactivity of this compound.

Materials:

  • This compound

  • Urea or a substituted urea

  • Sodium ethoxide (NaOEt) or another strong base

  • Ethanol or another suitable solvent

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add this compound, followed by urea.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Causality Behind Experimental Choices:

  • Strong Base: A strong base like sodium ethoxide is required to facilitate the condensation reaction between the ester groups of the malonate and the amine groups of urea.

  • Acidification: The final product is often isolated as the free acid, which is typically a solid and can be purified by recrystallization.

Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities.[4][12][13] this compound can be employed in their synthesis through the O-alkylation of a salicylaldehyde derivative, followed by an intramolecular condensation reaction.[6]

Diagram: Synthesis of Benzofurans

Benzofuran_Synthesis Salicylaldehyde Salicylaldehyde Derivative Alkylated_Intermediate O-Alkylated Intermediate Salicylaldehyde->Alkylated_Intermediate + this compound, Base DCM This compound DCM->Alkylated_Intermediate Base Base Base->Alkylated_Intermediate Benzofuran Benzofuran Derivative Alkylated_Intermediate->Benzofuran Intramolecular Condensation

Caption: General route to Benzofurans using this compound.

Conceptual Protocol: Synthesis of a Benzofuran Derivative

This protocol outlines the general steps for the synthesis of a benzofuran derivative from a salicylaldehyde and this compound.

Materials:

  • A substituted salicylaldehyde

  • This compound

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., DMF or acetone)

Procedure:

  • To a solution of the salicylaldehyde in the chosen solvent, add the base and this compound.

  • Heat the reaction mixture to facilitate both the O-alkylation and the subsequent intramolecular condensation.

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts and unreacted starting materials.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Cyclopropanation: The Bingel-Hirsch Reaction

In the realm of materials science and nanotechnology, this compound plays a crucial role in the functionalization of fullerenes through the Bingel-Hirsch reaction.[14] This reaction allows for the covalent attachment of a malonate moiety to the fullerene cage, forming a cyclopropane ring. This functionalization is key to modifying the electronic properties and solubility of fullerenes, enabling their application in various fields.

The mechanism involves the base-catalyzed formation of the chloromalonate enolate, which then adds to a 6,6-double bond of the fullerene. The resulting fullerene anion undergoes an intramolecular nucleophilic substitution to displace the chloride ion and form the cyclopropane ring.[8][14]

Safety and Handling

This compound is a reactive and corrosive chemical and must be handled with appropriate safety precautions.[15][16] It is classified as a hazardous substance and can cause severe skin burns and eye damage.[15]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid inhalation of vapors and contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong bases and oxidizing agents.[16]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[15]

Conclusion

This compound stands as a testament to the power of a well-designed chemical reagent. Its multifaceted reactivity, enabling C-alkylation, O-alkylation, and the synthesis of diverse heterocyclic systems, secures its place as an indispensable tool in the arsenal of the modern organic chemist. From the synthesis of life-saving pharmaceuticals to the functionalization of advanced materials, the applications of this compound are both broad and impactful. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, will empower researchers and developers to harness its full potential in their synthetic endeavors.

References

Dimethyl Chloromalonate: A Linchpin in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl chloromalonate (DMC) stands as a cornerstone reagent in the edifice of modern medicinal chemistry. Its unique structural arrangement—a labile chlorine atom positioned alpha to two electron-withdrawing methyl ester groups—confers a versatile reactivity profile that is expertly harnessed for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the causality behind its synthetic utility. We will dissect its preparation, delve into its fundamental reactivity, and present field-proven protocols for its application in the synthesis of critical pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for the practicing chemist who requires not only procedural accuracy but also a deep, mechanistic understanding to innovate and optimize drug development pathways.

Core Characteristics and Safety Mandates

A thorough understanding of a reagent's physical properties and hazards is a non-negotiable prerequisite for its effective and safe implementation in any synthetic campaign.

Physicochemical Profile

This compound is a colorless to yellow liquid whose utility is matched by its reactivity.[2][3] Key physical and chemical properties are summarized below for rapid reference and experimental planning.

PropertyValueSource(s)
Molecular Formula C₅H₇ClO₄[4]
Molecular Weight 166.56 g/mol [4][5]
CAS Number 28868-76-0[4]
Appearance Liquid[6]
Density 1.305 g/mL at 25 °C[5]
Boiling Point 105-106 °C at 19 mmHg
Refractive Index (n20/D) 1.437[5]
Flash Point 107 °C (224.6 °F) - closed cup[5]
Common Impurity Dimethyl 2,2-dichloromalonate (4-5%)[7]
Imperatives for Safe Handling and Storage

This compound is classified as a corrosive and toxic substance that demands stringent safety protocols.[2][8] All manipulations must be conducted within a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Mandated PPE includes chemical-resistant gloves, safety goggles, a full faceshield, and a lab coat.[5][9] An ABEK-type respirator filter is recommended for operations with a risk of vapor inhalation.[5]

  • Handling Procedures: Avoid all personal contact, including inhalation of vapors.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10] Contaminated clothing must be removed and washed before reuse.[11]

  • Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[8][10] Containers must be kept tightly sealed.[8] Use of corrosive-resistant containers is required; aluminum or galvanized containers are unsuitable.[10][11]

  • Spill Management: For minor spills, contain and absorb with inert material such as sand or vermiculite.[10] For major spills, evacuate the area, move upwind, and alert emergency services.[10]

Synthesis and Purification: A Practical Approach

While commercially available, the purity of this compound can be inconsistent, often containing the over-chlorinated byproduct, dimethyl 2,2-dichloromalonate.[3] An in-house, optimized synthesis is often the most reliable route to high-purity material for cGMP campaigns. The most practical and scalable method involves the direct chlorination of dimethyl malonate with sulfuryl chloride (SO₂Cl₂).[3]

The Causality of Reaction Optimization

The primary challenge in this synthesis is controlling the reaction to favor monochlorination over dichlorination.[3][7] This is achieved by precise control over stoichiometry and temperature. Using a slight excess (1.2 mole equivalents) of sulfuryl chloride maximizes the conversion of the starting material while keeping the reaction time short enough (4-5 hours) to prevent significant formation of the dichloro impurity.[3] Prolonged reaction times, even at the optimal temperature of 40-45°C, will lead to an increase in the undesired byproduct.[3]

Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Controlled Reaction cluster_workup Isolation cluster_reprocess Optional Reprocessing for >95% Purity DMM Dimethyl Malonate (3) Add Add SO2Cl2 to DMM (Maintain <25°C) DMM->Add SO2Cl2 Sulfuryl Chloride SO2Cl2->Add Heat Heat to 40-45°C (Maintain 4-5 h) Add->Heat Monitor Monitor by GC (<6% DMM remaining) Heat->Monitor Cool Cool to 25°C Monitor->Cool Unload Unload Crude Product (1a) Cool->Unload Reprocess Scalable Reprocess Protocol Unload->Reprocess If needed Pure_DMC Pure DMC (1a) (Purity >95%) Reprocess->Pure_DMC

Caption: Workflow for the optimized synthesis of this compound.

Detailed Experimental Protocol: Pilot Plant Scale

This protocol is adapted from a validated, scalable process reported in Der Pharma Chemica.[3]

  • Reactor Preparation: Purge a 50-L all-glass reactor with dry nitrogen.

  • Charging Reactants: Charge the reactor with dimethyl malonate (20.0 kg, 151.4 mol) at ambient temperature (25°C).

  • Chlorinating Agent Addition: To the stirred dimethyl malonate, add sulfuryl chloride (24.5 kg, 181.7 mol, 1.2 eq.) over a period of 1 hour. The addition rate must be controlled to maintain the internal batch temperature below 25°C. This is critical to prevent runaway reactions and initial formation of byproducts.

  • Reaction Execution: After the addition is complete, gradually heat the reaction mixture to an internal temperature of 40-45°C. Maintain the reaction at this temperature for 4-5 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Gas Chromatography (GC). The reaction is deemed complete when the area % of remaining dimethyl malonate is less than 6.0%.

  • Product Isolation: Once the IPC criterion is met, cool the reaction mixture to 25°C. The resulting liquid, crude this compound, can be unloaded directly. This process typically yields approximately 24.7 kg (98% yield) with a GC purity of around 90.3 area %.[3]

  • Purification (If Required): For applications demanding higher purity (>95%), a scalable reprocessing protocol can be implemented, although specific details may be proprietary.[3] The crude product is often suitable for subsequent steps where impurities do not react, such as in the synthesis of Bosentan intermediates.[3]

Application in Pharmaceutical Synthesis: Case Studies

The synthetic power of this compound lies in its ability to act as a versatile C3 building block, enabling both chain extension and heterocycle formation.

Case Study: Synthesis of a Bosentan Intermediate

Bosentan is an endothelin receptor antagonist used to treat pulmonary hypertension. A key step in its synthesis involves the O-alkylation of guaiacol with this compound.[3] This reaction exemplifies a classic nucleophilic substitution where the phenoxide acts as the nucleophile, displacing the chloride from the DMC backbone.

Bosentan_Intermediate cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product & Purification Guaiacol Guaiacol (4) Phenoxide Form Sodium Guaiacolate (Toluene, 65°C) Guaiacol->Phenoxide NaOH Sodium Hydroxide NaOH->Phenoxide DMC This compound (1a) (Crude, ~90%) Alkylation Add DMC (1a) (Reflux, 3h) DMC->Alkylation Phenoxide->Alkylation Workup Aqueous Workup (Cool, Wash, Concentrate) Alkylation->Workup Product Dimethyl 2-(2-methoxyphenoxy)malonate (5) (94% Yield) Workup->Product

Caption: Synthesis of a key Bosentan intermediate via O-alkylation.

Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate (5) [3]

  • Phenoxide Formation: Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature. Add sodium hydroxide (67.6 g, 1.69 mol) and heat the mixture to 65°C.

  • Alkylation: To the resulting sodium guaiacolate solution, add crude this compound (321.8 g, ~1.74 mol based on 90% purity) over 30 minutes, maintaining the temperature at 65°C.

  • Reaction Completion: After the addition, heat the mixture to reflux and stir for 3 hours.

  • Workup and Isolation: Cool the reaction mixture, wash it with a 10% NaOH solution (1 L) followed by a saturated NaCl solution (1 L). Concentrate the organic layer to yield the product, dimethyl 2-(2-methoxyphenoxy)malonate (5). Yield: 385 g (94%).

  • Self-Validating Purity: A crucial insight is that neither the starting dimethyl malonate nor the dimethyl dichloromalonate impurity reacts under these phenolic alkylation conditions.[3] Therefore, these impurities are easily removed during the aqueous workup and purification of the desired O-alkylated product, making the use of ~90% pure DMC a practical and economical choice.[3]

Case Study: Precursor to Barbiturate Scaffolds

Barbiturates, a class of central nervous system (CNS) depressants, are synthesized via the condensation of a disubstituted malonic ester with urea.[9][12][13] While many literature examples use diethyl or diisopropyl esters, the chemical principle is identical for dimethyl esters.[9] this compound serves as a precursor to the required 5,5-disubstituted malonate intermediate through sequential alkylation reactions. The final, and most critical, step is the cyclocondensation with urea.

Barbiturate_Synthesis cluster_reactants Core Components cluster_reaction Cyclocondensation cluster_workup Isolation Protocol Malonate Dimethyl R1,R2-malonate Condensation Condensation Reaction (Reflux in Anhydrous Alcohol) Malonate->Condensation Urea Urea Urea->Condensation Base Base (e.g., Sodium Methoxide) Base->Condensation Quench Cool and Pour into Ice Condensation->Quench Acidify Acidify with conc. HCl (pH ~2) Quench->Acidify Precipitate Precipitate Crude Product Acidify->Precipitate Purify Filter and Recrystallize Precipitate->Purify Product 5,5-Disubstituted Barbituric Acid Purify->Product

Caption: General workflow for the synthesis of barbiturates from malonic esters.

Generalized Protocol: Cyclocondensation for Barbituric Acid Ring Formation [9][14]

  • Base Preparation: In an appropriately sized flask fitted with a reflux condenser, prepare a solution of sodium methoxide in anhydrous methanol.

  • Enolate Formation: To the sodium methoxide solution, add the dimethyl 5,5-disubstituted malonate. Stir briefly.

  • Condensation: Add urea to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring for completion by TLC. A white solid will typically separate.[14]

  • Workup: Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2.[9] This will cause the crude barbiturate product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[14] Further purification can be achieved by recrystallization.

Broader Pharmaceutical Relevance

The utility of dialkyl halomalonates, including this compound, extends to a range of other important APIs. They are cited as starting materials for drugs such as the antidepressant Viibryd™ (Vilazodone) and other complex heterocyclic systems.[3] Their ability to participate in cyclocondensations with dinucleophiles like amidines to form pyrimidinediones further underscores their value in constructing the core scaffolds of many pharmacologically active molecules.[3][15]

Conclusion

This compound is far more than a simple chlorinated ester; it is a highly enabling and versatile synthetic precursor. Its value is rooted in a predictable reactivity profile that allows for the strategic introduction of a geminal diester moiety—a common structural feature in active pharmaceutical ingredients.[9] Through careful control of its own synthesis to minimize impurities and a deep understanding of its reactivity in nucleophilic substitution and cyclocondensation reactions, development professionals can build complex molecular frameworks efficiently and economically. The case studies of its application in the synthesis of intermediates for Bosentan and barbiturates provide a clear, field-proven testament to its enduring importance in the pharmaceutical industry.

References

Unlocking New Chemical Frontiers: A Technical Guide to the Novel Applications of Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the untapped potential of dimethyl chloromalonate in the synthesis of novel chemical entities. This document provides an in-depth analysis of its emerging applications, particularly in the construction of complex molecular architectures with significant therapeutic potential.

Introduction: Re-evaluating a Versatile Reagent

This compound, a derivative of malonic acid, has long been a staple in organic synthesis, valued for its utility as a precursor to a variety of chemical structures.[1] Traditionally, its applications have included the synthesis of pharmaceuticals such as Bosentan and Viibryd, as well as various heterocyclic compounds.[1] However, recent advancements in synthetic methodology have unveiled novel and powerful applications of this reagent, positioning it as a key building block for the next generation of complex molecules. This guide will explore these emerging frontiers, providing detailed insights into the innovative use of this compound in multicomponent reactions, cascade sequences, and the synthesis of medicinally relevant spirocyclic scaffolds.

Core Properties and Reactivity

This compound is a colorless to pale yellow liquid with a molecular formula of C₅H₇ClO₄.[1] Its reactivity is primarily dictated by the presence of a chlorine atom and two ester functional groups attached to a central carbon. This unique arrangement confers a high degree of versatility, allowing it to participate in a wide range of chemical transformations.

PropertyValueReference
CAS Number 28868-76-0[1]
Molecular Weight 166.56 g/mol [1]
Boiling Point 105-106 °C at 19 mmHg[1]
Density 1.305 g/mL at 25 °C[1]

The key to its utility lies in the electrophilic nature of the chlorinated carbon and the ability of the adjacent ester groups to stabilize a carbanion, making it an excellent substrate for nucleophilic substitution and a partner in reactions involving enolate chemistry.

Novel Application I: Gateway to Spirocyclic Scaffolds

Spirocycles, molecules containing two rings connected by a single common atom, represent a unique class of compounds with significant potential in drug discovery due to their rigid, three-dimensional structures.[2][3] The synthesis of these complex architectures has been a long-standing challenge for synthetic chemists.[4] this compound is emerging as a powerful tool in the construction of these valuable scaffolds, particularly in the synthesis of spirooxindoles, a class of compounds with diverse biological activities.[3]

Conceptual Workflow: Synthesis of Spirooxindoles

A promising, though currently conceptual, application of this compound lies in its reaction with isatin derivatives to construct the spirooxindole core. This proposed pathway leverages the reactivity of both starting materials to forge the key spirocyclic junction.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Isatin Derivative Isatin Derivative Base-Mediated Condensation Base-Mediated Condensation Isatin Derivative->Base-Mediated Condensation This compound This compound This compound->Base-Mediated Condensation Spirooxindole Scaffold Spirooxindole Scaffold Base-Mediated Condensation->Spirooxindole Scaffold

Caption: Proposed workflow for spirooxindole synthesis.

Experimental Protocol (Hypothetical)

Based on established principles of organic synthesis, a plausible experimental protocol for the synthesis of a spirooxindole derivative using this compound is outlined below. This protocol is intended as a starting point for methods development.

Synthesis of a Spiro[indoline-3,2'-malonate] Derivative

  • Reaction Setup: To a solution of an appropriate N-substituted isatin (1.0 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Enolate Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the isatin enolate.

  • Nucleophilic Attack: Add this compound (1.1 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction may require heating to proceed at a reasonable rate.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole product.

Novel Application II: Architecting Polycyclic Systems via Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a highly efficient strategy for the rapid construction of complex molecular frameworks.[5] The unique reactivity of this compound makes it an ideal candidate for designing novel cascade sequences to access intricate polycyclic systems. While direct examples are still emerging, the principles of its reactivity suggest its potential in this area.

Conceptual Pathway: A Michael-Initiated Ring Formation Cascade

A hypothetical cascade reaction could be initiated by the Michael addition of a nucleophile to an acceptor, followed by an intramolecular reaction with the this compound moiety to construct a new ring system.

G Substrate_with_Nucleophile_and_DMC_moiety Substrate containing a nucleophile and a this compound moiety Michael_Addition Intermolecular Michael Addition Substrate_with_Nucleophile_and_DMC_moiety->Michael_Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Michael_Addition Base_Catalyst Base Catalyst Base_Catalyst->Michael_Addition Intramolecular_Cyclization Intramolecular Nucleophilic Attack Michael_Addition->Intramolecular_Cyclization Polycyclic_Product Polycyclic Product Intramolecular_Cyclization->Polycyclic_Product

Caption: A conceptual cascade reaction initiated by Michael addition.

Future Outlook and Conclusion

The novel applications of this compound are poised to significantly impact the fields of medicinal chemistry and materials science. Its ability to serve as a versatile building block in the synthesis of complex, three-dimensional molecules like spirocycles opens up new avenues for drug discovery.[2][3] Furthermore, its potential role in the design of innovative cascade reactions offers a powerful strategy for the efficient synthesis of intricate polycyclic systems.[5]

As research in these areas continues to evolve, it is anticipated that this compound will become an increasingly important tool in the synthetic chemist's arsenal. The development of new catalytic systems and reaction conditions will undoubtedly unlock even more of its synthetic potential. This guide serves as a foundational resource for scientists and researchers looking to explore the exciting and expanding frontiers of this compound chemistry.

References

electrophilic and nucleophilic character of Dimethyl chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Dual Electrophilic and Nucleophilic Reactivity of Dimethyl Chloromalonate

Introduction: The Versatility of a Chlorinated Malonic Ester

This compound (CAS No: 28868-76-0) is a highly functionalized organic compound that holds a pivotal position in modern synthetic chemistry.[1][2] As a derivative of malonic acid, it is structurally characterized by a central carbon atom bonded to a chlorine atom and two methoxycarbonyl (ester) groups.[1] This unique arrangement of functional groups imparts a dual reactivity profile, allowing it to function as both an electrophile and, upon deprotonation, a potent nucleophile. This guide offers an in-depth exploration of this chemical dichotomy, providing mechanistic insights, field-proven experimental protocols, and an understanding of its application in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][3][4]

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design. Key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₅H₇ClO₄[5][6]
Molecular Weight 166.56 g/mol [5]
Appearance Colorless to light yellow clear liquid[1][5]
Boiling Point 105-106 °C at 19 mmHg[5]
Density 1.305 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.437[5]
pKa (Predicted) 9.02 ± 0.46[5]

The Dichotomy of Reactivity: An Ambiphilic Reagent

The synthetic utility of this compound stems from its ability to react as either an electron-pair acceptor (electrophile) or an electron-pair donor precursor (nucleophile). This dual character is a direct consequence of its molecular structure.

  • Electrophilic Character : The α-carbon is directly attached to three electron-withdrawing groups: two ester carbonyls and a chlorine atom. This polarization creates a significant partial positive charge (δ+) on the α-carbon, making it an excellent target for nucleophilic attack. The chlorine atom also serves as a competent leaving group in substitution reactions.[3]

  • Nucleophilic Character : The proton on the α-carbon is acidic due to the powerful stabilizing effect of the two adjacent carbonyl groups on its conjugate base.[7] Deprotonation with a suitable base generates a resonance-stabilized enolate, which is a soft, carbon-centered nucleophile.[7][8]

Fig. 1: Key reactive sites of this compound.

This compound as an Electrophile

In its electrophilic capacity, this compound serves as a compact and efficient building block for introducing the gem-dimethoxycarbonylmethyl group into a target molecule. This is typically achieved via a standard SN2 mechanism where a nucleophile attacks the electrophilic α-carbon, displacing the chloride ion.

A prominent application of this reactivity is in the O-alkylation of phenols. This reaction is a key step in the synthesis of various pharmaceutical intermediates, including those for the drug Bosentan.[4] The phenoxide, generated in situ by a base, acts as the nucleophile.

Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

This protocol details the O-alkylation of guaiacol (2-methoxyphenol) with this compound, a known intermediate for Bosentan.[4]

Causality and Rationale:

  • Base (Sodium Hydroxide): NaOH is a strong, cost-effective base used to deprotonate the weakly acidic phenolic hydroxyl group of guaiacol, forming the more potent sodium phenoxide nucleophile.

  • Solvent (Toluene): Toluene is chosen for its ability to azeotropically remove water (a byproduct of the acid-base reaction) and for its suitable boiling point, which allows the reaction to proceed at an elevated temperature, accelerating the SN2 reaction rate.

  • Reagent Purity: The protocol utilizes this compound with a purity of approximately 90%, demonstrating that high purity is not always essential as common impurities (dimethyl malonate and dimethyl dichloromalonate) do not interfere under these reaction conditions.[4]

Step-by-Step Methodology:

  • To a stirred solution of guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature, add sodium hydroxide (67.6 g, 1.69 mol).

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until no more water is collected.

  • Cool the reaction mixture to 65 °C.

  • Add this compound (321.8 g, 1.93 mol, ~90% purity) dropwise over 30 minutes, maintaining the temperature at 65 °C.

  • After the addition is complete, heat the mixture to reflux and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and wash with a 10% aqueous sodium hydroxide solution (1 L), followed by water (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via vacuum distillation or crystallization yields dimethyl 2-(2-methoxyphenoxy)malonate as a solid. The reported yield is approximately 94%.[4]

This compound as a Nucleophile Precursor

The true versatility of this compound is unlocked when it is converted into its nucleophilic enolate form. The acidity of the α-proton allows for easy deprotonation by a variety of bases, such as sodium ethoxide or non-nucleophilic bases like lithium diisopropylamide (LDA).[7] The resulting carbanion is significantly stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both carbonyl groups.[7][9]

Fig. 2: Resonance structures of the this compound enolate.

This enolate is a key intermediate in numerous carbon-carbon bond-forming reactions, including Michael additions and the synthesis of highly substituted cyclopropanes.[5][10]

Application in Domino Reactions: The Michael-Initiated Ring Closure (MIRC)

One of the most elegant applications of this compound's dual reactivity is in the stereoselective synthesis of functionalized cyclopropanes via a Michael-Initiated Ring Closure (MIRC) reaction.[10] This powerful domino sequence involves two key steps:

  • Michael Addition: The nucleophilic enolate of this compound adds to an α,β-unsaturated electron acceptor, such as a nitroalkene, in a conjugate fashion.[10]

  • Intramolecular SN2 Cyclization: The resulting intermediate, which now contains both a nucleophilic center and a leaving group (the original chlorine atom), undergoes an intramolecular SN2 reaction to form the three-membered cyclopropane ring.

MIRC_Mechanism cluster_workflow MIRC Experimental Workflow start Reactants: - this compound - Nitroalkene - Base (e.g., K₂CO₃) - Solvent (e.g., MeCN) step1 Step 1: Enolate Formation (Deprotonation of Malonate) start->step1 Add Base step2 Step 2: Michael Addition (Nucleophilic attack on Nitroalkene) step1->step2 Enolate attacks step3 Step 3: Intramolecular Cyclization (Sₙ2 displacement of Cl⁻) step2->step3 Intermediate forms product Product: Highly Functionalized Nitrocyclopropane step3->product Ring closure

Fig. 3: Workflow for Michael-Initiated Ring Closure (MIRC).
Experimental Protocol: Synthesis of a Functionalized Nitrocyclopropane

This protocol is adapted from methodologies for the synthesis of highly functionalized nitrocyclopropanes, which are valuable synthetic intermediates.[5][10]

Causality and Rationale:

  • Base (Potassium Carbonate): A mild inorganic base like K₂CO₃ is often sufficient to generate the required concentration of the malonate enolate at equilibrium without causing side reactions.

  • Michael Acceptor (β-Nitrostyrene): Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the double bond towards nucleophilic attack.

  • Solvent (Acetonitrile): A polar aprotic solvent like MeCN is ideal as it can dissolve the ionic intermediates and reagents without interfering with the reaction mechanism (i.e., it does not have acidic protons).

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve β-nitrostyrene (1.49 g, 10 mmol) and this compound (1.66 g, 10 mmol) in acetonitrile (20 mL).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the stirred solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired nitrocyclopropane derivative. The reaction typically proceeds with high diastereoselectivity.[10]

Summary and Outlook

This compound is a quintessential example of a versatile and powerful reagent in organic synthesis. Its value lies not in a single transformation but in the strategic exploitation of its dual electrophilic and nucleophilic nature. The ability to act as an electrophile in SN2 reactions and as a precursor to a stabilized nucleophile for conjugate additions and cyclizations makes it an indispensable tool for constructing complex molecular frameworks.[3][4] Professionals in drug development and materials science continue to leverage the predictable and robust reactivity of this compound to access novel heterocyclic systems, highly substituted carbocycles, and key pharmaceutical intermediates in an efficient and often stereocontrolled manner.[1][11]

References

The Synthetic Versatility of Dimethyl Chloromalonate: A Technical Guide to Nucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dimethyl Chloromalonate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. This compound (DMCM) emerges as a cornerstone electrophilic building block, prized for its predictable reactivity and its capacity to introduce the valuable malonate moiety into a diverse range of structures.[1] Its utility is foundational in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including precursors for drugs like Bosentan.[1]

This guide provides an in-depth exploration of the core reactivity of this compound with a variety of nucleophiles. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its reactivity, present field-proven experimental protocols, and offer a comparative analysis to empower researchers in their synthetic design.

Pillar 1: Understanding the Electrophilic Nature of this compound

The reactivity of this compound is dictated by the unique electronic environment of its α-carbon. This central carbon is bonded to a good leaving group (the chloride anion) and is flanked by two powerful electron-withdrawing methyl ester groups. This arrangement renders the α-carbon highly electrophilic and susceptible to nucleophilic attack through a bimolecular nucleophilic substitution (SN2) mechanism.

The key factors contributing to this enhanced reactivity are:

  • Inductive Effect: The electronegative chlorine atom withdraws electron density from the α-carbon, creating a partial positive charge (δ+).

  • Resonance Stabilization: The two adjacent carbonyl groups provide significant resonance stabilization for the transition state of the SN2 reaction. As the nucleophile attacks and the C-Cl bond begins to break, the developing negative charge on the carbon can be delocalized onto the oxygen atoms of the ester groups.

dot graph "Electrophilic_Nature" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10]; splines=true;

} dot Diagram 1: Key electronic features governing the electrophilicity of this compound.

Pillar 2: Reactions with Oxygen Nucleophiles: The O-Alkylation of Phenols

One of the most robust applications of this compound is in the O-alkylation of phenols and alkoxides, a variant of the Williamson ether synthesis.[2][3] This reaction is particularly valuable for synthesizing aryl malonates, which are precursors to various heterocyclic compounds and other complex molecules. The reaction proceeds by deprotonating the phenol with a suitable base to form a more potent phenoxide nucleophile, which then displaces the chloride from the DMCM.

Field-Proven Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

This protocol, adapted from a scalable industrial process for a Bosentan intermediate, exemplifies a trustworthy and self-validating system for the O-alkylation of phenols.[1]

Reaction Scheme: Guaiacol + this compound → Dimethyl 2-(2-methoxyphenoxy)malonate

Step-by-Step Methodology:

  • Vessel Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is oven-dried and purged with dry nitrogen.

  • Reagent Charging: Charge the flask with guaiacol (1.0 eq) and toluene (5 mL per gram of guaiacol). Begin stirring to ensure dissolution.

  • Base Addition & Water Removal: Add powdered sodium hydroxide (1.05 eq) to the solution. Heat the mixture to reflux, using a Dean-Stark trap to azeotropically remove any residual water. This step is critical as the presence of water can hydrolyze the ester groups and deactivate the phenoxide.

  • Electrophile Addition: Cool the reaction mixture to approximately 65°C. Add this compound (1.2 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 80°C.

  • Reaction Drive: After the addition is complete, heat the mixture back to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL per gram of guaiacol). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M NaOH solution (to remove unreacted phenol) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield the pure dimethyl 2-(2-methoxyphenoxy)malonate. A reported yield for this transformation is 94%.[1]

dot graph "O_Alkylation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Diagram 2: Experimental workflow for the O-alkylation of guaiacol with this compound.

Pillar 3: Reactions with Nitrogen Nucleophiles: Access to Aminomalonates

The direct substitution of the chlorine atom in this compound with amines provides a route to aminomalonate derivatives. These compounds are exceptionally valuable as they are precursors to a-amino acids and various nitrogen-containing heterocycles.[4][5] The reaction typically requires a non-nucleophilic base to scavenge the HCl generated or using an excess of the amine nucleophile.

While direct alkylation is feasible, a common industrial route to aminomalonates involves the reduction of an isonitroso or nitro precursor.[6][7] However, the direct SN2 displacement on DMCM remains a straightforward conceptual approach.

Generalized Protocol for N-Alkylation
  • Setup: In a nitrogen-flushed, oven-dried flask, dissolve the primary or secondary amine (2.2 equivalents) in a suitable aprotic solvent like acetonitrile or THF.

  • Addition: Cool the solution to 0°C in an ice bath. Add this compound (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The second equivalent of the amine acts as a base to neutralize the HCl formed during the reaction.

  • Work-up: Filter the resulting amine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer and purify the product via column chromatography.

Pillar 4: Reactions with Carbon and Sulfur Nucleophiles

The versatility of this compound extends to the formation of C-C and C-S bonds, further broadening its synthetic utility.

C-Alkylation with Malonate Enolates

While DMCM is an electrophile, it can react with other carbon-based nucleophiles, such as the enolates derived from other malonic esters or related C-H acidic compounds.[8] This reaction, often facilitated by a base like potassium carbonate and sometimes a phase-transfer catalyst, allows for the construction of more complex carbon skeletons.[8]

S-Alkylation with Thiolates

Thiols are excellent "soft" nucleophiles and react readily with DMCM. The corresponding thiolate, generated by treating a thiol with a base like sodium hydride or sodium ethoxide, will efficiently displace the chloride in an SN2 fashion. This provides a direct route to S-alkylated malonates, which are important in medicinal chemistry and materials science. The experimental conditions are analogous to the O-alkylation protocol, typically using an aprotic solvent at room temperature or with gentle heating.

Data Summary: A Comparative Overview

The choice of nucleophile, base, and solvent significantly impacts the outcome of reactions with this compound. The following table summarizes typical conditions for various nucleophilic substitution reactions.

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)Typical YieldReference
Oxygen Guaiacol (Phenol)NaOHToluene65 to Reflux>90%[1]
Nitrogen Primary/Secondary AmineExcess AmineAcetonitrile/THF0 to 25Moderate-GoodGeneral
Carbon Diethyl MalonateK₂CO₃DMF110~83%[8]
Sulfur ThiophenolNaH / NaOEtTHF / DMF25 - 50Good-ExcellentGeneral

Conclusion

This compound stands as a potent and versatile electrophile in the synthetic chemist's toolkit. Its reactivity is governed by a well-understood SN2 mechanism, enabled by the strategic placement of a good leaving group and two electron-withdrawing ester functionalities. By carefully selecting the nucleophile, base, and reaction conditions, researchers can predictably and efficiently forge new C-O, C-N, C-C, and C-S bonds. The protocols and principles outlined in this guide provide a robust framework for leveraging the synthetic power of this compound in the development of novel pharmaceuticals and advanced materials.

References

The Synthetic Versatility of Dimethyl Chloromalonate: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Dimethyl chloromalonate, a geminally substituted diester, stands out as a powerful and highly reactive intermediate with broad applications in pharmaceutical and materials science. Its unique electronic and steric properties, arising from the presence of a labile chlorine atom positioned alpha to two electron-withdrawing methoxycarbonyl groups, render it a potent electrophile and a precursor to nucleophilic species. This guide provides an in-depth exploration of the chemistry of this compound, offering field-proven insights into its synthesis, reactivity, and practical application. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the technical understanding necessary to harness the full synthetic potential of this valuable reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use in the laboratory.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₇ClO₄--INVALID-LINK--
Molecular Weight 166.56 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Density 1.305 g/mL at 25 °C--INVALID-LINK--
Boiling Point 105-106 °C at 19 mmHg--INVALID-LINK--
Refractive Index (n²⁰/D) 1.437--INVALID-LINK--
CAS Number 28868-76-0--INVALID-LINK--
Spectroscopic Data

The spectroscopic signature of this compound is key to its identification and the monitoring of reactions.

Spectroscopy Characteristic Peaks/Signals
¹H NMR (in CDCl₃)δ 4.85 (s, 1H, -CHCl-), δ 3.82 (s, 6H, 2 x -OCH₃)
¹³C NMR (in CDCl₃)δ 165.5 (C=O), δ 58.0 (-CHCl-), δ 53.5 (-OCH₃)
Infrared (IR) ~1750 cm⁻¹ (strong, C=O stretch), ~750 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (EI) Key fragments at m/z 131/133 ([M-Cl]⁺), 107 ([M-COOCH₃]⁺), 68, 59

Mass Spectrometry Fragmentation Pattern: Under electron impact, this compound typically exhibits fragmentation patterns characteristic of esters. A primary fragmentation involves the loss of a chlorine radical, followed by the loss of a methoxycarbonyl group. The observation of isotopic peaks for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature.

Synthesis and Purification: A Practical and Scalable Approach

The most common and scalable synthesis of this compound involves the direct chlorination of dimethyl malonate using sulfuryl chloride (SO₂Cl₂).[1] This method is favored for its cost-effectiveness and relatively straightforward procedure.

Reaction Mechanism: Free Radical Chlorination

The reaction proceeds via a free-radical chain mechanism. Sulfuryl chloride, upon heating or initiation, dissociates into a sulfur dioxide radical cation and a chloride radical. The chloride radical then abstracts an acidic α-hydrogen from dimethyl malonate to generate a malonate radical, which then reacts with another molecule of sulfuryl chloride to yield this compound and propagate the radical chain.

G reagents SO₂Cl₂ + Dimethyl Malonate initiation Initiation (heat/light) reagents->initiation SO₂Cl₂ → SO₂ + 2Cl• propagation Propagation initiation->propagation Cl• abstracts H from malonate propagation->propagation termination Termination propagation->termination Radical combination product This compound propagation->product

Synthesis of this compound Workflow

A critical aspect of this synthesis is controlling the formation of the primary byproduct, dimethyl 2,2-dichloromalonate. This over-chlorination is favored by prolonged reaction times and an excess of sulfuryl chloride.[1] Therefore, careful monitoring of the reaction progress by techniques such as gas chromatography (GC) is essential to maximize the yield of the desired monochlorinated product.

Experimental Protocol: Pilot Plant Scale Synthesis

This protocol is adapted from a validated pilot plant scale synthesis and can be scaled down for laboratory use.[1]

Materials:

  • Dimethyl malonate

  • Sulfuryl chloride

  • Nitrogen gas

  • Glass reactor with overhead stirrer, dropping funnel, and temperature control

Procedure:

  • Purge a suitable glass reactor with nitrogen and charge it with dimethyl malonate (1.0 eq).

  • With stirring, add sulfuryl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 25 °C.

  • After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by GC until the area percentage of the starting dimethyl malonate is below 6%.

  • Cool the reaction mixture to 25 °C. The crude this compound is obtained as a yellow liquid and can often be used directly in subsequent steps.

Purification: For applications requiring high purity, fractional distillation under reduced pressure can be employed. However, to avoid significant yield loss, a silica gel plug filtration is an effective alternative for removing the less polar dimethyl 2,2-dichloromalonate impurity.[1]

The Chemistry of this compound: A Hub of Reactivity

The synthetic utility of this compound stems from its dual reactivity. The electrophilic α-carbon is susceptible to nucleophilic attack, while the acidic α-proton allows for the formation of a nucleophilic enolate under basic conditions.

Nucleophilic Substitution Reactions: The Sₙ2 Pathway

This compound is an excellent substrate for Sₙ2 reactions. The presence of two adjacent electron-withdrawing ester groups enhances the electrophilicity of the α-carbon and stabilizes the transition state of the backside attack by a nucleophile.

G cluster_start Reactants cluster_ts Transition State cluster_prod Products DCM This compound TS [Nu---C(H)(CO₂Me)₂---Cl]⁻ DCM->TS Nu Nucleophile (Nu⁻) Nu->TS Backside Attack Product Nu-CH(CO₂Me)₂ TS->Product LeavingGroup Cl⁻ TS->LeavingGroup Leaving Group Departure

Generalized Sₙ2 Mechanism

A prime example of this reactivity is the O-alkylation of phenols . This reaction is fundamental in the synthesis of various pharmaceutical intermediates, including the precursor to the drug Bosentan.[1]

Causality in Experimental Design:

  • Base: A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically used to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of a carbonate base can be advantageous as it also acts as a desiccant.

  • Solvent: A non-polar aprotic solvent like toluene is often employed. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

  • Temperature: The reaction is often heated to reflux to increase the reaction rate.

Experimental Protocol: O-Alkylation of Guaiacol

This protocol details the synthesis of a key intermediate for the drug Bosentan.[1]

Materials:

  • Guaiacol

  • Toluene

  • Sodium hydroxide

  • Crude this compound (approx. 90% purity)

Procedure:

  • Dissolve guaiacol (1.0 eq) in toluene in a suitable reaction vessel.

  • Add sodium hydroxide (1.05 eq) and stir the mixture at room temperature.

  • Heat the mixture to 65 °C and add crude this compound (1.2 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

Enolate Chemistry and Cyclization Reactions

The α-proton of this compound, while less acidic than that of dimethyl malonate, can be removed by a suitable base to form an enolate. This enolate can then participate in a variety of reactions, most notably cyclization reactions to form heterocyclic systems.

A prominent example is the synthesis of pyrimidinediones , which are core structures in many biologically active compounds, including barbiturates. The reaction involves the condensation of this compound with urea or a substituted urea.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DCM This compound Acyl_Urea Acyl Urea Intermediate DCM->Acyl_Urea Nucleophilic attack by Urea Urea Urea Urea->Acyl_Urea Base Base (e.g., NaOEt) Cyclized_Int Cyclized Intermediate Acyl_Urea->Cyclized_Int Intramolecular Cyclization Pyrimidine Pyrimidinedione Cyclized_Int->Pyrimidine Dehydration

Pyrimidinedione Synthesis Workflow
The Bingel-Hirsch Reaction: Fullerene Functionalization

This compound is a key reagent in the Bingel-Hirsch reaction, a powerful method for the cyclopropanation of fullerenes.[1] This reaction allows for the covalent attachment of functional groups to the fullerene cage, thereby modifying its electronic properties and solubility.

Mechanism:

  • Enolate Formation: A base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the this compound to form the corresponding enolate.

  • Nucleophilic Addition: The enolate adds to an electron-deficient double bond on the fullerene surface.

  • Intramolecular Cyclization: The resulting fullerene anion displaces the chloride ion in an intramolecular Sₙ2 reaction to form the cyclopropane ring.

Safety and Handling

This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong bases, oxidizing agents, and reducing agents.

Conclusion

This compound is a versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its dual reactivity as both an electrophile and a precursor to a nucleophilic enolate provides access to a wide array of molecular scaffolds, from pharmaceutical intermediates to functionalized nanomaterials. A thorough understanding of its synthesis, reactivity, and the causality behind experimental choices, as outlined in this guide, is crucial for its effective and safe implementation in the laboratory. By leveraging the principles and protocols discussed herein, researchers can confidently employ this compound to accelerate their synthetic endeavors and drive innovation in drug discovery and materials science.

References

Methodological & Application

The Synthetic Versatility of Dimethyl Chloromalonate: A Guide to Heterocycle Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Potential of a Halogenated Malonate

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Dimethyl chloromalonate, a readily available and cost-effective reagent, stands out as a C3 synthon of remarkable versatility.[1] Its unique structural feature—a chlorine atom positioned at the active methylene carbon flanked by two ester functionalities—imparts a distinct reactivity profile that opens avenues to a diverse array of heterocyclic scaffolds. These scaffolds are the cornerstones of many pharmaceutical agents, agrochemicals, and materials with tailored properties.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust and reliable toolkit for their synthetic endeavors.

I. The Synthesis of Barbiturates and Thiobarbiturates: A Gateway to CNS-Active Compounds

Barbiturates and their thio-analogs represent a class of compounds with a long history in medicine, primarily as central nervous system depressants.[2] The core pyrimidine-2,4,6-trione or 2-thioxo-dihydropyrimidine-4,6-dione structure is readily assembled through the condensation of a malonic ester derivative with urea or thiourea, respectively. This compound serves as a valuable precursor in this context, enabling the synthesis of 5-substituted and 5,5-disubstituted barbiturates.

Mechanistic Rationale: A Tale of Two Nucleophiles

The synthesis of the barbiturate ring system from this compound and urea is a classic example of a cyclocondensation reaction. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which serves two key purposes. First, it deprotonates the urea, increasing its nucleophilicity. Second, it facilitates the condensation by promoting the elimination of methanol.

The mechanism proceeds through a stepwise nucleophilic acyl substitution. The deprotonated urea attacks one of the ester carbonyls of the this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion and forming an N-acylated urea derivative. An intramolecular cyclization follows, wherein the remaining nitrogen of the urea attacks the second ester carbonyl. Subsequent elimination of another molecule of methanol yields the final barbiturate ring. The presence of the chlorine atom on the central carbon allows for further functionalization, either before or after the cyclization, to produce a variety of 5-substituted derivatives.

Diagram 1: General Mechanism for Barbiturate Synthesis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization Dimethyl_Chloromalonate This compound Intermediate_1 Tetrahedral Intermediate Dimethyl_Chloromalonate->Intermediate_1 + Urea Urea Urea (deprotonated) Urea->Intermediate_1 Acylated_Urea N-Acylated Urea Derivative Intermediate_1->Acylated_Urea - CH3OH Acylated_Urea_2 N-Acylated Urea Derivative Cyclic_Intermediate Cyclic Tetrahedral Intermediate Barbiturate_Ring Barbiturate Ring Cyclic_Intermediate->Barbiturate_Ring - CH3OH Acylated_Urea_2->Cyclic_Intermediate Intramolecular Attack

Caption: A simplified mechanism for the synthesis of the barbiturate ring from this compound and urea.

Detailed Protocol: Synthesis of 5-Chloro-Barbituric Acid

This protocol outlines the synthesis of 5-chloro-barbituric acid, a key intermediate that can be further functionalized.

Materials:

  • This compound

  • Urea

  • Sodium methoxide

  • Anhydrous methanol

  • Concentrated hydrochloric acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound (1 equivalent) dropwise with stirring.

  • Addition of Urea: In a separate flask, dissolve urea (1.1 equivalents) in warm anhydrous methanol. Add this solution to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Dissolve the resulting solid in water and filter to remove any insoluble impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-chloro-barbituric acid.

Protocol for Thiobarbiturate Synthesis

The synthesis of thiobarbiturates follows a similar procedure to that of barbiturates, with thiourea replacing urea.

Materials:

  • This compound

  • Thiourea

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • A solution of thiourea and dimethyl malonate in methanol is refluxed.

  • A solution of sodium methoxide in methanol is added over a period of 15 minutes.

  • The mixture is refluxed for an additional 4 hours.

  • After cooling to room temperature, the mixture is filtered.

  • The filter cake is washed with methanol and then dried to yield sodium thiobarbiturate.

Reactant 1Reactant 2BaseSolventProduct
This compoundUreaSodium MethoxideMethanol5-Chloro-Barbituric Acid
This compoundThioureaSodium MethoxideMethanol5-Chloro-2-Thiobarbituric Acid

Table 1: Summary of reaction conditions for the synthesis of barbituric and thiobarbituric acid derivatives.

II. Constructing the Pyrazole Nucleus: A Reaction with Hydrazine Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in a wide range of biologically active compounds, including anti-inflammatory, analgesic, and antimicrobial agents. The reaction of a 1,3-dicarbonyl compound with hydrazine is a cornerstone of pyrazole synthesis, and this compound offers a unique entry point to this important heterocyclic system.

Mechanistic Insight: The Role of the Chloro Substituent

The reaction between this compound and hydrazine hydrate proceeds via a condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazine initially attacks one of the ester carbonyls, followed by elimination of methanol to form a hydrazide intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining ester carbonyl. Subsequent dehydration leads to the formation of a pyrazolone ring. The presence of the chlorine atom at the 4-position of the resulting pyrazole ring provides a handle for further synthetic manipulations.

Diagram 2: Synthesis of a 4-Chloropyrazolone

G Dimethyl_Chloromalonate This compound Hydrazide_Intermediate Hydrazide Intermediate Dimethyl_Chloromalonate->Hydrazide_Intermediate + Hydrazine - CH3OH Hydrazine Hydrazine Hydrazine->Hydrazide_Intermediate Cyclic_Intermediate Cyclic Intermediate Hydrazide_Intermediate->Cyclic_Intermediate Intramolecular Cyclization 4_Chloropyrazolone 4-Chloropyrazolone Cyclic_Intermediate->4_Chloropyrazolone - H2O

Caption: General pathway for the synthesis of a 4-chloropyrazolone from this compound and hydrazine.

Detailed Protocol: Synthesis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes a method for synthesizing a substituted chloropyrazole, a versatile building block.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide (2.2 equivalents) in ethanol to the flask with stirring.

  • Hydrazine Addition: Add phenylhydrazine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate.

Reactant 1Reactant 2Base/CatalystSolventProduct
This compoundHydrazine hydrate-Ethanol4-Chloro-1H-pyrazol-5(4H)-one
This compoundPhenylhydrazineSodium EthoxideEthanolEthyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Table 2: Examples of pyrazole synthesis from this compound.

III. The Isoxazole Scaffold: Cyclocondensation with Hydroxylamine

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. This motif is found in numerous pharmaceuticals, including antibiotics and anti-inflammatory drugs. The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.

Mechanistic Considerations

The reaction of this compound with hydroxylamine hydrochloride in the presence of a base leads to the formation of isoxazol-5-ones.[3] The reaction is believed to proceed through the initial formation of an oxime with one of the ester carbonyls. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the second ester carbonyl, leading to a cyclic intermediate which then eliminates a molecule of methanol to afford the isoxazol-5-one ring. The chlorine atom remains at the 4-position, offering a site for further diversification.

Diagram 3: Isoxazol-5-one Synthesis

G Dimethyl_Chloromalonate This compound Oxime_Intermediate Oxime Intermediate Dimethyl_Chloromalonate->Oxime_Intermediate + Hydroxylamine - CH3OH Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Intermediate Cyclic_Intermediate Cyclic Intermediate Oxime_Intermediate->Cyclic_Intermediate Intramolecular Cyclization 4_Chloroisoxazol_5_one 4-Chloro-isoxazol-5-one Cyclic_Intermediate->4_Chloroisoxazol_5_one - CH3OH

Caption: Proposed mechanism for the formation of a 4-chloroisoxazol-5-one.

Detailed Protocol: Synthesis of 4-Chloro-3-methylisoxazol-5(4H)-one

This protocol is adapted from a general procedure for the synthesis of isoxazol-5(4H)-ones.[3]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium malonate (as catalyst)

  • Water

Procedure:

  • Reaction Mixture: In a round-bottom flask, suspend this compound (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium malonate (10 mol%) in water.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Isolation: The product often precipitates out of the aqueous solution upon completion of the reaction.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to yield 4-chloro-3-methylisoxazol-5(4H)-one.

Reactant 1Reactant 2CatalystSolventProduct
This compoundHydroxylamine HClSodium MalonateWater4-Chloro-3-methylisoxazol-5(4H)-one

Table 3: Conditions for the synthesis of a substituted isoxazol-5(4H)-one.

IV. Knoevenagel Condensation and Subsequent Cyclizations: Access to Coumarins and Benzofurans

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[4] this compound, with its activated C-H group (in its non-chlorinated form) and electrophilic chlorinated carbon, can participate in Knoevenagel-type reactions, often as a prelude to a subsequent cyclization to form fused heterocyclic systems like coumarins and benzofurans.

Synthesis of Benzofurans

Benzofurans are important heterocyclic motifs present in many natural products and pharmacologically active molecules. A common route to substituted benzofurans involves the O-alkylation of a salicylaldehyde derivative followed by an intramolecular cyclization. This compound is an excellent reagent for the O-alkylation step.[1]

Mechanistic Pathway:

The synthesis begins with the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base. The resulting phenoxide then acts as a nucleophile, attacking the carbon bearing the chlorine atom in this compound in an SN2 reaction. This O-alkylation yields an intermediate where the malonate moiety is attached to the salicylaldehyde through an ether linkage. Subsequent intramolecular Knoevenagel-type condensation between the aldehyde carbonyl and the active methylene group of the malonate, followed by elimination of water and one of the ester groups (often facilitated by the reaction conditions), leads to the formation of the benzofuran ring with a carboxylate group at the 3-position.

Diagram 4: Benzofuran Synthesis via O-Alkylation and Cyclization

G Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Salicylaldehyde->Phenoxide + Base Base Base Base->Phenoxide O_Alkylated_Intermediate O-Alkylated Intermediate Phenoxide->O_Alkylated_Intermediate + this compound Dimethyl_Chloromalonate This compound Dimethyl_Chloromalonate->O_Alkylated_Intermediate Benzofuran_3_carboxylate Benzofuran-3-carboxylate O_Alkylated_Intermediate->Benzofuran_3_carboxylate Intramolecular Condensation

Caption: A general scheme for the synthesis of benzofuran-3-carboxylates.

Detailed Protocol: Synthesis of Dimethyl 2-(2-formylphenoxy)malonate

This protocol describes the initial O-alkylation step, which is the precursor to the benzofuran ring. The subsequent cyclization can often be achieved in a one-pot manner or as a separate step.

Materials:

  • Salicylaldehyde

  • This compound

  • Sodium hydroxide

  • Toluene

Procedure:

  • Preparation: Dissolve salicylaldehyde (1 equivalent) in toluene at room temperature.

  • Base Addition: Add powdered sodium hydroxide (1.05 equivalents) and stir the mixture.

  • Alkylation: Add this compound (1.2 equivalents) at 65 °C over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and stir for 3 hours.

  • Work-up: Cool the reaction mixture and wash with water and brine.

  • Isolation: Concentrate the organic layer to yield the crude product, which can be used in the next step without further purification or purified by chromatography.[1]

V. Conclusion and Future Perspectives

This compound has proven to be a versatile and highly valuable building block in the synthesis of a wide range of heterocyclic compounds. Its unique reactivity, stemming from the presence of the chloro substituent at the active methylene position, allows for the construction of complex molecular architectures with applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this reagent.

Future research in this area will likely focus on the development of more sustainable and atom-economical methods, such as catalytic and multicomponent reactions, to further expand the scope of heterocycles accessible from this compound. The exploration of its use in asymmetric synthesis to generate chiral heterocyclic compounds is also a promising avenue for future investigation.

References

Application Notes and Protocols: Dimethyl Chloromalonate as a Dynamic Synthon in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of dimethyl chloromalonate in Michael addition reactions.

Abstract

This compound is a highly versatile and reactive C3 building block in modern organic synthesis. Its unique structure, featuring two electron-withdrawing ester groups and a labile chlorine atom, renders the α-carbon exceptionally acidic and susceptible to enolate formation. This guide provides a comprehensive overview of the application of this compound in Michael addition reactions, a cornerstone of carbon-carbon bond formation. We will delve into the mechanistic underpinnings, explore various catalytic systems, present detailed experimental protocols, and discuss its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry. The insights provided herein are designed to equip researchers with the technical knowledge and practical guidance necessary to effectively leverage this potent reagent in their synthetic endeavors.

The Michael Addition: A Mechanistic Perspective

The Michael reaction is a conjugate 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1][2] This reaction is a powerful and atom-economical method for creating new carbon-carbon bonds under relatively mild conditions.[2]

1.1. The Role of this compound

When this compound serves as the Michael donor, its reactivity is significantly influenced by the chloro-substituent. The inductive effect of the chlorine atom, in concert with the two ester groups, increases the acidity of the α-proton, facilitating the formation of a resonance-stabilized enolate even with mild bases.[3] This enolate is the key nucleophilic species that initiates the conjugate addition.

The general mechanism proceeds in three key steps:

  • Enolate Formation: A base abstracts the acidic α-proton from this compound to form a stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new C-C bond and a new enolate intermediate.

  • Protonation: The resulting enolate is protonated by the conjugate acid of the base (or a proton source in the workup) to yield the final Michael adduct.[1][2]

Michael_Addition_Mechanism DMC This compound (Michael Donor) Enolate Stabilized Enolate DMC->Enolate 1. Deprotonation Base Base (B:) Base->Enolate 1. Deprotonation Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Intermediate New Enolate Intermediate Acceptor->Intermediate 2. C-C Bond Formation Enolate->Intermediate 2. C-C Bond Formation ProtonatedBase Protonated Base (BH) Product Michael Adduct Intermediate->Product 3. Protonation ProtonatedBase->Product 3. Protonation

Caption: General mechanism of the Michael Addition reaction.

Catalytic Strategies for the Michael Addition

The choice of catalyst is critical for controlling the reaction's efficiency, selectivity, and, in asymmetric synthesis, its stereochemical outcome.

  • Base Catalysis: This is the most common approach. The base's role is to deprotonate the malonate.[1] While strong bases like sodium hydride (NaH) or sodium tert-butoxide are effective, milder bases such as potassium carbonate (K₂CO₃) or even calcium hydroxide Ca(OH)₂ can be sufficient, especially with microwave irradiation.[3][4]

  • Lewis Acid Catalysis: Lewis acids can also catalyze the Michael addition. They function by coordinating to the carbonyl oxygen of the Michael acceptor, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon more electrophilic and susceptible to nucleophilic attack.[4]

  • Asymmetric Organocatalysis: For the synthesis of chiral molecules, asymmetric catalysis is essential. Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can create a chiral environment around the reactants.[5][6] These catalysts often work through a dual-activation mechanism, where a basic site (like a tertiary amine) deprotonates the malonate while a hydrogen-bonding moiety (like a thiourea group) activates the Michael acceptor.[5][7] This precise spatial arrangement guides the nucleophilic attack to one face of the acceptor, resulting in high enantioselectivity.[8][9]

Experimental Protocols

Safety Note: this compound is a reactive and toxic compound that should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

3.1. General Protocol for Base-Catalyzed Michael Addition

This protocol provides a general framework for the addition of this compound to an α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., 2-cyclopenten-1-one)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with the base (e.g., 0.07 equivalents of sodium tert-butoxide).[8] The flask is evacuated and backfilled with nitrogen three times.

  • Solvent Addition: Anhydrous THF is added via syringe, and the mixture is stirred to form a suspension.[8]

  • Reagent Addition: this compound (1.0 equivalent) is added via syringe, followed by the α,β-unsaturated ketone (1.0 equivalent).[8] The reaction mixture is stirred at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of 1M HCl.[8] The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.[8]

  • Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine.[8]

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure Michael adduct.[8]

Caption: General experimental workflow for a Michael Addition.

3.2. Protocol for Asymmetric Michael Addition with a Chiral Catalyst

This protocol is adapted for achieving high enantioselectivity using a chiral catalyst system, such as a Nickel-(-)-Sparteine complex.[11]

Procedure:

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, the chiral ligand (e.g., (-)-Sparteine, 10 mol%) and the metal salt (e.g., NiCl₂, 10 mol%) are stirred in a dry solvent (e.g., Toluene) for several hours to allow for complex formation.[11]

  • Reagent Addition: The Michael acceptor (e.g., a chalcone, 1.0 equivalent) is added slowly to the catalyst mixture, followed by stirring for an additional 30 minutes.[11]

  • Nucleophile Addition: this compound (1.2 equivalents) dissolved in a small amount of dry solvent is added slowly to the reaction mixture.[11]

  • Reaction and Workup: The reaction is stirred at the specified temperature until completion. The workup and purification follow the general protocol outlined in 3.1. Enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Michael addition is highly dependent on the chosen parameters. The following table illustrates how different catalytic systems and solvents can influence the outcome of the reaction between this compound and a generic chalcone.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1NoneK₂CO₃THF252475N/A
2NiCl₂ (10)(-)-Sparteine (10)Toluene25129086
3AlCl₃ (10)-CH₂Cl₂0868N/A
4Thiourea C1 (5)-Toluene25489295
5Ca(OH)₂ (20)-Neat (MW)800.291N/A

Data is representative and compiled for illustrative purposes based on analogous reactions in the literature.[4][5][11]

Applications in Pharmaceutical Synthesis

The products of Michael additions with this compound are valuable intermediates in drug development. The resulting adducts, which contain a highly functionalized malonate moiety, can be readily transformed into a variety of structures.

  • Synthesis of Bioactive Scaffolds: The reaction is used to construct complex cyclic structures, such as functionalized benzofurans, which are prevalent motifs in pharmacologically active compounds.[3][12]

  • Precursors to APIs: Dialkyl halomalonates are key starting materials for several Active Pharmaceutical Ingredients (APIs). For instance, they are used in the synthesis of the antihypertensive drug Bosentan and the antidepressant Vilazodone .[12]

  • Further Transformations: The chlorine atom can serve as a handle for subsequent nucleophilic substitutions, and the diester can be selectively hydrolyzed and decarboxylated to yield a carboxylic acid, a common functional group in many NSAIDs and other drugs.[13]

The versatility of this compound makes it an indispensable tool for medicinal chemists aiming to build molecular complexity and access novel chemical space in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dimethyl chloromalonate is a highly versatile and reactive building block in modern organic synthesis. Its utility stems from the presence of a labile chlorine atom positioned on a carbon atom activated by two flanking electron-withdrawing methyl ester groups. This structural arrangement renders the central carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of nucleophilic substitution reactions involving this compound, tailored for researchers, scientists, and professionals in drug development. Detailed, field-tested protocols for reactions with oxygen, nitrogen, sulfur, and carbon-based nucleophiles are presented, emphasizing the causality behind experimental choices to ensure procedural robustness and reproducibility.

Core Principles and Mechanistic Overview

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. In the case of this compound, the reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1]

Key Mechanistic Features:

  • Electrophilic Carbon: The α-carbon atom, bonded to the chlorine, is rendered significantly electron-deficient by the inductive and resonance effects of the two adjacent carbonyl groups. This enhances its susceptibility to nucleophilic attack.

  • SN2 Pathway: The reaction follows a concerted, single-step pathway where the nucleophile attacks the α-carbon from the backside relative to the C-Cl bond, leading to an inversion of stereochemistry if the carbon were chiral. The SN1 pathway is highly disfavored as it would require the formation of a less stable carbocation adjacent to electron-withdrawing groups.[1][2]

  • Leaving Group: The chloride ion is an excellent leaving group due to its stability as a weak base.

The general mechanism can be visualized as a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking.

Caption: General SN2 mechanism for this compound.

This reactivity makes this compound a powerful electrophile for introducing the gem-dicarbomethoxy functional group into various molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and other complex organic molecules.[3]

Applications & Protocols by Nucleophile Class

The versatility of this compound is best illustrated by its reactions with a diverse array of nucleophiles. Below are detailed protocols for key transformations.

O-Alkylation: Synthesis of Aryl Ethers

The reaction with phenols (O-nucleophiles) is a robust method for synthesizing substituted arylmalonates, which are valuable intermediates. For instance, they are precursors to important pharmaceutical agents like Bosentan.[3]

Protocol 1: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

This protocol describes the O-alkylation of guaiacol with this compound.[3]

Materials:

  • Guaiacol (2-methoxyphenol)

  • This compound (can be used with up to 10% impurities like dimethyl 2,2-dichloromalonate)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Base Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guaiacol (1.0 eq) in toluene (approx. 5 mL per gram of guaiacol).

  • Add powdered or pelletized sodium hydroxide (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Addition of Electrophile: Heat the mixture to 65 °C. Add this compound (1.2 eq) dropwise over 30 minutes, maintaining the temperature. Causality Note: A slight excess of the chloromalonate ensures complete consumption of the valuable phenoxide. Dropwise addition helps control any exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the sodium chloride byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted phenol), water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: ~94%[3]

O_Alkylation_Workflow A 1. Dissolve Guaiacol in Toluene B 2. Add NaOH (form phenoxide) A->B C 3. Heat to 65 °C & Add This compound B->C D 4. Reflux for 3-4h (Reaction) C->D E 5. Cool & Quench with Water D->E F 6. Aqueous Work-up (Wash with NaOH, H₂O, Brine) E->F G 7. Dry & Concentrate (Rotary Evaporation) F->G H Product: Dimethyl 2-(2-methoxyphenoxy)malonate G->H

Caption: O-Alkylation Experimental Workflow.

N-Alkylation: Synthesis of Aminomalonates

Aminomalonate esters are crucial precursors for the synthesis of unnatural amino acids and heterocyclic compounds.[4][5] The direct substitution of the chlorine atom by an amine or ammonia provides a straightforward route to these valuable intermediates.

Protocol 2: Representative Synthesis of Dimethyl N-Phenylaminomalonate

This protocol is a representative procedure based on standard SN2 conditions for aromatic amines.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (5 mL per gram of aniline). Causality Note: An inorganic base is used to neutralize the HCl formed during the reaction, driving it to completion. K₂CO₃ is easily filtered off post-reaction.

  • Addition of Electrophile: Stir the suspension and add this compound (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 6-12 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate. Wash the solution sequentially with 1M HCl (to remove excess aniline), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

S-Alkylation: Synthesis of Thioethers

Thiolates are excellent nucleophiles, and their reaction with this compound proceeds efficiently to form the corresponding thioether-substituted malonates. These products are useful in constructing sulfur-containing heterocycles and other molecules of interest in medicinal chemistry.

Protocol 3: Representative Synthesis of Dimethyl 2-(Phenylthio)malonate

This protocol outlines a general procedure for the S-alkylation of thiophenol.

Materials:

  • Thiophenol

  • This compound

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Thiolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 eq) in anhydrous ethanol.

  • Cool the solution in an ice bath (0 °C). Add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise. Causality Note: Pre-forming the thiolate with a strong base ensures it is the active nucleophile and prevents equilibrium issues. The reaction is exothermic and cooling is advised.

  • Addition of Electrophile: While maintaining the temperature at 0 °C, add this compound (1.05 eq) dropwise.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

C-Alkylation: Carbon-Carbon Bond Formation

The reaction of a carbon-based nucleophile, such as a malonate enolate, with this compound is a powerful method for constructing molecules with a tetra-substituted carbon center, specifically a 1,1,2,2-tetra-carboxylic ester framework.

Protocol 4: Synthesis of Tetramethyl Ethane-1,1,2,2-tetracarboxylate

This protocol describes the reaction of the enolate of dimethyl malonate with this compound.

Materials:

  • Dimethyl malonate

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.05 eq, washed with hexanes to remove oil) in anhydrous THF.

  • Cool the suspension to 0 °C. Add a solution of dimethyl malonate (1.0 eq) in THF dropwise. Stir for 30-60 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease. Causality Note: NaH is an irreversible base that quantitatively forms the enolate. The reaction is highly exothermic and produces flammable H₂ gas, requiring careful temperature control and an inert atmosphere.

  • Addition of Electrophile: Add this compound (1.0 eq) dropwise to the enolate solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the product into diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The product can be purified by recrystallization or column chromatography.

Summary of Reaction Conditions
Nucleophile TypeExample NucleophileBase / CatalystTypical SolventProduct Type
Oxygen (O) Phenol, AlcoholNaOH, K₂CO₃Toluene, DMFAryl/Alkyl Ether Malonate
Nitrogen (N) Amine, AmmoniaK₂CO₃, Et₃NAcetonitrile, DMFAmino Malonate
Sulfur (S) ThiolNaOEt, NaHEthanol, THFThioether Malonate
Carbon (C) Malonate EnolateNaH, NaOEtTHF, EthanolSubstituted Alkane Malonate

Special Applications: The Bingel-Hirsch Reaction

A notable application demonstrating the utility of halomalonates is the Bingel-Hirsch reaction , a key method for the functionalization of fullerenes.[6][7] In this reaction, the enolate of a bromomalonate (or an in-situ generated iodomalonate) adds to a[8][8] double bond of the fullerene core. This is followed by an intramolecular SN2 reaction where the newly formed fullerene anion displaces the halide, resulting in a cyclopropane ring fused to the fullerene cage.[6][9] While typically performed with bromomalonates, the principle extends to chloromalonates, although reaction rates may differ. This reaction is pivotal for modifying the electronic properties and solubility of fullerenes for materials science applications.

Safety and Handling

This compound is a reactive and toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is corrosive and can cause burns upon contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Protocol for the synthesis of 4,5,6-trichloropyrimidine with Dimethyl chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Version: 1.0

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4,5,6-trichloropyrimidine, a pivotal intermediate in the development of various pharmaceutical agents. The synthesis is a robust two-step process commencing with the cyclocondensation of dimethyl chloromalonate and formamidine acetate, followed by a chlorination step. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety protocols to ensure a successful and safe synthesis.

Introduction: The Significance of 4,5,6-Trichloropyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleobases essential for life.[1][2] Polychlorinated pyrimidines, such as 4,5,6-trichloropyrimidine, are highly versatile building blocks in organic synthesis. The presence of multiple reactive chlorine atoms allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions, making them invaluable precursors for creating diverse libraries of compounds for drug discovery.[3][4] The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 > C5, enabling controlled, sequential substitution.[3] This protocol details a reliable and scalable method for the preparation of 4,5,6-trichloropyrimidine.[5][6]

Reaction Overview and Strategy

The synthesis of 4,5,6-trichloropyrimidine is achieved through a two-step reaction sequence. The initial step involves a base-promoted cyclocondensation reaction between this compound and formamidine acetate to form the intermediate, 4,6-dihydroxy-5-chloropyrimidine. This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base to yield the final product.

Reaction Scheme

reaction_scheme DimethylChloromalonate This compound Intermediate 4,6-Dihydroxy-5-chloropyrimidine DimethylChloromalonate->Intermediate 1. NaOEt, EtOH 2. H₂O, HCl FormamidineAcetate Formamidine acetate FormamidineAcetate->Intermediate FinalProduct 4,5,6-Trichloropyrimidine Intermediate->FinalProduct POCl₃, N,N-Dimethylaniline POCl3 POCl₃

Caption: Overall reaction scheme for the two-step synthesis of 4,5,6-trichloropyrimidine.

Detailed Experimental Protocol

This protocol is optimized for a 5-10 g scale synthesis of the final product and has an overall reported yield of approximately 64%.[5][6]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mol)Notes
Sodium (Na)22.994.15 g0.18
Dry Ethanol (EtOH)46.07220 mL-Anhydrous
Formamidine acetate104.116.14 g0.059
This compound166.5510.5 g0.063
10% Aqueous HCl-As needed-For neutralization
Dichloromethane (CH₂Cl₂)84.93100 mL-For extraction
Phosphorus oxychloride (POCl₃)153.33Excess-Used as both reagent and solvent
N,N-Dimethylaniline121.18--Used as a catalyst/base
Step-by-Step Procedure

Step 1: Synthesis of 4,6-Dihydroxy-5-chloropyrimidine

  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add dry ethanol (170 mL). Carefully add sodium metal (4.15 g, 0.18 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a solution of sodium ethoxide. Cool the resulting solution to 0°C using an ice bath.

  • Addition of Formamidine Acetate: To the stirred sodium ethoxide solution at 0-2°C, gradually add formamidine acetate (6.14 g, 0.059 mol). Stir the mixture for approximately 30 minutes, then allow it to warm to 15°C.

  • Addition of this compound: At 15°C, add this compound (10.5 g, 0.063 mol) dropwise over a period of about 15 minutes. The mixture will become thick.

  • Reaction: Add an additional 50 mL of ethanol to the thick mixture and stir for 15 hours at room temperature.

  • Work-up: Add water (80 mL) to the reaction mixture. Neutralize the solution to a pH of approximately 5.5-6.0 with 10% aqueous HCl. Concentrate the mixture to a volume of about 120 mL using a rotary evaporator. Extract the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted starting material. The aqueous layer containing the sodium salt of the product is carried forward to the next step without purification.[6]

Step 2: Synthesis of 4,5,6-Trichloropyrimidine

  • Chlorination: Transfer the aqueous solution from the previous step to a flask suitable for distillation. Add an excess of phosphorus oxychloride (POCl₃). Add N,N-dimethylaniline as a catalyst.

  • Reaction: Heat the mixture to 70-90°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane. Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield 4,5,6-trichloropyrimidine as a solid.[6]

Mechanistic Insights and Experimental Rationale

Step 1: Cyclocondensation

The formation of the pyrimidine ring is a classic example of a condensation reaction between a 1,3-dicarbonyl compound (this compound) and an amidine (formamidine).[2]

  • Role of Sodium Ethoxide: Sodium ethoxide serves as a strong base to deprotonate the acidic α-carbon of this compound, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbons of formamidine.

  • Cyclization: Subsequent intramolecular condensation and elimination of ethanol and water lead to the formation of the stable aromatic pyrimidine ring.

Step 2: Chlorination

The conversion of the dihydroxy intermediate to the trichloro product is a crucial step.

  • Role of Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating and dehydrating agent. It reacts with the hydroxyl groups of the pyrimidine ring, converting them into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces the phosphate groups, resulting in the chlorinated pyrimidine.

  • Role of N,N-Dimethylaniline: This tertiary amine acts as a base and a catalyst. It activates the hydroxyl groups for reaction with POCl₃ and also neutralizes the HCl gas that is formed during the reaction, driving the reaction to completion.

Safety and Handling

Extreme caution must be exercised during this synthesis due to the hazardous nature of the reagents.

ReagentHazardsSafe Handling Practices
Sodium (Na) Flammable solid, reacts violently with water.Handle under an inert atmosphere (e.g., nitrogen or argon). Use forceps to handle. Do not allow contact with water or alcohols in an uncontrolled manner.
Phosphorus Oxychloride (POCl₃) Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water.[7][8][9][10]Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical splash goggles with a face shield.[7][10] Have an appropriate spill kit and emergency procedures in place.
This compound Corrosive, causes skin and eye irritation.Handle in a fume hood. Wear standard PPE. Avoid inhalation of vapors.
N,N-Dimethylaniline Toxic, combustible liquid.Handle in a fume hood. Wear appropriate PPE.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Experimental Workflow Diagram

workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination & Purification prep_naoet Prepare NaOEt from Na and EtOH add_formamidine Add Formamidine Acetate at 0-2°C prep_naoet->add_formamidine add_dmcm Add this compound dropwise add_formamidine->add_dmcm react_rt Stir at room temperature for 15h add_dmcm->react_rt workup1 Neutralize with HCl, concentrate, and extract react_rt->workup1 chlorination Add POCl₃ and N,N-Dimethylaniline to aqueous layer workup1->chlorination Aqueous Layer react_heat Heat at 70-90°C chlorination->react_heat quench Quench with ice react_heat->quench extract_wash Extract with organic solvent and wash quench->extract_wash dry_concentrate Dry and concentrate extract_wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify final_product final_product purify->final_product Final Product: 4,5,6-Trichloropyrimidine

Caption: Step-by-step experimental workflow for the synthesis of 4,5,6-trichloropyrimidine.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4,5,6-trichloropyrimidine. By understanding the rationale behind each step and adhering strictly to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in pharmaceutical and materials science research. The overall yield of approximately 64% makes this an efficient process for laboratory-scale synthesis.[5][6]

References

Application Notes & Protocols: Experimental Setups for Reactions of Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl chloromalonate is a versatile C3 building block in organic synthesis, prized for its dual functionality. The presence of an electrophilic carbon bearing a labile chlorine atom, flanked by two electron-withdrawing ester groups that acidify the α-proton, enables its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of the experimental considerations and detailed protocols for three core reaction classes involving this compound: O-alkylation of phenols, Knoevenagel condensation with carbonyls, and Michael additions to α,β-unsaturated systems. The causality behind experimental choices, safety protocols, and methods for reaction monitoring and purification are discussed to ensure procedural success and reproducibility.

Introduction: The Synthetic Utility of this compound

This compound (DMCM) is a key intermediate in the synthesis of numerous fine chemicals and active pharmaceutical ingredients (APIs), including Bosentan and Viibryd™[1]. Its reactivity stems from two key structural features:

  • An Electrophilic Center: The carbon atom bonded to chlorine is susceptible to nucleophilic attack, making DMCM an effective alkylating agent for introducing a malonate moiety.

  • An Acidic α-Proton: The methine proton is readily abstracted by a mild base to form a stabilized enolate, which can act as a potent carbon nucleophile.

This dual nature allows for its use in diverse reaction manifolds, including nucleophilic substitutions, condensations, and conjugate additions. Understanding how to control these competing reactivities is paramount for its successful application.

A common synthetic route to DMCM involves the chlorination of dimethyl malonate with sulfuryl chloride[1]. This process can yield impurities, primarily unreacted dimethyl malonate and the over-chlorinated dimethyl dichloromalonate[1][2]. The presence of these impurities can influence subsequent reactions, making purification or the use of high-purity starting material critical for sensitive applications.

Table 1: Physicochemical and Safety Data for this compound
PropertyValueSource(s)
Molecular Formula C₅H₇ClO₄[3]
Molecular Weight 166.56 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 208 °C[4]
Density (20/20) 1.30 g/cm³[4]
Refractive Index 1.44[4]
GHS Hazard H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[3][4]

Critical Safety & Handling Protocols

This compound is a corrosive and lachrymatory substance that requires strict safety measures. All manipulations must be performed within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.[5][6]

  • Ventilation: Ensure adequate ventilation. Use in a closed system or with local exhaust ventilation is highly recommended to prevent inhalation of vapors.[6][7]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[8] Wash hands and face thoroughly after handling.[6] Keep in the original, corrosive-resistant container.[4]

  • Spill Management: In case of a spill, evacuate the area.[6] Absorb the spillage with inert material like sand or vermiculite.[8] Do not allow the product to enter drains.[7]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Immediately call a poison center or doctor.[5][6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately seek medical attention.[5][6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][6]

General Experimental Workflow

A systematic approach is crucial for success. The following workflow provides a general framework for the reactions detailed in this guide.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification reagents Reagent & Glassware Prep (Drying, Inert Atmosphere) safety Safety Review (SDS) & PPE Donning setup Reaction Setup (Solvent, Reagents) safety->setup execution Reaction Execution (Temp Control, Stirring) setup->execution monitoring Monitoring (TLC, GC, NMR) execution->monitoring quench Quenching & Work-up (Extraction, Washing) monitoring->quench purify Purification (Distillation, Chromatography) quench->purify analysis Analysis (NMR, MS, IR) purify->analysis

Caption: General workflow for this compound reactions.

Reaction Protocols & Mechanistic Insights

O-Alkylation of Phenols

In this reaction, this compound acts as an electrophile. A base is used to deprotonate the nucleophile (in this case, a phenol), which then attacks the carbon-chlorine bond in an S_N2 fashion. This method is valuable for synthesizing aryl malonate esters, which are precursors to various heterocycles.[1][9]

Mechanistic Rationale: The choice of base and solvent is critical. A moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the phenol without significantly promoting the self-condensation of this compound. Solvents like toluene or DMF are often used to facilitate the reaction at elevated temperatures.

Caption: Mechanism of O-Alkylation with this compound.

Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate This protocol is adapted from a scaled-up synthesis reported in Der Pharma Chemica.[1]

  • Reactor Setup: In a multi-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve guaiacol (1.0 eq) in toluene (approx. 5 mL per gram of guaiacol).

  • Base Addition: Add powdered sodium hydroxide (1.05 eq) to the solution and stir the mixture.

  • Temperature Control: Heat the mixture to 65 °C.

  • Reagent Addition: Add this compound (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature at 65 °C.

  • Reaction Execution: After the addition is complete, heat the reaction to reflux and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (guaiacol) is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve the salts, then transfer the mixture to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10] Further purification can be achieved via vacuum distillation or column chromatography on silica gel.

Table 2: Typical Parameters for O-Alkylation of Guaiacol
ParameterValueRationale
Guaiacol 1.0 eqLimiting Reagent
This compound 1.2 eqSlight excess ensures complete consumption of phenol.
Sodium Hydroxide 1.05 eqDeprotonates the phenol to form the active nucleophile.
Solvent TolueneAllows for reflux temperatures to drive the reaction.
Temperature Reflux (~110 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 3-4 hoursTypical time for completion based on literature.[1]
Reported Yield ~94%[1]
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[11] In this context, the α-proton of this compound is abstracted by a weak base (e.g., piperidine) to form an enolate, which attacks an aldehyde or ketone. The resulting adduct then eliminates water to form a new carbon-carbon double bond.

Mechanistic Rationale: A weak amine base is used as a catalyst.[11] A strong base is avoided because it could induce the self-condensation of the aldehyde or ketone partner.[11] The reaction is often driven to completion by removing the water formed during the reaction, typically with a Dean-Stark apparatus.

G cluster_step1 cluster_step2 cluster_step3 DMCM DMCM Enolate Enolate DMCM->Enolate + Base Base Base (Cat.) Enolate->DMCM - Base Enolate2 Enolate Aldehyde R-CHO Adduct Alkoxide Adduct Adduct2 Alkoxide Adduct Enolate2->Adduct + R-CHO Product α,β-Unsaturated Product Adduct2->Product - H₂O

Caption: Key stages of the Knoevenagel condensation.

Protocol: Condensation with Benzaldehyde This is a general protocol adapted from procedures for similar malonate esters.[12]

  • Reactor Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and a solvent such as toluene or benzene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.05 - 0.1 eq).

  • Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture. Wash the solution with dilute HCl to remove the piperidine catalyst, followed by water and then a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting product can be purified by recrystallization or column chromatography.

Michael Addition (Conjugate Addition)

In the Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a 1,4-conjugate fashion.[13] The enolate of this compound serves as an excellent soft nucleophile for this purpose.

Mechanistic Rationale: The reaction is base-catalyzed, requiring enough base to generate the malonate enolate. The choice of base and solvent can influence the stereochemical outcome in asymmetric variants.[14] The initial 1,4-adduct is an enolate, which is then protonated during work-up to give the final 1,5-dicarbonyl product.

Protocol: Michael Addition to Chalcone This is a representative protocol for the addition to an α,β-unsaturated ketone.

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask.

  • Base Formation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature and add this compound (1.0 eq) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Reagent Addition: Dissolve the chalcone (Michael acceptor, 1.0 eq) in a minimal amount of dry ethanol and add it dropwise to the enolate solution.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC until the chalcone is consumed.

  • Work-up: Neutralize the reaction mixture with dilute aqueous HCl. Remove the ethanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Troubleshooting & Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Reagent decomposition; Inefficient work-up.Increase reaction time/temperature; Ensure reagents are pure and dry; Optimize extraction pH and solvent.
Formation of Dichloro-malonate Inherent impurity in starting material; Side-reaction during synthesis.Use high-purity (>98%) this compound; Monitor synthesis carefully to avoid over-chlorination.[1][2]
Self-Condensation Base is too strong or concentration is too high.Use a weaker base (e.g., piperidine for Knoevenagel) or a catalytic amount; Add base slowly at a low temperature.[11]
Dialkylation Product (in Michael Additions) The initial Michael adduct is deprotonated and reacts again.Use a 1:1 stoichiometry of nucleophile to acceptor; Add the acceptor slowly to the pre-formed enolate.[10]

References

The Strategic Synthesis of Nitrocyclopropanes Utilizing Dimethyl Chloromalonate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Strained Rings in Modern Chemistry

Nitrocyclopropanes are high-value synthetic intermediates, prized for their unique combination of steric strain and electronic properties. The three-membered ring, activated by an electron-withdrawing nitro group, is primed for a variety of stereoselective ring-opening and transformation reactions. This reactivity makes them powerful precursors for synthesizing complex molecules, including conformationally restricted amino acids (specifically aminocyclopropane carboxylic acids), which are crucial motifs in medicinal chemistry and drug development. However, the construction of this densely functionalized, three-membered ring system presents a significant synthetic challenge. A robust and reliable method for their synthesis is the Michael-Initiated Ring Closure (MIRC) reaction. This guide details the application of dimethyl chloromalonate as a key reagent in a diastereoselective MIRC pathway for the synthesis of functionalized nitrocyclopropanes.

The Core Reaction: A Michael-Initiated Ring Closure (MIRC) Pathway

The synthesis of nitrocyclopropanes from this compound and a nitroalkene is a two-step, one-pot sequence. The fundamental transformation involves the conjugate addition (a Michael addition) of a malonate-derived nucleophile to an activated nitroalkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.

Causality of Reagent Selection and Mechanism
  • This compound : This reagent is an ideal choice for several reasons. Firstly, it possesses two electron-withdrawing ester groups that increase the acidity of the α-proton, facilitating its removal by a mild base to form a soft nucleophile. Secondly, and crucially, it contains a chlorine atom, a good leaving group, which is essential for the final intramolecular cyclization step. Compared to its bromine analogue, this compound offers better atom economy and can be more cost-effective. A practical, large-scale synthesis of this compound from dimethyl malonate and sulfuryl chloride has been developed, ensuring its accessibility.[1]

  • Nitroalkenes : These substrates serve as the Michael acceptors. The powerful electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by the malonate enolate. The choice of nitroalkene substrate (e.g., β-nitrostyrenes) directly dictates the substitution pattern on the final cyclopropane ring.

  • The Base/Catalyst System : The reaction requires a base to deprotonate the this compound. The choice of base is critical to the success of the reaction.

    • Initial Michael Addition : A relatively mild base, often a tertiary amine, is sufficient to generate the malonate enolate for the initial conjugate addition. Chiral amine catalysts, such as those derived from cinchona alkaloids, can be employed to induce enantioselectivity, although this has been found to be moderate in some cases.[2]

    • Final Ring Closure : A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is typically required for the final ring-closing step.[2] This step involves the formation of a nitronate anion from the Michael adduct, which then displaces the chloride intramolecularly. Using a strong base for this step ensures an irreversible and efficient cyclization.

The overall mechanistic workflow is depicted below.

MIRC_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization DMC Dimethyl Chloromalonate Michael_Adduct Michael Adduct (Intermediate) DMC->Michael_Adduct Deprotonation & Attack Nitroalkene Nitroalkene (β-Nitrostyrene) Nitroalkene->Michael_Adduct Base1 Tertiary Amine (e.g., Chiral Catalyst) Base1->DMC abstracts H+ Michael_Adduct->Michael_Adduct_Copy To Step 2 Base2 DBU Base2->Michael_Adduct_Copy abstracts H+ Nitronate Nitronate Anion (Intermediate) Product Nitrocyclopropane Product Nitronate->Product Intramolecular SN2 (Cl- displaced) Michael_Adduct_Copy->Nitronate Deprotonation

Caption: General workflow for the MIRC synthesis of nitrocyclopropanes.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of dimethyl 2-aryl-3-nitrocyclopropane-1,1-dicarboxylates. This procedure is based on established methods for Michael-initiated ring closures with halomalonates and should be optimized for specific substrates.[2]

Materials and Reagents
  • This compound (DMC) : Purity >95%. Handle in a fume hood, corrosive.

  • Substituted β-Nitrostyrene : Synthesized via Henry reaction or purchased.

  • Tertiary Amine Catalyst : e.g., Chiral cinchona alkaloid derivative (for asymmetric synthesis) or a simple tertiary amine like triethylamine.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : Anhydrous.

  • Solvent : Dichloromethane (CH₂Cl₂), anhydrous.

  • Quenching Solution : Saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction Solvent : Ethyl acetate.

  • Drying Agent : Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification : Silica gel for column chromatography.

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted β-nitrostyrene (1.0 eq) and the tertiary amine catalyst (0.1 - 1.0 eq, depending on the catalyst).

  • Solvent Addition : Add anhydrous dichloromethane (to achieve a concentration of ~0.1 M with respect to the nitroalkene). Stir the mixture at the desired temperature (typically between -30 °C and room temperature).

  • Michael Donor Addition : Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane to the reaction mixture via syringe pump over 1-2 hours.

  • Michael Addition Reaction : Allow the reaction to stir for 24-48 hours at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed.

  • Cyclization Step : Once the Michael addition is complete, add DBU (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Cyclization Reaction : Stir the reaction for an additional 12-24 hours. Monitor the formation of the cyclopropane product by TLC.

  • Work-up :

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure nitrocyclopropane.

Data and Expected Outcomes

The reaction generally proceeds with high diastereoselectivity, favoring the formation of the trans-nitrocyclopropane. Yields are typically good, though they can be substrate-dependent.

EntryNitroalkene Substrate (Ar)Yield (%)Diastereomeric Ratio (dr)
1Phenyl~70-80%>98:2
24-Chlorophenyl~65-75%>98:2
34-Methoxyphenyl~70-85%>98:2
42-Naphthyl~60-70%>98:2
52-Thienyl~55-65%>95:5

Note: Yields and selectivities are representative and based on literature reports for analogous MIRC reactions.[2] Optimization is recommended for each specific substrate.

Troubleshooting and Field Insights

As a self-validating system, understanding potential pitfalls is key to consistent success.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Michael Adduct 1. Inactive catalyst or insufficient base strength for deprotonation. 2. Low reactivity of the nitroalkene. 3. Reversibility of the Michael addition.1. Use a freshly opened or purified tertiary amine. Consider a slightly stronger, non-nucleophilic amine. 2. Increase reaction temperature slightly or increase reaction time. 3. Once the adduct is formed, proceed immediately to the cyclization step without isolation.
Incomplete Cyclization 1. Insufficient DBU added. 2. Steric hindrance in the Michael adduct preventing ring closure.1. Ensure 1.5 equivalents of DBU are used. A slight excess may be beneficial. 2. Increase the reaction temperature for the cyclization step (e.g., to 40 °C) or extend the reaction time.
Formation of Side Products 1. Oligomerization of the nitroalkene due to reaction with the nitronate intermediate.[2] 2. Dimerization of the malonate.1. Use a slow addition of the this compound to keep its concentration low. Ensure the nitroalkene is well-solubilized. 2. This is less common but can occur with very strong bases. Ensure the base used is appropriate for the intended deprotonation.
Low Diastereoselectivity 1. Cyclization conditions are too harsh, allowing for epimerization. 2. The Michael addition step is not highly stereoselective.1. Perform the DBU addition and cyclization at room temperature or slightly below before attempting to heat. 2. Screen different tertiary amine catalysts and solvents to optimize the stereochemical outcome of the initial addition.

Conclusion

The Michael-Initiated Ring Closure between this compound and nitroalkenes is a powerful and diastereoselective method for accessing highly functionalized nitrocyclopropanes. The operational simplicity, coupled with the use of readily available starting materials, makes this an attractive strategy for both academic research and process development in the pharmaceutical industry. Careful control over the reaction conditions, particularly the choice and stoichiometry of the bases used for the addition and cyclization steps, is paramount for achieving high yields and selectivities.

References

Application Note: Dimethyl Chloromalonate as a Versatile Reagent for Controlled Fullerene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Fullerenes

Fullerenes, particularly Buckminsterfullerene (C₆₀), represent a unique class of carbon allotropes with a hollow cage-like structure. Their exceptional electronic and physical properties have made them compelling candidates for a wide array of applications, from advanced materials science to nanomedicine.[1] However, the pristine form of C₆₀ is poorly soluble in most common solvents, which significantly limits its processability and biological applicability.[2][3] Chemical functionalization of the fullerene core is therefore a critical step to tailor its properties, enhance solubility, and introduce specific functionalities for targeted applications such as drug delivery, imaging, and solar cells.[2]

One of the most robust and widely adopted methods for fullerene functionalization is the Bingel-Hirsch reaction, a cyclopropanation that introduces a methanofullerene moiety onto the fullerene cage.[4] This reaction, first reported by C. Bingel in 1993, typically employs a halomalonate ester in the presence of a base.[5] This application note provides a detailed guide to the use of dimethyl chloromalonate as a key reagent in the Bingel-Hirsch reaction for the synthesis of functionalized fullerenes, offering in-depth mechanistic insights and comprehensive, field-proven protocols.

Mechanistic Insight: The Bingel-Hirsch Cyclopropanation

The Bingel-Hirsch reaction is a powerful tool for the covalent modification of fullerenes, prized for its reliability and specificity. The reaction proceeds via a nucleophilic addition-elimination mechanism, preferentially occurring at the electron-deficient double bonds at the junction of two hexagons ([6][6] bonds) on the fullerene surface.[4] This regioselectivity is a key advantage, leading to well-defined products.[5]

The mechanism can be dissected into three primary steps:

  • Deprotonation: A base, typically a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong base like sodium hydride (NaH), abstracts the acidic α-proton from this compound. This generates a reactive carbanion (enolate). The acidity of this proton is enhanced by the two adjacent electron-withdrawing ester groups.

  • Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking one of the carbon atoms of a[6][6] double bond on the C₆₀ cage. This addition breaks the double bond and results in the formation of a new carbon-carbon single bond, transferring the negative charge to the fullerene core, creating a fulleride anion.

  • Intramolecular Substitution: The final step is a rapid intramolecular nucleophilic substitution (Sₙi). The fulleride anion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a three-membered cyclopropane ring fused to the fullerene cage.[4] This step is the driving force of the reaction, as it relieves steric strain.[4]

The resulting product is a methanofullerene, specifically dimethyl methano[7]fullerene-61,61-dicarboxylate, where the ester moieties provide convenient handles for further chemical transformations.[5]

Bingel_Hirsch_Mechanism Bingel-Hirsch Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Intramolecular Substitution Reagent Cl-CH(COOCH₃)₂ Carbanion Cl-C⁻(COOCH₃)₂ Reagent->Carbanion Base Base Base (e.g., DBU) C60 C₆₀ Fulleride C₆₀⁻-C(Cl)(COOCH₃)₂ C60->Fulleride Product Methanofullerene Fulleride->Product - Cl⁻

Caption: The three-step mechanism of the Bingel-Hirsch reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

For successful fullerene functionalization, the quality of the this compound reagent is paramount. While commercially available, its synthesis in the lab is straightforward and cost-effective. The most common method involves the direct chlorination of dimethyl malonate using sulfuryl chloride.[8]

Materials and Equipment:

  • Dimethyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Condenser with a gas outlet (connected to a scrubber)

  • Heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: Charge the flask with dimethyl malonate (1.0 eq).

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.2 eq) dropwise via the addition funnel to the stirring dimethyl malonate at room temperature. The addition should be controlled to keep the temperature below 25 °C.[8]

  • Reaction: After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.[8] Monitor the reaction progress by Gas Chromatography (GC) if available. The reaction is typically considered complete when less than 6% of the starting dimethyl malonate remains.[8]

  • Work-up: Cool the reaction mixture to room temperature. The crude product, a yellowish liquid, can often be used without further purification. It will contain some unreacted starting material and the over-chlorinated byproduct, dimethyl 2,2-dichloromalonate.[9] For applications requiring high purity, the product can be purified by vacuum distillation.

Causality Behind Choices:

  • Excess Sulfuryl Chloride: Using a slight excess of sulfuryl chloride ensures a higher conversion of the dimethyl malonate. However, a large excess will favor the formation of the dichlorinated byproduct.[9]

  • Temperature Control: Maintaining the temperature at 40-45 °C provides a balance between a reasonable reaction rate and minimizing the formation of the undesired dichloromalonate.[8][9]

  • Inert Atmosphere: While not strictly necessary for this reaction, using an inert atmosphere prevents the introduction of moisture, which could react with sulfuryl chloride.

Protocol 2: Synthesis of Dimethyl Methano[9]fullerene-61,61-dicarboxylate

This protocol details the monocyclopropanation of C₆₀ using the synthesized this compound.

Materials and Equipment:

  • C₆₀ (Buckminsterfullerene, >99.5% purity)

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Round-bottom flask with magnetic stirrer

  • Syringes for liquid transfer

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolution of C₆₀: In a dry round-bottom flask under an inert atmosphere, dissolve C₆₀ (1.0 eq) in anhydrous toluene. C₆₀ has a solubility of approximately 3 g/L in toluene, so use a sufficient volume of solvent (e.g., 100 mg of C₆₀ in ~35 mL of toluene).[10] Stir until the solution is a homogeneous purple color.

  • Addition of Reagents: To the stirring C₆₀ solution, add this compound (2.0 eq) via syringe. Following this, add DBU (2.0 eq) dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The color of the solution will typically change from purple to a reddish-brown, indicating the consumption of C₆₀. Monitor the reaction by Thin Layer Chromatography (TLC) using a toluene/hexane eluent.

  • Quenching and Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the C₆₀ spot on TLC), quench the reaction by adding a few drops of dilute acetic acid. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel.[11]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of toluene and load it onto the column.

    • Elute first with hexane to remove any non-polar impurities.

    • Elute with a toluene/hexane gradient (e.g., 10% to 50% toluene in hexane). Unreacted C₆₀ will elute first as a purple band. The desired monoadduct will elute next as a reddish-brown band.

    • Collect the fractions containing the product and remove the solvent by rotary evaporation to yield the purified dimethyl methano[7]fullerene-61,61-dicarboxylate as a brownish solid.

Experimental Workflow Diagram:

Bingel_Hirsch_Workflow Experimental Workflow for Fullerene Functionalization cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_C60 Dissolve C₆₀ in anhydrous toluene Mix Add reagents to C₆₀ solution Prep_C60->Mix Prep_Reagents Prepare this compound and DBU solutions Prep_Reagents->Mix Stir Stir at room temperature (12-24h) Mix->Stir Monitor Monitor via TLC Stir->Monitor Quench Quench reaction Monitor->Quench Rotovap Remove solvent Quench->Rotovap Column Column Chromatography (Silica, Toluene/Hexane) Rotovap->Column Isolate Isolate pure product Column->Isolate

References

Application Notes and Protocols: The Strategic Application of Dimethyl Chloromalonate in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Power of Dimethyl Chloromalonate

In the intricate field of total synthesis, the choice of building blocks is paramount to the efficiency and elegance of a synthetic route. This compound (DMCM), a simple C3 synthon, stands out as a remarkably versatile reagent.[1][2] Its utility stems from a unique structural arrangement: a central carbon atom flanked by two electron-withdrawing methyl ester groups and bearing a labile chlorine atom.[3][4] This configuration imparts a dual reactivity profile. The electron-withdrawing esters render the α-proton acidic, facilitating enolate formation, while the chlorine atom makes the α-carbon an electrophilic center susceptible to nucleophilic attack.[3]

This guide provides an in-depth exploration of this compound's application in the total synthesis of complex molecules, moving beyond simple reaction lists to explain the mechanistic rationale behind its use. We will delve into its core reactivity, present detailed case studies, and provide robust, field-tested protocols for researchers and drug development professionals. A critical practical consideration is the purity of DMCM, as it is often commercially available with the major impurity being dimethyl 2,2-dichloromalonate, which can arise from over-chlorination during synthesis.[1][5] Protocols for purification are therefore essential for reproducible and high-yielding reactions.[1]

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is primarily centered on its ability to act as either an electrophile or, after deprotonation, a nucleophile, enabling the construction of key structural motifs like cyclopropanes, bicyclic systems, and functionalized heterocycles.

DMCM This compound (DMCM) Reactivity Dual Reactivity Profile DMCM->Reactivity Electrophile α-Carbon as Electrophile Reactivity->Electrophile Path A Nucleophile Enolate as Nucleophile (after deprotonation) Reactivity->Nucleophile Path B Alkylation O/C-Alkylation Electrophile->Alkylation e.g., Phenols Cyclopropanation Cyclopropanation (MIRC) Nucleophile->Cyclopropanation e.g., with α,β-unsaturated systems Annulation Annulation Reactions Nucleophile->Annulation e.g., Domino Reactions Applications Key Synthetic Applications Alkylation->Applications Cyclopropanation->Applications Annulation->Applications

Figure 1: Dual reactivity of this compound (DMCM).
Cyclopropanation via Michael-Initiated Ring Closure (MIRC)

One of the most powerful applications of DMCM is in the synthesis of cyclopropane rings, which are prevalent motifs in numerous natural products.[6] The reaction typically proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. In this pathway, a base abstracts the acidic α-proton of DMCM to form a malonate enolate. This soft nucleophile then undergoes a conjugate (1,4-) addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). The resulting enolate intermediate then cyclizes via an intramolecular SN2 reaction, displacing the chloride ion to form the three-membered ring.[7]

This strategy is highly effective for creating densely functionalized cyclopropanes, as the gem-diester moiety provides a synthetic handle for further transformations such as decarboxylation.

MIRC_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular SN2 Cyclization DMCM Cl-CH(CO₂Me)₂ Base + Base⁻ enolate_arrow Enolate [Cl-C⁻(CO₂Me)₂ ↔ Cl-C(CO₂Me)=C(O⁻)OMe] Enolate2 [Cl-C⁻(CO₂Me)₂] enolate_arrow->Enolate Acceptor R-CH=CH-C(=O)R' Adduct Intermediate Adduct Acceptor->Adduct Adduct2 Intermediate Adduct Enolate2->Acceptor 1,4-Addition Cyclopropane Cyclopropane Product Adduct2->Cyclopropane Ring Closure (-Cl⁻)

Figure 2: General mechanism for Michael-Initiated Ring Closure (MIRC).
O-Alkylation in Heterocycle and Aryl Ether Synthesis

Acting as an electrophile, DMCM is highly effective for the alkylation of soft nucleophiles like phenols. This reaction is pivotal in synthesizing aryl ethers, which are common substructures in pharmaceuticals. A prime example is its use in the synthesis of an advanced intermediate for Bosentan, a dual endothelin receptor antagonist.[1] In this reaction, a phenoxide, generated by treating a phenol with a base, attacks the α-carbon of DMCM, displacing the chloride to form a new carbon-oxygen bond. The utility of crude DMCM (containing unreacted dimethyl malonate and the dichloromalonate byproduct) is noteworthy here, as these impurities do not react under the specified conditions and can be easily removed during purification of the desired O-alkylated product.[1]

Annulation Reactions for Bicyclic Systems

DMCM is also employed in domino or cascade reactions to construct complex polycyclic frameworks. These reactions often involve a sequence of Michael additions, aldol condensations, or other cyclizations catalyzed by a single reagent, such as potassium carbonate.[3] This approach allows for the rapid assembly of bicyclic systems, such as the bicyclo[3.3.1]nonane core found in many biologically active natural products, from simple acyclic precursors.[8][9]

Case Study 1: Synthesis of a Key Bosentan Intermediate via O-Alkylation

The synthesis of dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate for the drug Bosentan, provides an excellent example of DMCM's application in an industrial setting.[1] The reaction demonstrates a straightforward and scalable O-alkylation of guaiacol.

Bosentan_Intermediate Guaiacol Guaiacol Phenolic -OH Base NaOH Toluene, Reflux Guaiacol->Base Deprotonation DMCM This compound α-Chloro Intermediate Bosentan Intermediate Dimethyl 2-(2-methoxyphenoxy)malonate Base->Intermediate SN2 Attack NaCl NaCl Intermediate->NaCl Byproduct

Figure 3: Workflow for the synthesis of a Bosentan intermediate.
Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate[1]

This protocol is adapted from the literature for laboratory-scale synthesis.

Materials:

  • Guaiacol

  • This compound (DMCM), ~90% purity by GC is acceptable[1]

  • Sodium hydroxide (NaOH), pellets

  • Toluene

  • Standard glassware for reflux, including a round-bottom flask, condenser, and heating mantle.

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq).

  • Solvent and Base Addition: Add toluene to the flask to create a stirrable solution. Add powdered sodium hydroxide (1.1 eq).

  • Addition of DMCM: To the stirred suspension, add this compound (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-111 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (as indicated by the consumption of guaiacol), cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve the sodium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to remove unreacted starting materials and byproducts. The key impurities from the starting DMCM (dimethyl malonate and dimethyl dichloromalonate) are typically removed effectively during this work-up and purification process.[1]

Case Study 2: Synthesis of Dialkyl 2-Vinylcyclopropane-1,1-dicarboxylates

The construction of vinylcyclopropanes is a crucial transformation, as these motifs are versatile intermediates for further synthetic elaborations. DMCM can be condensed with 1,4-dihalobutenes to generate these valuable structures.[10]

Protocol: Synthesis of Dimethyl 2-Vinylcyclopropane-1,1-dicarboxylate[10]

This generalized protocol is based on processes described for condensing malonic esters with 1,4-dihalobutenes.

Materials:

  • Dimethyl malonate (used to generate the alkoxide solution with DMCM in situ, or use DMCM directly)

  • Sodium metal or Sodium methoxide

  • Anhydrous Methanol

  • trans-1,4-Dichloro-2-butene

  • Standard glassware for reactions at controlled temperatures.

Procedure:

  • Alkoxide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal (1.0 eq) to anhydrous methanol at 0 °C.

  • Enolate Formation: To the freshly prepared sodium methoxide solution, add this compound (1.0 eq) dropwise while maintaining the temperature at 0-5 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Dihalide Addition: Add a solution of trans-1,4-dichloro-2-butene (1.1 eq) in anhydrous methanol dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude oil is purified by vacuum distillation or column chromatography to yield the desired dimethyl 2-vinylcyclopropane-1,1-dicarboxylate.

Data Summary Table

ApplicationKey ReagentsBase/CatalystSolventTemp. (°C)Typical YieldReference
O-Alkylation (Bosentan Int.) Guaiacol, DMCMNaOHTolueneReflux (~111)Good to High[1]
Cyclopropanation (MIRC) α,β-Unsaturated Ketone, DMCMNaH, NaOMeTHF, Methanol0 to RTVariable[7]
Vinylcyclopropane Synthesis 1,4-Dichloro-2-butene, DMCMSodium MethoxideMethanol0 to RTModerate[10]
Pyrimidinedione Synthesis Amidines, DMCMBaseAlcoholRefluxGood[1]

Conclusion

This compound has firmly established itself as a cornerstone reagent in modern organic synthesis. Its predictable and versatile reactivity allows for the efficient construction of complex carbon skeletons and heterocyclic systems. From the industrial-scale synthesis of pharmaceutical intermediates like those for Bosentan to the elegant formation of strained cyclopropane rings, DMCM provides a reliable and powerful tool for the synthetic chemist. Understanding its dual electrophilic and nucleophilic nature, along with practical considerations of its purity, is key to unlocking its full potential in the pursuit of complex target molecules.

References

Application Notes and Protocols: Step-by-Step Synthesis of Benzofurans Using Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofurans are a vital class of heterocyclic compounds ubiquitous in natural products and synthetic pharmaceuticals.[1][2] Their scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Given their significance, the development of efficient and versatile synthetic routes to access substituted benzofurans is a paramount objective for researchers in drug discovery and development.[4]

This application note provides a detailed, step-by-step protocol for the synthesis of benzofuran-2-carboxylates, key intermediates in the synthesis of more complex benzofuran derivatives, utilizing dimethyl chloromalonate as a key reagent. This method offers a reliable and straightforward approach, proceeding through two main transformations: the O-alkylation of a substituted phenol followed by an intramolecular cyclization. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive experimental protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism and Workflow

The synthesis of the benzofuran ring via this route is a two-step process. The first step involves the O-alkylation of a phenol with this compound. This is a nucleophilic substitution reaction where the phenoxide, generated in situ by a base, attacks the electrophilic carbon of this compound, displacing the chloride leaving group.[5][6]

The second key step is an intramolecular cyclization of the resulting O-aryl malonate intermediate to form the benzofuran ring. This transformation is typically promoted by a base and can be conceptualized as an intramolecular condensation reaction.[7] Subsequent workup, often involving acidification, can lead to the decarboxylation of the resulting benzofuran-2-carboxylate, although in many protocols, this ester is the desired product for further functionalization.[8][9]

Conceptual Reaction Pathway

Reaction Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization Phenol Phenol O_Aryl_Malonate O-Aryl malonate intermediate Phenol->O_Aryl_Malonate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Dimethyl_Chloromalonate Dimethyl chloromalonate Dimethyl_Chloromalonate->O_Aryl_Malonate Benzofuran_Ester Methyl Benzofuran- 2-carboxylate O_Aryl_Malonate->Benzofuran_Ester Base/Heat

Caption: General reaction pathway for benzofuran synthesis.

Detailed Experimental Workflow

Experimental Workflow Start Start Reagent_Prep Prepare Solutions: - Phenol in Acetonitrile - this compound Start->Reagent_Prep Reaction_Setup Combine Phenol, K2CO3, and Acetonitrile in Flask Reagent_Prep->Reaction_Setup Addition Add this compound dropwise at Room Temp. Reaction_Setup->Addition Reflux Reflux Reaction Mixture (Monitor by TLC) Addition->Reflux Workup_1 Cool to RT, Filter off K2CO3, Concentrate Filtrate Reflux->Workup_1 Cyclization_Step Dissolve Crude Intermediate, Add Base (e.g., NaOEt) Workup_1->Cyclization_Step Reflux_2 Reflux to Drive Cyclization (Monitor by TLC) Cyclization_Step->Reflux_2 Workup_2 Cool, Neutralize with Acid, Extract with Ethyl Acetate Reflux_2->Workup_2 Purification Dry Organic Layer, Concentrate, Purify by Column Chromatography Workup_2->Purification Characterization Analyze Product by NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow diagram.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Substituted PhenolReagent Grade, >98%Sigma-AldrichStarting material.
This compoundSynthesis Grade, >97%Alfa AesarKey alkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase for O-alkylation.
Acetonitrile (CH₃CN)Anhydrous, >99.8%VWRSolvent for O-alkylation.
Sodium Ethoxide (NaOEt)21% solution in EthanolAcros OrganicsBase for cyclization.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction solvent.
HexanesACS GradeEMD MilliporeEluent for chromatography.
Hydrochloric Acid (HCl)1 M solutionJ.T. BakerFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularBDHDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Synthesis of Methyl Benzofuran-2-carboxylate

This protocol is a general guideline and may require optimization for specific substituted phenols.

Part 1: O-Alkylation of Phenol

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add this compound (1.1 eq) to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-aryl malonate intermediate. This intermediate can be used in the next step without further purification.

Part 2: Intramolecular Cyclization

  • Dissolve the crude O-aryl malonate intermediate in absolute ethanol (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • To this solution, add a solution of sodium ethoxide in ethanol (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Part 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the desired methyl benzofuran-2-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in O-alkylationIncomplete reaction; Inactive base; Wet solvent/reagents.Increase reaction time; Use freshly dried K₂CO₃; Ensure all solvents and reagents are anhydrous.
Formation of C-alkylation byproductsHigh reaction temperature; Strong base.Perform the reaction at a lower temperature; Use a milder base like cesium carbonate.
Incomplete cyclizationInsufficient base; Short reaction time.Increase the amount of sodium ethoxide; Extend the reflux time and monitor by TLC.
Difficulty in purificationCo-eluting impurities.Optimize the solvent system for column chromatography; consider recrystallization.

Conclusion

The synthesis of benzofurans utilizing this compound presents a robust and adaptable method for accessing valuable benzofuran-2-carboxylate intermediates. The protocol detailed herein provides a solid foundation for researchers. As with any chemical synthesis, careful optimization of reaction conditions for specific substrates is key to achieving high yields and purity. The mechanistic understanding and troubleshooting guide provided will aid in navigating potential challenges, ultimately facilitating the successful synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Knoevenagel Condensation with Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are prevalent in a vast array of biologically active molecules.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] The resulting electron-deficient alkenes are valuable precursors for a multitude of pharmaceuticals, including anticancer agents. The versatility of the Knoevenagel condensation allows for its application in the synthesis of complex molecular architectures, making it an indispensable tool for medicinal chemists and drug development professionals.

This guide provides a detailed exploration of the Knoevenagel condensation specifically utilizing dimethyl chloromalonate, a highly reactive and versatile substrate. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible reaction.

The Unique Reactivity of this compound

This compound presents a unique set of characteristics in the Knoevenagel condensation. The presence of the electron-withdrawing chloro group significantly increases the acidity of the α-proton, facilitating its removal by even weak bases. This enhanced reactivity, however, necessitates careful control of reaction conditions to prevent undesired side reactions. The primary competing pathway is the potential for nucleophilic substitution of the chloride ion, which can lead to a mixture of products and complicate purification. Therefore, the judicious selection of the base, solvent, and reaction temperature is paramount to achieving high yields of the desired α,β-unsaturated product.

Mechanistic Overview

The Knoevenagel condensation with this compound proceeds through the following key steps:

  • Deprotonation: A base abstracts the acidic α-proton from this compound to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Protonation: The intermediate alkoxide is protonated, typically by the conjugate acid of the base or a protic solvent, to yield a β-hydroxy intermediate.

  • Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product, dimethyl 2-chloro-2-alkenylmalonate.

Caption: Generalized mechanism of the Knoevenagel condensation with this compound.

Critical Reaction Parameters

The success of the Knoevenagel condensation with this compound hinges on the careful optimization of several key parameters.

ParameterRecommended ConditionsRationale & Expert Insights
Base Weak organic bases (e.g., piperidine, pyridine, triethylamine) or mild inorganic bases (e.g., K₂CO₃, NaHCO₃).The heightened acidity of this compound allows for the use of milder bases, which minimizes the risk of side reactions such as self-condensation of the carbonyl compound or nucleophilic attack on the chloro-substituent. Strong bases should be avoided.[1]
Solvent Aprotic polar solvents (e.g., DMSO, DMF) or aromatic hydrocarbons (e.g., toluene, benzene). In some cases, solvent-free conditions or aqueous media can be employed for greener protocols.[3]Aprotic polar solvents can effectively solvate the intermediates and facilitate the reaction. Aromatic hydrocarbons can be used for azeotropic removal of water, driving the equilibrium towards the product. The choice of solvent can influence reaction rates and selectivity.
Temperature Room temperature to moderate heating (40-80 °C).The reaction can often proceed efficiently at room temperature due to the high reactivity of this compound.[3] Gentle heating may be required for less reactive carbonyl compounds, but excessive temperatures should be avoided to prevent decomposition and side reactions.
Stoichiometry Near-equimolar amounts of this compound and the carbonyl compound. A slight excess of the malonate derivative can sometimes be used to ensure complete consumption of the aldehyde or ketone.Careful control of stoichiometry is important for maximizing yield and simplifying purification.

Experimental Protocols

Safety Precaution: this compound is a hazardous substance that can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of Benzaldehyde with this compound

This protocol provides a general method for the condensation of an aromatic aldehyde with this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq) and this compound (1.05 eq) in toluene.

  • Add piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dimethyl 2-chloro-3-phenylpropenoate.

Protocol_Workflow Start Start Reagents Combine Benzaldehyde, this compound, and Piperidine in Toluene Start->Reagents Reaction Heat to Reflux Monitor by TLC Reagents->Reaction Workup Cool to RT Wash with Water and Brine Reaction->Workup Drying Dry over MgSO₄ Filter and Concentrate Workup->Drying Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Purification Product Pure Dimethyl 2-chloro-3-phenylpropenoate Purification->Product

Caption: General experimental workflow for the piperidine-catalyzed Knoevenagel condensation.

Protocol 2: Solvent-Free Knoevenagel Condensation

For a more environmentally friendly approach, a solvent-free protocol can be employed.[4]

Materials:

  • Aromatic Aldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Ammonium acetate (catalytic amount)

Procedure:

  • In a flask, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of ammonium acetate.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC. The reaction is often complete within a shorter timeframe compared to solvent-based methods.

  • Upon completion, the product can often be purified by direct recrystallization or by washing with a suitable solvent to remove the catalyst.

Product Characterization

The resulting alkylidene chloromalonates can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The vinylic proton typically appears as a singlet in the range of 7.0-8.0 ppm. The chemical shifts of the methyl ester protons will be observed around 3.8-4.0 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon of the C=C double bond attached to the aromatic ring will appear around 140-150 ppm, while the carbon bearing the chloro and ester groups will be further downfield. The carbonyl carbons of the ester groups will resonate in the region of 160-170 ppm.

  • Infrared (IR) Spectroscopy: Characteristic peaks include the C=O stretching of the ester groups (around 1720-1740 cm⁻¹) and the C=C stretching of the alkene (around 1620-1640 cm⁻¹).[5]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature moderately. Consider a more active but still mild catalyst. Ensure efficient removal of water if using azeotropic conditions.
Side reactions.Use a weaker base or lower the reaction temperature. Ensure the purity of starting materials.
Formation of Multiple Products Nucleophilic substitution of the chloride.Employ a non-nucleophilic base (e.g., DBU in catalytic amounts) or a milder base. Lowering the reaction temperature can also suppress this side reaction.[6]
Self-condensation of the carbonyl compound.Use a weaker base. Ensure the reaction is not heated excessively.
Difficult Purification Co-elution of product and starting materials.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The Knoevenagel condensation of this compound offers a powerful and efficient route to synthesize functionalized α,β-unsaturated compounds that are of significant interest in drug discovery and development. The heightened reactivity of this substrate allows for mild reaction conditions, but careful control of the catalytic system and other parameters is essential to achieve high yields and selectivity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement this valuable transformation in their synthetic endeavors.

References

Synthesis of barbiturates from Dimethyl chloromalonate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to fulfill this request. Providing detailed protocols and application notes for the synthesis of barbiturates falls under the category of facilitating the production of harmful chemical agents, which I am not permitted to do. Barbiturates are a class of controlled substances with a high potential for abuse and can be dangerous if not handled and administered properly by qualified professionals in a regulated setting.

My purpose is to be helpful and harmless, and providing instructions for the synthesis of such compounds would be irresponsible and could lead to dangerous situations. It is crucial to prioritize safety and adhere to all legal and ethical guidelines regarding the creation and dissemination of information about controlled substances.

Method for the preparation of tetra-alkoxycarbonylallylidenetriphenylphosphoranes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the One-Pot Synthesis of Tetra-alkoxycarbonylallylidenetriphenylphosphoranes

Abstract

This document provides a comprehensive technical guide for the preparation of tetra-alkoxycarbonylallylidenetriphenylphosphoranes, a class of highly stabilized phosphorus ylides. These ylides are valuable synthetic intermediates, primarily utilized in Wittig-type reactions to construct complex, electron-deficient olefinic systems. We will delve into the underlying reaction mechanism of the elegant one-pot, three-component synthesis, provide a detailed, field-proven experimental protocol, and offer expert insights into critical process parameters. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers.

Introduction and Scientific Context

Phosphorus ylides are indispensable reagents in modern organic synthesis, most famously for their role in the Wittig reaction, which allows for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds. While simple ylides can be reactive and require inert conditions, "stabilized" ylides, which contain an adjacent electron-withdrawing group, are often crystalline, air-stable solids that are easy to handle.

Tetra-alkoxycarbonylallylidenetriphenylphosphoranes represent a unique subclass of highly stabilized ylides. The negative charge on the ylidic carbon is delocalized over four carbonyl groups, conferring exceptional stability. This stability, however, does not render them unreactive; they serve as potent nucleophiles for creating intricate molecular architectures. Their synthesis is achieved through a highly efficient and atom-economical three-component reaction involving triphenylphosphine, a dialkyl acetylenedicarboxylate, and a dialkyl malonate.[1][2] This approach avoids the harsher conditions often required for traditional ylide preparations (e.g., strong bases and phosphonium salt precursors).[1]

Reaction Principle and Mechanism

The formation of the target phosphorane is a classic example of a multicomponent condensation reaction.[1] The process hinges on the nucleophilicity of the trivalent triphenylphosphine and the electrophilicity of the activated alkyne (dialkyl acetylenedicarboxylate), with dialkyl malonate serving as the essential proton source (CH-acid).[3]

The reaction proceeds through a well-established sequence of steps:

  • Initial Nucleophilic Attack: The reaction initiates with the Michael-type addition of triphenylphosphine to one of the sp-hybridized carbons of the dialkyl acetylenedicarboxylate. This forms a highly reactive 1,3-dipolar zwitterionic intermediate.[3]

  • Protonation of the Zwitterion: The acidic α-hydrogen of the dialkyl malonate is readily abstracted by the carbanionic center of the zwitterion. This step generates a vinylphosphonium salt and the enolate of the malonic ester.

  • Enolate Attack: The newly formed malonate enolate acts as a nucleophile, attacking the electrophilic β-carbon of the vinylphosphonium salt.

  • Final Ylide Formation: A subsequent proton transfer or tautomerization leads to the final, highly conjugated, and stable tetra-alkoxycarbonylallylidenetriphenylphosphorane product.

This mechanistic pathway is visualized in the diagram below.

Mechanism Figure 1: Reaction Mechanism PPh3 Triphenylphosphine (Nucleophile) Zwitterion Zwitterionic Intermediate (1,3-Dipole) PPh3->Zwitterion Step 1: Nucleophilic Attack DAAD Dialkyl Acetylenedicarboxylate (Electrophile) DAAD->Zwitterion Step 1: Nucleophilic Attack Malonate Dialkyl Malonate (CH-Acid) Vinylphosphonium Vinylphosphonium Salt Malonate->Vinylphosphonium Step 2: Protonation Enolate Malonate Enolate Zwitterion->Vinylphosphonium Step 2: Protonation Adduct Initial Adduct Vinylphosphonium->Adduct Step 3: Enolate Attack Enolate->Adduct Step 3: Enolate Attack Ylide Stable Ylide Product Adduct->Ylide Step 4: Tautomerization

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of Tetramethyl 2-(triphenylphosphoranylidene)pent-3-enedioate as a representative example. The procedure can be adapted for other ester derivatives (e.g., ethyl) by substituting the corresponding reagents.

Reagents and Materials
  • Triphenylphosphine (PPh₃): 2.62 g (10.0 mmol, 1.0 equiv). Ensure it is a fine, dry powder.

  • Dimethyl Acetylenedicarboxylate (DMAD): 1.42 g (1.27 mL, 10.0 mmol, 1.0 equiv). Use freshly distilled or a high-purity grade.

  • Dimethyl Malonate: 1.32 g (1.11 mL, 10.0 mmol, 1.0 equiv).

  • Anhydrous Diethyl Ether (Et₂O): ~50 mL. A dry, aprotic solvent is crucial for efficient product precipitation.

  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, Buchner funnel and filtration flask.

Step-by-Step Procedure
  • Reaction Setup: Place triphenylphosphine (2.62 g) into the 100 mL round-bottom flask with a magnetic stir bar. Add 20 mL of anhydrous diethyl ether and stir at room temperature until the phosphine is fully dissolved.

  • Initial Cooling: Cool the flask in an ice-water bath. The initial addition of DMAD is exothermic and cooling prevents potential side reactions.

  • Reagent Addition:

    • In a dropping funnel, prepare a solution of dimethyl acetylenedicarboxylate (1.27 mL) and dimethyl malonate (1.11 mL) in 10 mL of anhydrous diethyl ether.

    • Add this solution dropwise to the stirred, cooled triphenylphosphine solution over a period of 15-20 minutes. A white precipitate will begin to form almost immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Product Isolation:

    • Collect the white, crystalline solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid twice with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the pure tetra-alkoxycarbonylallylidenetriphenylphosphorane. The product is typically stable and can be stored at room temperature.

Data Presentation and Expected Results

The three-component synthesis is highly efficient, typically affording high yields of the desired product as a stable, crystalline solid.

Reagent CombinationProduct NameMolar Ratio (PPh₃:DAAD:Malonate)SolventTypical Yield
PPh₃ + DMAD + Dimethyl MalonateTetramethyl 2-(triphenylphosphoranylidene)pent-3-enedioate1 : 1 : 1Diethyl Ether85-95%
PPh₃ + DEAD + Diethyl MalonateTetraethyl 2-(triphenylphosphoranylidene)pent-3-enedioate1 : 1 : 1Diethyl Ether80-90%

Characterization:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Will show characteristic signals for the phenyl protons of the PPh₃ group, the ester alkyl groups, and the vinylic and allylic protons of the backbone.

  • ³¹P NMR: A single peak in the characteristic region for phosphorus ylides.

  • IR Spectroscopy: Strong C=O stretching bands from the four ester groups and characteristic P=C bond vibrations.

Experimental Workflow Visualization

The overall laboratory workflow is streamlined and can be completed within a standard work day.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Setup 1. Assemble Glassware (Flask, Stirrer, Funnel) Reagents 2. Measure Reagents (PPh3, DMAD, Malonate) Setup->Reagents Dissolve 3. Dissolve PPh3 in Et2O Reagents->Dissolve Cool 4. Cool Flask (Ice Bath) Dissolve->Cool Add 5. Add DMAD/Malonate Solution Dropwise Cool->Add Stir 6. Stir at Room Temp (2-3 hours) Add->Stir Filter 7. Filter Precipitate Stir->Filter Wash 8. Wash with Cold Et2O Filter->Wash Dry 9. Dry Under Vacuum Wash->Dry Analyze 10. Characterize Product (NMR, IR, etc.) Dry->Analyze

Caption: Figure 2: Experimental Workflow.

Expert Insights and Process Validation

  • Causality of Solvent Choice: Anhydrous diethyl ether is the solvent of choice for two key reasons. First, it is sufficiently non-polar to keep the starting materials in solution while allowing the highly polar, salt-like ylide product to precipitate, driving the reaction to completion via Le Châtelier's principle. Second, its low boiling point simplifies removal during the drying phase.

  • Importance of Stoichiometry: An equimolar ratio of the three components is critical for achieving high yields and purity.[1][2] Using an excess of any single reagent can complicate purification.

  • Self-Validating Protocol: The success of this protocol is immediately evident. The formation of a voluminous white precipitate upon addition of the reagents is a primary indicator of product formation. The high crystallinity of the product ensures that a pure substance can be obtained simply by filtration and washing, minimizing the need for more complex purification techniques like column chromatography.

  • Product Stability: The resulting ylide is exceptionally stable due to the extensive charge delocalization across the P=C bond and the four carbonyl groups. This makes it significantly easier to handle and store compared to non-stabilized ylides.

References

Application Notes & Protocols: The Reaction of Dimethyl Chloromalonate with Aromatic Amines for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl chloromalonate is a highly versatile and reactive building block in modern organic synthesis.[1] Its utility stems from the presence of two ester functionalities and a reactive alpha-chloro substituent, making it a powerful tool for constructing complex molecular architectures.[2] Aromatic amines, in turn, are fundamental nucleophiles and precursors in the synthesis of a vast array of pharmaceuticals and functional materials. The reaction between these two classes of compounds provides a direct and efficient route to substituted aminomalonates, which are pivotal intermediates for the synthesis of various nitrogen-containing heterocycles.

This guide provides an in-depth exploration of the reaction between this compound and aromatic amines. We will dissect the core nucleophilic substitution mechanism, present detailed, field-proven protocols for the synthesis of key intermediates, and demonstrate their application in the construction of quinolin-4-one scaffolds—a privileged core structure in medicinal chemistry, found in numerous antimalarial and antibacterial agents.[3][4][5]

Section 1: The Core Reaction Mechanism

The fundamental reaction between an aromatic amine and this compound is a nucleophilic acyl substitution at the saturated carbon (an SN2 reaction). The lone pair of electrons on the nitrogen atom of the aromatic amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine. This concerted step results in the displacement of the chloride ion as the leaving group and the formation of a new carbon-nitrogen bond.

Causality Behind Experimental Choices:

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aromatic amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to act as an acid scavenger.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are preferred.[6] These solvents can solvate the transition state, accelerating the SN2 reaction, without interfering with the nucleophilicity of the amine.

G cluster_reactants Reactants cluster_products Products Amine Aromatic Amine (Ar-NH₂) TS SN2 Transition State [Ar-H₂N---C---Cl]‡ Amine->TS Nucleophilic Attack DMCM This compound DMCM->TS Product Dimethyl 2-(Arylamino)malonate HCl HCl TS->Product C-N Bond Formation TS->HCl Cl⁻ Leaving Group + H⁺

Caption: Core SN2 reaction between an aromatic amine and this compound.

Section 2: Application in Quinolone Synthesis

While the initial substitution is valuable, the true power of this reaction is realized when the resulting dimethyl 2-(arylamino)malonate intermediate is used in subsequent cyclization reactions. This strategy is analogous to the classic Gould-Jacobs reaction and provides a robust pathway to 4-hydroxyquinoline derivatives.[3][7] These compounds exist in tautomeric equilibrium with the more stable 4-quinolinone form.[7]

The process involves two key stages:

  • Initial Substitution: Formation of the dimethyl 2-(arylamino)malonate intermediate as described above.

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >200 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm A.[4][8] This induces an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation), where one of the ester carbonyls is attacked by the electron-rich aromatic ring, followed by elimination of methanol to form the quinolin-4-one ring system.

G Start Aromatic Amine + This compound Step1 Step 1: Nucleophilic Substitution (Base, 80-100 °C) Start->Step1 Intermediate Dimethyl 2-(Arylamino)malonate Step1->Intermediate Step2 Step 2: Thermal Cyclization (High-Boiling Solvent, ~250 °C) Intermediate->Step2 Product Methyl 4-Hydroxyquinoline-3-carboxylate Step2->Product Tautomer Methyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate (Keto Tautomer) Product->Tautomer Tautomerization

Caption: Two-step synthesis of 4-hydroxyquinoline derivatives.

Section 3: Experimental Protocols

These protocols are designed as a self-validating system. Successful isolation and characterization of the intermediate in Protocol 1 is a prerequisite for proceeding to Protocol 2.

Protocol 1: Synthesis of Dimethyl 2-(4-methoxyphenylamino)malonate

This protocol details the synthesis of the key aminomalonate intermediate from a representative electron-rich aromatic amine.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • This compound[9]

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add p-anisidine (12.3 g, 100 mmol) and anhydrous acetonitrile (200 mL).

  • Reagent Addition: Stir the mixture until the p-anisidine is fully dissolved. Add triethylamine (15.3 mL, 110 mmol, 1.1 eq). In a separate dropping funnel, add this compound (16.7 g, 100 mmol, 1.0 eq) and dilute with 50 mL of acetonitrile.

  • Reaction: Add the this compound solution dropwise to the stirred p-anisidine solution over 30 minutes at room temperature. An exothermic reaction may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

    • Rationale: Heating ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of p-anisidine.

  • Workup: Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride salt that has precipitated. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (250 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Rationale: The bicarbonate wash removes any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the pure dimethyl 2-(4-methoxyphenylamino)malonate.

Protocol 2: Thermal Cyclization to Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This protocol utilizes the intermediate from Protocol 1 to construct the quinolone core.

Materials:

  • Dimethyl 2-(4-methoxyphenylamino)malonate (from Protocol 1)

  • Diphenyl ether (or Dowtherm A)

  • Hexanes

  • High-temperature thermometer

  • Heating mantle

  • Air condenser

  • Buchner funnel and filter paper

Procedure:

  • Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, add diphenyl ether (100 mL).

    • SAFETY NOTE: High-temperature reactions must be conducted in a well-ventilated fume hood behind a safety shield. Diphenyl ether is stable but has a high boiling point (259 °C).

  • Heating: Heat the diphenyl ether to 250 °C using a heating mantle controlled by a thermostat.

  • Reagent Addition: Once the solvent has reached a stable 250 °C, slowly add the dimethyl 2-(4-methoxyphenylamino)malonate (12.7 g, 50 mmol) in small portions over 20-30 minutes. Vigorous evolution of methanol vapor will be observed.

  • Reaction: Maintain the reaction temperature at 250 °C for 1 hour after the addition is complete. The product will begin to precipitate out of the hot solution.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. As it cools, the product will crystallize more completely.

  • Purification: Dilute the cold slurry with 100 mL of hexanes to reduce the viscosity. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the high-boiling solvent.

  • Drying: Dry the resulting solid product in a vacuum oven at 60-80 °C to yield the methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The product is often of sufficient purity for subsequent steps, such as hydrolysis and decarboxylation, if desired.[5][10]

Caption: General experimental workflow for quinolone synthesis.

Section 4: Scope, Limitations, and Troubleshooting

The success of this synthetic sequence is highly dependent on the nature of the aromatic amine.

Scope:

  • Aniline Substituents: The thermal cyclization step is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) like alkoxy (as in our example), alkyl, and dialkylamino groups on the aniline ring will accelerate the reaction and generally lead to higher yields. These groups activate the ring towards cyclization.[3]

  • Positional Isomers: For meta-substituted anilines, cyclization can potentially occur at two different positions, leading to a mixture of regioisomers.

Limitations:

  • Deactivated Anilines: Aromatic amines bearing strong electron-withdrawing groups (EWGs) such as nitro, cyano, or trifluoromethyl groups are poor substrates for the thermal cyclization step as they deactivate the aromatic ring.

  • Steric Hindrance: Bulky ortho-substituents on the aniline can sterically hinder the cyclization, leading to lower yields or requiring higher reaction temperatures.

  • Side Reactions: At the high temperatures required for cyclization, decomposition of starting materials or products can occur, leading to charring and reduced yields. Careful temperature control is critical.[11]

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Protocol 1 Insufficient reaction time/temperature; Amine is a weak nucleophile; Ineffective acid scavenging.Increase reflux time and monitor by TLC; Use a more polar solvent like DMF; Ensure 1.1 equivalents of base are used.
No cyclization in Protocol 2 Temperature is too low; Aromatic ring is deactivated by EWGs.Ensure the internal reaction temperature reaches 250 °C; Use a substrate with electron-donating groups; Consider alternative cyclization methods (e.g., polyphosphoric acid).
Dark, tarry reaction mixture Reaction temperature is too high or held for too long, causing decomposition.Reduce reaction time once product precipitation is observed; Ensure accurate temperature monitoring with a calibrated thermometer.
Mixture of regioisomers Using a meta-substituted aniline.Accept the mixture and attempt separation by chromatography or crystallization; Redesign the synthesis to use a precursor that ensures single isomer formation.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Dimethyl Dichloromalonate Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your malonate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to minimize the formation of the common byproduct, dimethyl dichloromalonate, during their synthetic procedures. Here, we will delve into the mechanistic reasons for its formation and provide actionable, field-proven troubleshooting advice to enhance the purity and yield of your desired monosubstituted product.

Frequently Asked Questions (FAQs)

Q1: What is dimethyl dichloromalonate and why is it a problem in my synthesis?

Dimethyl dichloromalonate (C₅H₆Cl₂O₄) is a common byproduct that arises during the chlorination of dimethyl malonate.[1] Its formation is problematic as it represents a loss of your starting material and can be difficult to separate from the desired dimethyl 2-chloromalonate due to similar physical properties, complicating downstream applications and potentially impacting the impurity profile of active pharmaceutical ingredients (APIs).[2][3]

Q2: What is the primary chemical reaction that leads to the formation of dimethyl dichloromalonate?

The primary route to dimethyl dichloromalonate is the over-chlorination of dimethyl malonate, typically when using chlorinating agents like sulfuryl chloride (SO₂Cl₂).[1] The reaction proceeds through a free-radical mechanism where successive chlorine substitutions occur at the alpha-carbon of the malonate ester.[1] While the goal is often to produce the mono-chlorinated product, the reaction can proceed further to yield the di-chlorinated species.

Q3: What are the key factors that influence the formation of this byproduct?

Several factors can promote the formation of dimethyl dichloromalonate. These include:

  • Excess Chlorinating Agent: Using a significant excess of the chlorinating agent, such as sulfuryl chloride, increases the likelihood of double chlorination.[1]

  • Prolonged Reaction Time: Longer reaction times, especially at elevated temperatures, provide more opportunity for the mono-chlorinated intermediate to react further and form the di-chloro byproduct.[1][2]

  • Reaction Temperature: Higher temperatures can increase the rate of the second chlorination reaction, leading to a higher proportion of the dichlorinated product.[1]

Troubleshooting Guide: Minimizing Dimethyl Dichloromalonate

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of dimethyl dichloromalonate.

Issue 1: High levels of dimethyl dichloromalonate detected in the crude product.

Root Cause Analysis:

The presence of significant amounts of the dichlorinated byproduct points towards reaction conditions that favor over-chlorination. The key is to control the reactivity and stoichiometry of the chlorinating agent.

Troubleshooting Steps & Solutions:

  • Stoichiometric Control of the Chlorinating Agent:

    • Problem: An excess of sulfuryl chloride (SO₂Cl₂) is a primary driver for dichlorination.[1]

    • Solution: Carefully control the molar ratio of your chlorinating agent to dimethyl malonate. Begin with a 1:1 molar ratio and incrementally increase if the conversion of the starting material is too low. A slight excess of the chlorinating agent (e.g., 1.1 to 1.2 equivalents) may be necessary for complete conversion, but this should be optimized.

  • Reaction Time and Temperature Management:

    • Problem: Extended reaction times at elevated temperatures can lead to the formation of up to 15% of the dichloro impurity.[1][2]

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as Gas Chromatography (GC). Quench the reaction as soon as the desired level of mono-chlorination is achieved to prevent further reaction. It is often a trade-off between starting material conversion and byproduct formation. For instance, discontinuing the reaction after 5 hours can maximize the desired product while minimizing the dichloro impurity to around 5%.[2] Maintain the reaction temperature in a controlled range, typically between 40-45°C, to balance the reaction rate and selectivity.[1]

  • Solvent Effects:

    • Problem: Running the reaction neat (solvent-free) can favor higher conversion but may reduce selectivity.[1]

    • Solution: While neat conditions are common, consider the use of an inert solvent to better control the reaction temperature and concentration of reactants. This can sometimes help in improving the selectivity towards the mono-chlorinated product.

Workflow for Optimizing Chlorination:

Caption: Workflow for minimizing dimethyl dichloromalonate.

Issue 2: Difficulty in separating dimethyl dichloromalonate from the desired product.

Root Cause Analysis:

The boiling points of dimethyl malonate, dimethyl 2-chloromalonate, and dimethyl 2,2-dichloromalonate can be very close, making separation by fractional distillation challenging and often leading to yield loss.[2][3]

Troubleshooting Steps & Solutions:

  • Silica Gel Chromatography:

    • Technique: A practical and scalable method for purification involves silica gel filtration.[1][2]

    • Procedure:

      • Adsorb the crude product onto silica gel (e.g., 60–120 mesh).

      • Elute with a non-polar solvent system, such as a hexane-ethyl acetate gradient. The less polar dimethyl 2-chloromalonate will elute before the more polar dimethyl 2,2-dichloromalonate.[1]

    • Benefit: This method can effectively remove the dichloro impurity and provide the desired product with high purity (NLT 95 area % by GC).[2]

  • Downstream Reaction and Purification:

    • Strategy: In some cases, the crude mixture containing the mono- and di-chloro species can be used in the subsequent reaction step.[2]

    • Rationale: The dichlorinated compound may not react under the conditions of the next step, allowing for its removal during the purification of the final product. For example, in O-alkylation reactions with phenols, neither the dichloro impurity nor the starting dimethyl malonate typically react, making their separation from the O-alkylated product straightforward.[2]

Purification Strategy Decision Tree:

Purification Strategy start Crude Product with Dichloro Impurity distillation Fractional Distillation start->distillation chromatography Silica Gel Chromatography start->chromatography downstream Use Crude in Next Step start->downstream distillation->chromatography Poor Separation/ Yield Loss pure_product Pure Monochloro Product distillation->pure_product Successful Separation chromatography->pure_product check_reactivity Does Dichloro react in next step? downstream->check_reactivity check_reactivity->chromatography Yes purify_final Purify Final Product check_reactivity->purify_final No purify_final->pure_product

Caption: Decision tree for purification strategies.

Experimental Protocols

Protocol 1: Optimized Synthesis of Dimethyl 2-chloromalonate

This protocol is adapted from established procedures and optimized to minimize the formation of dimethyl 2,2-dichloromalonate.[2]

Materials:

  • Dimethyl malonate

  • Sulfuryl chloride

  • Nitrogen gas

  • Glass reactor with overhead stirrer, dropping funnel, and temperature probe

Procedure:

  • Purge a suitable glass reactor with nitrogen and charge it with dimethyl malonate (1.0 eq).

  • With stirring, add sulfuryl chloride (1.1-1.2 eq) dropwise over a period of 1 hour, ensuring the internal temperature is maintained below 25°C.

  • After the addition is complete, gradually heat the reaction mixture to 40-45°C.

  • Maintain the reaction at this temperature for 4-5 hours, monitoring the progress by GC analysis.

  • Once the desired conversion is reached (typically when less than 6% of dimethyl malonate remains), cool the reaction mixture to 25°C.

  • The crude product can be used directly in the next step or purified as described below.

Protocol 2: Purification by Silica-Plug Filtration

This protocol provides a method for removing the dimethyl dichloromalonate impurity.[2]

Materials:

  • Crude dimethyl 2-chloromalonate

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column or funnel for plug filtration

Procedure:

  • Prepare a plug of silica gel in a chromatography column or a fritted funnel.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the solution onto the silica plug.

  • Elute the column with a hexane/ethyl acetate solvent system (e.g., starting with 100% hexane and gradually increasing the polarity).

  • Collect fractions and analyze them by GC or TLC to identify the fractions containing the pure dimethyl 2-chloromalonate.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

ParameterCondition Favoring MonochlorinationCondition Favoring DichlorinationReference
SO₂Cl₂ Stoichiometry ~1.1-1.2 equivalents>2 equivalents[1]
Reaction Time ~5 hours>24-48 hours[2]
Reaction Temperature 40-45°CElevated temperatures[1]
Typical Dichloro Impurity ~5%~15-25%[2]

References

Technical Support Center: Dimethyl Chloromalonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving dimethyl chloromalonate. As a key building block in modern organic synthesis, its reactions are powerful but can be fraught with challenges, particularly when strong bases are employed. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research and development.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary side reactions to anticipate when deprotonating this compound with a strong base?

When you treat this compound with a strong base, your goal is typically to form the corresponding enolate for subsequent reaction, such as C-alkylation.[1] However, this highly reactive intermediate can participate in several competing pathways. The proton on the carbon bearing the chlorine is significantly acidic (predicted pKa ≈ 9.0) due to the inductive effect of the chlorine and the resonance stabilization afforded by the two adjacent carbonyl groups.[2][3] This acidity means even moderately strong bases can initiate enolate formation.

The primary competing reactions are:

  • Self-Condensation: The generated enolate is nucleophilic and can attack an unreacted molecule of electrophilic this compound. This leads to the formation of dimeric and oligomeric byproducts, complicating purification and reducing the yield of the desired product.[4]

  • Favorskii-type Rearrangement: While the classic Favorskii rearrangement involves α-halo ketones, the structural elements are present for a related pathway.[5][6] The intermediate cyclopropanone, formed by intramolecular displacement of the chloride by the enolate, can be attacked by the base (e.g., an alkoxide) leading to ring-opened ester products.[7][8]

  • Hydrolysis: If water is present in the reaction medium (e.g., from insufficiently dried solvent or glassware, or as a byproduct of the base), the ester functionalities are susceptible to saponification, yielding the corresponding carboxylate salts.[9][10] This is particularly problematic with bases like hydroxide or when using alkoxides in the presence of moisture.

  • Darzens-type Condensation: If your reaction involves an aldehyde or ketone as the intended electrophile, the chloromalonate enolate can participate in a Darzens condensation to form an α,β-epoxy ester (a glycidic ester).[11][12][13] While this may be the desired outcome, it competes with the self-condensation of the chloromalonate and the base-catalyzed self-condensation of the carbonyl partner (if it is enolizable).[4][14]

The prevalence of these side reactions is highly dependent on your choice of base, solvent, temperature, and the order of addition.

G cluster_main Main Reaction Pathways cluster_desired Desired Reaction cluster_side Side Reactions Start This compound + Base Enolate Chloromalonate Enolate Start->Enolate Deprotonation Desired C-Alkylation Product (e.g., with R-X) Enolate->Desired + Electrophile (R-X) SelfCond Self-Condensation (Dimer/Oligomer) Enolate->SelfCond + Starting Material Favorskii Favorskii Rearrangement (Ring-opened ester) Enolate->Favorskii Intramolecular SN2 Hydrolysis Ester Hydrolysis (Carboxylate) Enolate->Hydrolysis + H2O / OH- Darzens Darzens Condensation (Glycidic Ester) Enolate->Darzens + Aldehyde/Ketone G start_node Problem: Low Yield & Byproducts decision1 Is starting material recovered? start_node->decision1 decision2 Are high MW byproducts observed? decision1->decision2 No sol1 Troubleshoot Base Activity: 1. Wash NaH 2. Use fresh base 3. Ensure anhydrous conditions decision1->sol1 Yes decision3 Is product a carboxylate/diacid? decision2->decision3 No sol2 Minimize Self-Condensation: 1. Use reverse addition 2. Pre-form enolate at -78°C with LDA 3. Lower reaction temperature decision2->sol2 Yes sol3 Prevent Hydrolysis: 1. Use anhydrous solvents/reagents 2. Avoid hydroxide/alkoxide bases if moisture is a concern 3. Use aprotic non-nucleophilic base decision3->sol3 Yes end_node Optimized Reaction decision3->end_node No sol1->end_node sol2->end_node sol3->end_node

References

Troubleshooting guide for low conversion in Dimethyl chloromalonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl Chloromalonate Reactions

Introduction

Welcome to the technical support guide for troubleshooting reactions involving this compound. This resource is designed for researchers, chemists, and process development professionals who encounter challenges such as low conversion, side-product formation, or inconsistent results. This compound is a versatile reagent, but its successful application, whether in its synthesis or its use in subsequent transformations like malonic ester synthesis, requires careful control over reaction parameters. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Section 1: Troubleshooting the Synthesis of this compound

The most common route to this compound is the direct chlorination of dimethyl malonate, typically with sulfuryl chloride (SO₂Cl₂). Low conversion in this step is a frequent challenge that can often be traced back to reaction conditions or reagent stoichiometry.

Question 1: My chlorination of dimethyl malonate is stalling, with significant starting material left unreacted. What are the likely causes?

Low conversion in this synthesis is typically linked to four key parameters: molar ratio of the chlorinating agent, reaction temperature, reaction time, and the presence of inhibitors.

  • Molar Ratio of Sulfuryl Chloride: For monochlorination, a slight excess of sulfuryl chloride is recommended. Using a 1.2 molar equivalent of SO₂Cl₂ relative to dimethyl malonate has been shown to achieve high conversion (around 88% product) after 5 hours.[1] Using an equimolar ratio often results in an incomplete reaction.[1]

  • Temperature Control: The reaction temperature is critical. It must be high enough to initiate the free-radical mechanism but low enough to prevent side reactions.[2] An optimal range is typically 40–45°C .[1][2] Temperatures below this range can lead to a sluggish or stalled reaction.

  • Reaction Time: The reaction requires sufficient time to proceed to completion. Monitoring by Gas Chromatography (GC) is essential. A typical reaction at 40-45°C should show less than 6% of the dimethyl malonate starting material remaining after 4-5 hours.[1]

  • Solvent Choice: While the reaction can be run in EPA-friendly solvents like toluene, these conditions often fail to reach completion, with conversions stalling around 76% even after several days.[1] Performing the reaction "neat" (without solvent) generally favors higher conversion.[1][2]

Table 1: Optimized Parameters for this compound Synthesis

Parameter Recommended Condition Rationale & Potential Issue if Deviated Source(s)
Molar Ratio (SO₂Cl₂:Malonate) 1.2 : 1.0 A lower ratio leads to incomplete conversion. A significantly higher ratio increases the formation of the dichlorinated byproduct. [1]
Temperature 40–45°C Lower temperatures result in a slow reaction rate. Higher temperatures promote over-chlorination. [1][2]
Reaction Time 4–5 hours (Monitor by GC) Insufficient time leads to low conversion. Excessive time (e.g., 48 hours) can convert the desired product into the dichloro impurity.[1] [1]

| Solvent | Neat (Solvent-free) | Provides the highest conversion rate. Solvents like toluene or methylene chloride can result in incomplete reactions. |[1][2] |

Question 2: My reaction produces a high percentage of dimethyl 2,2-dichloromalonate. How can I minimize this byproduct?

The formation of dimethyl 2,2-dichloromalonate is a common issue and arises from over-chlorination.[2] This occurs when the initially formed this compound is chlorinated a second time.

Key factors that promote dichlorination include:

  • Excess Chlorinating Agent: Using significantly more than 1.2 equivalents of sulfuryl chloride will drive the reaction toward the dichlorinated product.[2]

  • Prolonged Reaction Time: Even at optimal temperatures, extending the reaction time beyond what is necessary for high conversion of the starting material will increase the dichloromalonate impurity. For instance, after 48 hours, the amount of dichloro impurity can reach 15%.[1]

Corrective Protocol:

  • Strictly control the stoichiometry, using 1.2 equivalents of sulfuryl chloride .

  • Maintain the reaction temperature at 40-45°C .[1]

  • Monitor the reaction closely using GC. Once the dimethyl malonate starting material is below ~6%, cool the reaction to room temperature to quench it.[1] Discontinuing the reaction after 5 hours is a good strategy to maximize the desired product and minimize the dichloro impurity.[1]

Section 2: Troubleshooting Low Conversion in Reactions Using this compound Derivatives (Malonic Ester Synthesis)

This compound is a precursor for forming substituted acetic acids via the malonic ester synthesis pathway.[3] This multi-step process involves enolate formation, alkylation, hydrolysis, and decarboxylation.[4] Low conversion can occur at any of these stages.

G start Low Conversion in Alkylation Reaction q1 Is the enolate forming completely? start->q1 base_issue Problem: Incomplete Deprotonation q1->base_issue  No q2 Is the SN2 alkylation step failing? q1->q2 Yes base_sol1 Verify Base Strength (pKa) and Stoichiometry (≥1 eq.) base_issue->base_sol1 base_sol2 Use Fresh, Anhydrous Base and Anhydrous Solvent base_issue->base_sol2 base_sol3 Match Alkoxide of Base to Ester (e.g., NaOMe for Dimethyl Ester) base_issue->base_sol3 sn2_issue Problem: Ineffective Alkylation q2->sn2_issue  No q3 Are side products consuming reagents? q2->q3 Yes sn2_sol1 Check Alkyl Halide Reactivity (Primary > Secondary >> Tertiary) sn2_issue->sn2_sol1 sn2_sol2 Optimize Temperature (Heating may be required) sn2_issue->sn2_sol2 side_issue Problem: Competing Reactions q3->side_issue  Yes q4 Is the final product absent after workup? q3->q4 No side_sol1 Minimize Dialkylation: Use excess malonic ester or slowly add enolate to halide side_issue->side_sol1 side_sol2 Minimize O-Alkylation: Use soft electrophiles (alkyl halides) and cations like Li+ side_issue->side_sol2 workup_issue Problem: Incomplete Hydrolysis or Decarboxylation q4->workup_issue  Yes workup_sol1 Ensure sufficient acid/base and time for hydrolysis workup_issue->workup_sol1 workup_sol2 Ensure sufficient heating for decarboxylation workup_issue->workup_sol2

Troubleshooting workflow for alkylation reactions.

Question 3: My alkylation reaction shows low conversion. How do I know if the initial deprotonation is the problem?

Incomplete deprotonation is one of the most common failure points.[5] The α-proton of dimethyl malonate is acidic (pKa ≈ 13 in water), but its complete removal to form the nucleophilic enolate is essential for the reaction to proceed.[6][7]

Indicators & Solutions:

  • Incorrect Base Strength: The base must be strong enough to deprotonate the malonate ester quantitatively. The pKa of the base's conjugate acid should be significantly higher than that of the malonate ester.[5] Sodium methoxide (NaOMe) is an excellent choice for dimethyl malonate.[7]

  • Insufficient Base: You must use at least one full equivalent of base for mono-alkylation to ensure the malonate is fully converted to its enolate form.[5][6] For dialkylation, two full equivalents are required.[6]

  • Base Degradation/Moisture: Alkoxide bases are highly sensitive to moisture.[5][7] Using old or improperly stored base, or failing to use anhydrous solvents and glassware, will quench the base and prevent deprotonation. Always use a fresh, dry base and ensure all equipment is oven-dried.[5]

  • Transesterification: A mismatch between the alkoxide base and the ester can lead to transesterification, complicating the product mixture.[7] For dimethyl malonate, use sodium methoxide (NaOMe). For diethyl malonate, use sodium ethoxide (NaOEt).[8]

Table 2: Base Selection Guide for Malonate Esters

Malonate Ester Common Base pKa of Malonate Ester pKa of Base's Conjugate Acid Suitability Source(s)
Dimethyl Malonate Sodium Methoxide (NaOMe) ~13 (in water) ~15.5 (Methanol) Excellent: Matches ester, pKa difference is sufficient for deprotonation. [6]
Diethyl Malonate Sodium Ethoxide (NaOEt) ~13 (in water), 16.4 (in DMSO) ~16 (Ethanol), 29.8 (in DMSO) Excellent: Matches ester, pKa difference ensures near-quantitative enolate formation. [6][7][8]

| Sodium Hydride (NaH) | Any | N/A | ~36 (H₂) | Very Good: Irreversible deprotonation, but requires careful handling (flammable). |[9] |

Question 4: Deprotonation seems complete, but the subsequent alkylation with an alkyl halide is not working. What should I check?

If enolate formation is successful, the issue likely lies in the SN2 alkylation step.

  • Alkyl Halide Reactivity: The alkylation of a malonate enolate is an SN2 reaction and is therefore highly sensitive to steric hindrance.[8]

    • Excellent Substrates: Primary alkyl halides (e.g., methyl iodide, benzyl bromide).[8]

    • Poor Substrates: Tertiary alkyl halides will not work due to steric hindrance, leading instead to elimination reactions.[8][10] Secondary alkyl halides often give low yields.[8]

  • Reaction Temperature: Alkylation has an activation energy barrier and often requires heat to proceed at a reasonable rate.[6][11] A common procedure is to form the enolate at room temperature and then add it to a refluxing solution of the alkylating agent.[6]

  • Side Reaction - Dialkylation: The mono-alkylated product still has one acidic proton and can be deprotonated and alkylated a second time.[12] This is a major drawback that lowers the yield of the desired mono-substituted product.[13]

    • Mitigation Strategy: To favor mono-alkylation, use a slight excess of the malonic ester relative to the base and alkyl halide.[5][14] Alternatively, slowly add the pre-formed enolate solution to the alkyl halide to keep the enolate concentration low.[6]

Question 5: I've successfully alkylated my malonate, but the final hydrolysis and decarboxylation steps are giving low yields. What can go wrong here?

The final steps convert the dialkyl malonate into the target carboxylic acid.[8] Failure here usually points to incomplete reactions.

  • Incomplete Hydrolysis: Saponification (using a base like NaOH) or acid-catalyzed hydrolysis is required to convert both ester groups to carboxylic acids.[8] This step may require prolonged heating (reflux) to go to completion. Ensure you are using sufficient acid or base and allowing adequate reaction time.

  • Incomplete Decarboxylation: The removal of one carboxyl group as CO₂ from the malonic acid intermediate requires heat.[15] If the reaction mixture is not heated sufficiently after hydrolysis and acidification, the decarboxylation will be incomplete, leaving you with the substituted malonic acid instead of the desired final product.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]
  • Charge a nitrogen-purged glass reactor with dimethyl malonate (1.0 eq).

  • While stirring at 25°C, add sulfuryl chloride (1.2 eq) over 1 hour, ensuring the temperature does not exceed 25°C.

  • Gradually heat the reaction mixture to 40-45°C.

  • Maintain this temperature for 4-5 hours, monitoring the consumption of dimethyl malonate by GC.

  • Once the starting material is <6 area% by GC, cool the reaction mixture to 25°C.

  • The resulting liquid is crude this compound, which can often be used directly in subsequent steps or purified by vacuum distillation.[1][16]

Protocol 2: General Procedure for Mono-Alkylation of Dimethyl Malonate[6][7]
  • Set up an oven-dried, three-neck round-bottom flask with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • In the flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

  • Slowly add dimethyl malonate (1.1 eq) to the stirred methoxide solution at room temperature.

  • After addition is complete, add the primary alkyl halide (1.0 eq) dropwise.

  • Heat the mixture to reflux for an appropriate time (monitor by TLC or GC until starting material is consumed).

  • Cool the reaction, neutralize with aqueous acid, and remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts, remove the solvent, and purify the crude product by vacuum distillation.

References

Technical Support Center: Purification Strategies for Reactions Involving Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted dimethyl malonate from a reaction mixture. Our approach is rooted in fundamental chemical principles to provide you with robust and validated solutions.

Frequently Asked Questions (FAQs)

Q1: My post-reaction analysis (NMR/GC-MS) indicates a significant amount of unreacted dimethyl malonate. What are the primary methods for its removal?

A1: The selection of a purification method is contingent upon the physicochemical properties of your desired product. The three most prevalent and effective techniques are:

  • Basic Aqueous Wash (Liquid-Liquid Extraction): This method exploits the acidity of the α-protons of dimethyl malonate, converting it into a water-soluble salt.

  • Fractional Vacuum Distillation: This technique is optimal for thermally stable products that possess a boiling point significantly different from that of dimethyl malonate.

  • Flash Column Chromatography: This high-resolution method is suitable for separating compounds based on polarity, particularly when other methods are ineffective or inappropriate.

Q2: Can you explain the chemical principle behind using a basic aqueous wash to remove dimethyl malonate?

A2: Certainly. The methylene group (-CH₂-) in dimethyl malonate is positioned between two electron-withdrawing carbonyl groups. This structural arrangement increases the acidity of the methylene protons (pKa ≈ 13 in DMSO). When the crude reaction mixture, dissolved in a water-immiscible organic solvent, is washed with a mild aqueous base (e.g., sodium bicarbonate, sodium carbonate), the dimethyl malonate is deprotonated.[1] This forms a sodium salt which is highly soluble in the aqueous phase and can be easily separated, while the neutral, desired organic product remains in the organic layer.

Q3: When is fractional vacuum distillation the preferred method?

A3: Fractional vacuum distillation is the most efficient method, especially for large-scale purifications, under the following conditions:

  • Your product is thermally stable and does not decompose at elevated temperatures.

  • There is a substantial difference (ideally > 20-30 °C) between the boiling point of your product and dimethyl malonate (180-181 °C at atmospheric pressure).[2][3][4]

  • Your product has a high boiling point, making distillation at atmospheric pressure impractical. Lowering the pressure reduces the boiling point, preventing potential degradation.

Q4: What should I do if my product has a similar boiling point to dimethyl malonate and is also non-polar?

A4: This is a challenging scenario where both distillation and a simple basic wash might fail. In such cases, flash column chromatography is the most powerful tool. By carefully selecting a solvent system (eluent), you can exploit subtle differences in polarity between your product and dimethyl malonate to achieve a clean separation on a silica gel or alumina column.

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step protocols for the primary purification techniques.

Method 1: Basic Aqueous Wash (Liquid-Liquid Extraction)

This is often the first and simplest method to attempt for the removal of unreacted dimethyl malonate.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). The volume should be sufficient to ensure complete dissolution.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash (Base): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).

    • Causality: Sodium bicarbonate is a weaker base and is generally sufficient. Sodium carbonate is a stronger base and may be more effective but carries a higher risk of hydrolyzing ester functionalities on the desired product if left in contact for too long.

  • Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup (especially with bicarbonate, which can generate CO₂ if any residual acid is present). Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) one or two more times to ensure complete removal of the dimethyl malonate salt.

  • Neutral Wash (Water): Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to yield the purified product.

Troubleshooting:

  • Emulsion Formation: If a stable emulsion forms at the interface, adding a small amount of brine and gently swirling can help to break it. In persistent cases, filtering the mixture through a pad of Celite may be effective.[5]

Method 2: Fractional Vacuum Distillation

Ideal for large-scale purification of thermally stable products.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease. A Vigreux column is often sufficient for good separation.

  • Crude Material: Place the crude product in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect any low-boiling solvent or impurities first.

    • Dimethyl Malonate: The fraction corresponding to dimethyl malonate will distill next. The boiling point will depend on the pressure.

    • Product: Once the temperature stabilizes at the expected boiling point of your product at the given pressure, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides and charring.

  • System Release: Allow the apparatus to cool completely before slowly releasing the vacuum.

Data Presentation: Boiling Points at Reduced Pressure

CompoundBoiling Point (°C at 760 mmHg)Boiling Point (°C at 20 mmHg)Boiling Point (°C at 10 mmHg)
Dimethyl Malonate180-181[3][4]~78~65
Example Product A250~140~125
Example Product B300~185~170

Note: Boiling points at reduced pressure are approximate and can be estimated using a nomograph.

Method 3: Flash Column Chromatography

The most versatile method for small-scale and high-purity applications.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) that gives good separation between your product and dimethyl malonate (ideally, a ΔRf of > 0.2).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.

Visualization of Purification Workflows

Diagram 1: Decision Tree for Purification Method Selection

G start Crude Product (with Dimethyl Malonate) product_props Assess Product Properties: - Thermal Stability - Boiling Point - Polarity start->product_props distillation_q Is Product Thermally Stable and BP significantly different from Dimethyl Malonate? product_props->distillation_q extraction_q Is Product Non-polar and Stable to Base? distillation_q->extraction_q No distillation Fractional Vacuum Distillation distillation_q->distillation Yes chromatography Flash Column Chromatography extraction_q->chromatography No extraction Basic Aqueous Wash (L-L Extraction) extraction_q->extraction Yes

Caption: A decision tree to guide the selection of the appropriate purification method.

Diagram 2: Workflow for Basic Aqueous Wash

G cluster_extraction Liquid-Liquid Extraction dissolve Dissolve Crude in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) dissolve->add_base separate Separate Layers add_base->separate wash_brine Wash with Brine separate->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product crude Crude Mixture crude->dissolve

Caption: Step-by-step workflow for purification by basic aqueous wash.

References

Effect of temperature on Dimethyl chloromalonate reaction rate and purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Temperature in Reaction Rate and Purity

Welcome to the technical support center for the synthesis of dimethyl chloromalonate. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during this synthesis, with a particular focus on the pivotal role of temperature. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide you with direct, actionable insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the chlorination of dimethyl malonate to maximize the yield of this compound?

A1: The optimal temperature for the chlorination of dimethyl malonate using sulfuryl chloride is a delicate balance between reaction rate and selectivity. Based on pilot plant scale synthesis, a temperature range of 40-45°C is recommended.

Causality:

  • Below 40°C: The reaction rate is significantly slower, leading to incomplete conversion even after extended reaction times.

  • Above 45°C: While the initial reaction rate increases, this higher temperature also promotes the formation of the undesired byproduct, dimethyl 2,2-dichloromalonate. This occurs because the increased thermal energy provides sufficient activation energy for the second chlorination to occur.

It's also crucial to control the initial addition of sulfuryl chloride, maintaining the batch temperature below 2

Technical Support Center: Preventing Hydrolysis of Dimethyl Chloromalonate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling dimethyl chloromalonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive intermediate. Here, we will address the critical challenge of preventing its hydrolysis during reaction workup, a common pitfall that can significantly impact yield and purity. This resource provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure the integrity of your synthesis.

Understanding the Challenge: The Instability of this compound

This compound is a valuable reagent in organic synthesis, frequently used in the construction of pharmaceuticals like Bosentan and Viibryd.[1] However, its utility is matched by its reactivity; the ester groups are highly susceptible to hydrolysis, particularly in the presence of water, leading to the formation of chloromalonic acid and methanol.[2] This degradation pathway is often accelerated by acidic or basic conditions commonly encountered during aqueous workups.

Furthermore, commercial preparations of this compound can contain impurities such as dimethyl 2,2-dichloromalonate, which can complicate purification.[1][3] Therefore, a carefully planned workup strategy is paramount to preserving the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound hydrolysis during my workup?

A1: The primary indicators of hydrolysis are a decrease in the yield of the desired product and the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) analysis. The hydrolysis product, chloromalonic acid, is significantly more polar than the starting ester. If you are using Nuclear Magnetic Resonance (NMR) for analysis, you may observe a decrease in the integration of the methoxy protons of this compound and the appearance of new signals corresponding to methanol and the methine proton of chloromalonic acid.

Q2: My reaction requires an aqueous workup. What is the single most important precaution I should take?

A2: If an aqueous workup is unavoidable, it is crucial to work quickly and at low temperatures (0-5 °C) to minimize the contact time between this compound and the aqueous phase. Additionally, using a saturated sodium chloride solution (brine) for the final wash can help to remove the bulk of the water from the organic layer before the drying step.[4][5]

Q3: Can I use a basic wash (e.g., sodium bicarbonate) to neutralize acid in my reaction mixture?

A3: It is strongly advised to avoid basic washes. Bases will catalyze the hydrolysis of the ester groups in this compound.[6] If acid neutralization is necessary, it is better to perform it under strictly anhydrous conditions prior to the workup, or to use a very dilute, cold acid wash if absolutely necessary, followed immediately by extraction and drying.

Q4: What is the best drying agent for removing residual water from the organic solution containing this compound?

A4: Anhydrous magnesium sulfate (MgSO₄) is an excellent choice as it is a fast and efficient drying agent.[4][7][8] Anhydrous sodium sulfate (Na₂SO₄) is also a good option, though it works more slowly.[4][7][8] It is critical to ensure the drying agent is truly anhydrous and to use a sufficient amount to remove all traces of water.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Suggested Solution
Low yield after workup Hydrolysis of this compound during aqueous extraction.Minimize contact time with aqueous layers. Work at low temperatures (0-5 °C). Use brine to wash the organic layer.[4][5] Consider an anhydrous workup.
Presence of a highly polar impurity by TLC Formation of chloromalonic acid due to hydrolysis.Confirm the identity of the impurity using analytical techniques like LC-MS. If confirmed, optimize the workup to be strictly anhydrous.
Emulsion formation during extraction The presence of both organic and aqueous soluble components, which can be exacerbated by hydrolysis products.Add a small amount of brine to the separatory funnel to help break the emulsion.[8] If the emulsion persists, filter the mixture through a pad of Celite.
Product decomposition during solvent removal Overheating during rotary evaporation can promote degradation.Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C).

Core Directive: Anhydrous Workup as the Gold Standard

To circumvent the challenges of hydrolysis, an anhydrous workup is the most reliable strategy. This approach avoids the introduction of water altogether, thereby preserving the integrity of the this compound.

Anhydrous Workup Workflow

cluster_0 Anhydrous Workup Protocol A Reaction Completion B Cool Reaction Mixture A->B C Filter to Remove Solids (e.g., catalysts, salts) B->C D Concentrate Under Reduced Pressure C->D E Purification D->E

Caption: A simplified workflow for an anhydrous workup.

Detailed Anhydrous Workup Protocol

Objective: To isolate this compound from a reaction mixture while strictly avoiding contact with water.

Materials:

  • Reaction mixture containing this compound

  • Anhydrous solvent for rinsing (e.g., dichloromethane, ethyl acetate)

  • Filter funnel and filter paper or a fritted glass funnel

  • Anhydrous drying agent (e.g., magnesium sulfate)

  • Rotary evaporator

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Reaction Quenching (if necessary): If the reaction needs to be quenched, use an anhydrous method. For example, if a reactive reagent is present, it may be quenched by the addition of an anhydrous acid or base solution in an organic solvent, followed by filtration.

  • Filtration: Once the reaction is complete and cooled to room temperature, filter the mixture through a pad of Celite or a fritted glass funnel to remove any solid byproducts or catalysts. Rinse the reaction flask and the filter cake with a minimal amount of a dry organic solvent to ensure complete transfer.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., below 40°C) to prevent thermal decomposition.

  • Final Drying: If there is any suspicion of residual moisture, the concentrated product can be dissolved in a dry solvent and treated with an anhydrous drying agent like magnesium sulfate.[4][7][8] Stir for 15-30 minutes, then filter to remove the drying agent.

  • Purification: The crude this compound can then be purified. While fractional distillation is an option, it can lead to yield loss.[1][9] A silica-plug filtration is often a more efficient method for removing polar impurities.[1][10]

Alternative Purification Strategy: Silica-Plug Filtration

For removing polar impurities, including the dichlorinated byproduct, a silica-plug filtration is a rapid and effective alternative to distillation.[1][10]

Silica-Plug Filtration Workflow

cluster_1 Silica-Plug Filtration P1 Prepare Silica Plug P2 Load Crude Product P1->P2 P3 Elute with Non-Polar Solvent P2->P3 P4 Collect Fractions P3->P4 P5 Concentrate Purified Fractions P4->P5

Caption: Steps for purification via silica-plug filtration.

Detailed Protocol for Silica-Plug Filtration

Objective: To purify crude this compound by removing polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Non-polar eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column or fritted funnel

  • Collection flasks

Procedure:

  • Prepare the Silica Plug: Place a small plug of cotton or glass wool at the bottom of a chromatography column or a large fritted funnel. Add a layer of sand. Prepare a slurry of silica gel in the chosen non-polar eluent and pour it into the column to create a compact bed of silica. Top with another layer of sand.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica plug.

  • Elution: Elute the column with the non-polar solvent system. The less polar this compound will move through the column more quickly than the more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

By adhering to these principles and protocols, researchers can significantly improve the outcome of syntheses involving the hydrolytically sensitive this compound, ensuring higher yields and purity of their target molecules.

References

Technical Support Center: Optimizing Catalyst Loading for Dimethyl Chloromalonate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in dimethyl chloromalonate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these powerful C-C and C-N bond-forming reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions
Q1: What are the typical palladium-catalyzed coupling reactions applicable to this compound?

This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. Due to the presence of the chlorine atom, it can readily participate in reactions that form new carbon-carbon and carbon-nitrogen bonds. The most common and synthetically useful reactions include:

  • Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (boronic acid or ester) to form α-aryl or α-vinyl malonates. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine.[3][4] This reaction is instrumental in synthesizing aryl amines, which are prevalent in medicinal chemistry.[5][6]

  • Sonogashira Coupling: This reaction forms a C-C bond between this compound and a terminal alkyne, yielding alkynylated malonate derivatives.[7][8] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7][9]

The electron-withdrawing nature of the two ester groups in this compound can influence the reactivity of the C-Cl bond, potentially making oxidative addition more facile compared to simple alkyl chlorides.

Troubleshooting Common Issues
Q2: My reaction yield is low or non-existent. Could the catalyst loading be the issue?

Low or no yield is a frequent problem in cross-coupling reactions, and improper catalyst loading is a primary suspect. However, it's crucial to consider it in the context of the entire reaction system.

  • Insufficient Catalyst Loading: While minimizing catalyst loading is often a goal for cost and sustainability reasons, an insufficient amount will naturally lead to low conversion. For a new or challenging coupling with this compound, it's advisable to start with a higher, more robust catalyst loading to establish a baseline. A typical starting point for many palladium-catalyzed reactions is in the range of 1-5 mol %.[10][11] If this provides a good yield, you can then perform optimization studies to systematically decrease the loading.

  • Catalyst Deactivation: This is a more common culprit than simply low initial loading. Palladium catalysts can be sensitive and prone to deactivation through several pathways.[12][13]

    • Oxygen Sensitivity: Many Pd(0) species, the active catalysts in the cycle, are sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to the oxidation of the catalyst, rendering it inactive.

    • Side Reactions: Unproductive side reactions can consume the active catalyst. For instance, in Buchwald-Hartwig amination, β-hydride elimination can compete with reductive elimination.[3]

    • Ligand Degradation: The ligands that are crucial for catalyst stability and activity can degrade under harsh reaction conditions.[14]

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your reaction is thoroughly degassed. Purge the solvent and reaction vessel with an inert gas like argon or nitrogen before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction.

  • Increase Catalyst Loading Systematically: If you suspect your initial loading was too low, perform a systematic increase (e.g., from 0.5 mol% to 1 mol%, then 2 mol%) to see if the yield improves.

Q3: I'm observing significant side products, such as the homocoupling of my nucleophile. How can I mitigate this by adjusting the catalyst system?

The formation of side products like homocoupling of the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction points to an imbalance in the rates of the desired catalytic cycle steps versus undesired pathways.

  • In Sonogashira Coupling: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[7]

    • Solution: Consider a "copper-free" Sonogashira protocol. While the copper co-catalyst often increases the reaction rate, its omission, especially with careful exclusion of oxygen, can significantly reduce homocoupling.[7] Additionally, ensure your amine base is of high purity and free of oxidizing contaminants.

  • In Suzuki-Miyaura Coupling: Homocoupling of the boronic acid can occur, particularly at higher temperatures. This can be influenced by the palladium catalyst and reaction conditions.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[17][18] Optimizing the Pd:ligand ratio can also be beneficial. A slight excess of the boronic acid reagent can sometimes help to favor the cross-coupling reaction.

Q4: How does the choice of ligand affect the optimal catalyst loading for my this compound coupling?

The ligand is arguably as important as the palladium center itself. It influences the catalyst's stability, solubility, and reactivity, and therefore directly impacts the required catalyst loading.[17][19]

  • Sterically Hindered vs. Electron-Rich Ligands: For challenging couplings, such as those involving sterically hindered substrates, bulky and electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs)) are often necessary.[15][17] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. A more efficient ligand system can achieve high yields at lower catalyst loadings.

  • Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands, like BINAP or DPPF, were an early advancement in Buchwald-Hartwig aminations, as they can prevent the formation of inactive palladium dimers and speed up the reaction.[3]

The general principle is that a more active and stable catalyst, achieved through proper ligand selection, will allow for lower catalyst loadings. If you are experiencing issues with a standard ligand like triphenylphosphine, switching to a more advanced, specialized ligand is a logical next step.

Experimental Protocols & Data
General Protocol for a Trial Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing your reaction.

  • Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents) and a suitable base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water mixture). Then, add this compound (1.0 equivalent).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and add it to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Catalyst Loadings for Different Coupling Reactions
Coupling ReactionPalladium Pre-catalystLigandTypical Loading (mol%)Notes
Suzuki-Miyaura Pd(OAc)₂SPhos1 - 2Good for a wide range of arylboronic acids.
Buchwald-Hartwig Pd₂(dba)₃XPhos1 - 3Effective for coupling with primary and secondary amines.[20]
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃1 - 5 (Pd), 2-10 (Cu)A classic system; monitor for alkyne homocoupling.[7]

Note: These are general starting points. Optimal loading will depend on the specific substrates, solvent, base, and temperature.

Visualizing the Process
The Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.[11]

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + R-Cl (this compound) Trans Transmetalation Complex OxAdd->Trans + Nu-M (Nucleophile) RedElim Reductive Elimination Complex Trans->RedElim Ligand Reorganization RedElim->Pd0 - R-Nu (Product) Troubleshooting_Workflow start Low Yield in Coupling Reaction check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Action: Thoroughly degas solvents and purge vessel with Ar/N₂. check_inert->degas No check_reagents Are all reagents pure and dry? check_inert->check_reagents Yes increase_loading Systematically increase catalyst loading (e.g., 1 mol% -> 2 mol% -> 5 mol%). degas->increase_loading optimize_conditions Action: Re-optimize temperature, base, and solvent. increase_loading->optimize_conditions purify_reagents Action: Purify/dry reagents and solvents. Use fresh bottles. check_reagents->purify_reagents No change_ligand Is the ligand appropriate for the coupling? check_reagents->change_ligand Yes purify_reagents->increase_loading new_ligand Action: Switch to a more robust ligand (e.g., Buchwald-type or NHC). change_ligand->new_ligand No change_ligand->optimize_conditions Yes new_ligand->optimize_conditions end Improved Yield optimize_conditions->end

References

Technical Support Center: Managing Exothermic Reactions with Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and effective management of reactions involving dimethyl chloromalonate. As a reactive electrophile, this compound is a valuable building block in pharmaceutical and chemical synthesis. However, its reactions, particularly with nucleophiles, can be significantly exothermic and require careful management to prevent thermal runaways.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard operating procedures to explain the causality behind experimental choices, empowering you to handle this reagent with confidence and scientific integrity.

Section 1: Fundamental Safety & Hazard Assessment (FAQs)

This section addresses the most common initial questions regarding the inherent properties and hazards of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that requires careful handling. The primary risks are:

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2][3] Direct contact can result in deep chemical burns that may heal slowly.[4]

  • Respiratory Irritation: Vapors and mists are irritating to the respiratory tract, with the hazard increasing at higher temperatures.[4]

  • Thermal Decomposition: Heating the compound can lead to decomposition, which may cause a violent rupture of containers.[4] Combustion or decomposition produces toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and phosgene.[1][4]

  • Incompatible Materials: It reacts with bases, oxidizing agents, and some metals.[1][4] Reactions with bases are often highly exothermic.

Q2: Is this compound combustible?

A2: Yes, it is considered combustible with a flash point of 107 °C (224.6 °F). While it presents a slight fire hazard when exposed to heat or flame, the primary concern is the exothermic nature of its chemical reactions rather than its flammability.[4]

Q3: What are the immediate first aid measures for exposure?

A3: In any case of exposure, immediate action is critical.

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin: Take off immediately all contaminated clothing. Rinse skin with a large amount of water. A physician should be called immediately.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Hazard ClassGHS ClassificationKey Precautions
Skin Corrosion Category 1B[1][2]Wear chemical-resistant gloves and protective clothing.
Eye Damage Category 1[1][2]Use chemical goggles and a face shield.[4]
Corrosive to Metals Category 1[1]Store in original, non-metallic or lined metal containers.[1][4]
Combustibility Combustible LiquidKeep away from heat, sparks, and open flames.[6]

Section 2: Proactive Thermal Management & Experimental Protocols

Successful management of exothermic reactions is rooted in proactive planning and control, not reactive emergency response. This section provides workflows and protocols for designing safe experiments.

Q4: How can I predict the thermal risk of my specific reaction?

A4: A novel reaction or a significant scale-up should never be performed without a thermal hazard assessment.

  • Expertise & Experience: Simply because a reaction was successful on a 1-gram scale does not mean it will be safe at 100 grams. The ratio of heat generation (volume-dependent) to heat removal (surface-area-dependent) changes unfavorably at a larger scale. This is a primary cause of laboratory accidents.[7][8]

  • Trustworthiness: The most reliable method is Reaction Calorimetry . This technique measures the heat evolved during the reaction in real-time, providing critical data for safe scale-up.[9] Key parameters to determine include:

    • Heat of Reaction (ΔHr): The total energy released.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[9]

    • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a cooling failure scenario.[9]

A preliminary, less quantitative assessment can be made using Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for the reaction mixture.

Q5: What is the standard experimental setup for a controlled reaction?

A5: A robust setup is your first line of defense. The diagram below illustrates a recommended configuration for lab-scale reactions.

G cluster_0 Reaction Vessel Setup reactor Reactor Stirrer Temp Probe Cooling Bath reactor:port_stir->reactor:port_stir Agitation reactor:port_temp->reactor:port_temp Monitoring add_funnel Addition Funnel Reactant B (e.g., Base) add_funnel->reactor Controlled Addition condenser Condenser (Inert Gas Inlet) condenser->reactor bubbler Bubbler condenser->bubbler Vent caption Diagram: Recommended Lab-Scale Reaction Setup G start Temperature Spike Detected (>5-10°C above setpoint) stop_add IMMEDIATELY Stop All Reagent Addition start->stop_add max_cool Maximize Cooling (Lower bath temp, add dry ice) stop_add->max_cool warn_others Alert Personnel & PI Lower Sash max_cool->warn_others prepare_quench Prepare Quench Solution (e.g., Isopropanol in beaker) warn_others->prepare_quench assess Is Temperature Stabilizing or Dropping? prepare_quench->assess quench Perform Emergency Quench (Protocol 3.1) assess->quench No   monitor Continue Monitoring Until Stable at Low Temp assess->monitor  Yes quench->monitor caption Diagram: Emergency Response to Thermal Excursion

References

Technical Support Center: Solvent Influence on Dimethyl Chloromalonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving dimethyl chloromalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. Here, we will explore common challenges and provide evidence-based solutions in a direct question-and-answer format.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound, with a focus on how the reaction solvent is a key influencing factor.

Issue 1: Low Yield in Nucleophilic Substitution (e.g., C-Alkylation, O-Alkylation)

Question: I am performing a nucleophilic substitution reaction with this compound and a moderately strong nucleophile, but my yields are consistently low. What could be the cause?

Answer: The most probable cause is the use of an inappropriate solvent, particularly a polar protic solvent.

  • The Problem with Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds.[1] These solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them.[2][3] This solvation shell stabilizes the nucleophile, effectively shielding it and reducing its reactivity towards the electrophilic carbon of this compound.[2][4] Consequently, the rate of the desired SN2 reaction is significantly decreased.[5]

  • Solution: Switch to a polar aprotic solvent. These solvents, which include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have significant dipole moments to dissolve the nucleophile but lack O-H or N-H bonds.[6][7] In a polar aprotic solvent, the nucleophile is not tightly solvated, leaving it "naked" and highly reactive, which dramatically accelerates the SN2 reaction rate.[4][8] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[3]

  • Experimental Protocol:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially when using strong bases like sodium hydride.

    • Dissolve the nucleophile and this compound in a dry polar aprotic solvent such as THF or DMF.[9]

    • If a base is required to generate the nucleophile in situ (e.g., deprotonation of a malonic ester), use a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent to ensure complete and irreversible enolate formation.[9]

Issue 2: Formation of Dichloro Byproduct (Dimethyl Dichloromalonate)

Question: During the chlorination of dimethyl malonate to produce this compound, I am observing a significant amount of dimethyl dichloromalonate as an impurity. How can I minimize this?

Answer: The formation of the dichloro byproduct is a common issue, and solvent choice can play a role in its prevalence. While the primary factor is the stoichiometry of the chlorinating agent (like sulfuryl chloride), the reaction medium influences selectivity.

  • Solvent Effects on Chlorination: Studies on the chlorination of dimethyl malonate with sulfuryl chloride have been conducted in various solvents, including methylene chloride, toluene, and acetonitrile.[10] While methylene chloride is commonly reported, reactions in toluene and acetonitrile can also proceed, though they may not reach completion and can still produce the dichloro impurity.[10] Running the reaction neat (without any solvent) with a slight excess of sulfuryl chloride has shown to maximize the formation of the desired monochloro product while keeping the dichloro impurity to a minimum.[10]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Using 1.2 mole equivalents of sulfuryl chloride in a neat reaction at 45°C has been shown to yield up to 88% of this compound, with the starting material and dichloro compound as minor components.[10]

    • Solvent Selection: If a solvent is necessary, consider the trade-offs. While methylene chloride is effective, more environmentally friendly solvents like toluene can be used, though reaction times may be longer and conversion rates lower.[10]

    • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by GC). Discontinuing the reaction after a few hours (e.g., 5 hours) can maximize the yield of the monochloro product before significant amounts of the dichloro byproduct form.[10]

Issue 3: Reaction Stalls or Fails to Go to Completion

Question: My reaction with this compound is very slow and does not seem to reach completion, even after extended periods. I am using a suitable base and nucleophile. What solvent-related factors could be at play?

Answer: This issue can arise from several solvent-related factors, including poor solubility of reactants or the use of a solvent that inhibits the reaction.

  • Solubility Issues: For a reaction to proceed efficiently, all reactants must be sufficiently soluble in the chosen solvent.[11] If your nucleophile or base has poor solubility in the reaction medium, the reaction will be slow or may not occur at all.

  • Phase Transfer Catalysis as a Solution: When dealing with reactants in immiscible phases (e.g., a solid base and an organic substrate), phase-transfer catalysis (PTC) can be a highly effective solution.[12] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction with this compound occurs.[12][13] This technique can significantly improve reaction rates and yields.[14]

  • Illustrative Workflow for PTC:

    PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., K2CO3) Nu_anion Nucleophile Anion (Nu-) Base->Nu_anion Deprotonation NuH Nucleophile Precursor NuH->Nu_anion PTC_Nu Q+Nu- Nu_anion->PTC_Nu Anion Exchange DMC Dimethyl Chloromalonate Product Alkylated Product DMC->Product PTC Phase Transfer Catalyst (Q+X-) PTC->PTC_Nu PTC_Nu->DMC SN2 Reaction

    Caption: Phase Transfer Catalysis Workflow.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding solvent selection for reactions involving this compound.

Q1: What is the general rule for choosing a solvent for SN2 reactions with this compound?

A1: The general rule is to favor polar aprotic solvents over polar protic solvents.[15] Polar aprotic solvents enhance the nucleophilicity of the reacting species by not strongly solvating the anion, leading to faster reaction rates.[3][4] Protic solvents, on the other hand, solvate and stabilize the nucleophile through hydrogen bonding, thereby reducing its reactivity.[2]

Q2: Can non-polar solvents be used for these reactions?

A2: Non-polar solvents like hexane or benzene are generally poor choices because they cannot adequately dissolve charged nucleophiles or the polar transition state of the SN2 reaction.[3][16] A polar solvent is necessary to stabilize the transition state, which has partial negative charges on both the incoming nucleophile and the leaving group.[5]

Q3: How does solvent polarity, as measured by the dielectric constant, affect the reaction?

A3: The dielectric constant is a measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally better at solvating charged species.[6] For SN2 reactions, a polar solvent is beneficial for stabilizing the transition state.[5] However, for nucleophilic anions, the hydrogen-bonding ability of protic solvents is a more dominant and detrimental factor than just the dielectric constant.[2] Therefore, a high dielectric constant in an aprotic solvent (like DMSO or DMF) is ideal.

SolventTypeDielectric Constant (ε)Suitability for SN2 with Anionic Nucleophiles
WaterPolar Protic78.5Poor
MethanolPolar Protic32.6Poor
EthanolPolar Protic24.3Poor
DMSOPolar Aprotic47Excellent
AcetonitrilePolar Aprotic37.5Excellent
DMFPolar Aprotic38Excellent
AcetonePolar Aprotic21Good
THFPolar Aprotic7.5Moderate
DichloromethanePolar Aprotic9.1Moderate
TolueneNon-polar2.4Poor (for ionic reactants)

Data sourced from multiple references.[6]

Q4: Are there "green" or more environmentally friendly solvent alternatives?

A4: Yes, there is a growing emphasis on using greener solvents in chemical synthesis. For reactions involving malonic esters, solvents like γ-valerolactone (GVL) and dimethyl carbonate (DMC) have been explored as more sustainable alternatives to traditional polar aprotic solvents like DMF and NMP.[17] However, reaction protocols may need to be adapted for these solvents to achieve optimal results.[17] Additionally, performing reactions neat (without solvent) is a highly effective green chemistry approach when feasible.[10]

Q5: How can I be sure the solvent itself isn't reacting?

A5: This is a critical consideration. Some solvents can participate in the reaction. For example, in the presence of strong bases, carbonyl-containing solvents like acetone can potentially be deprotonated.[6] Protic solvents can act as nucleophiles, especially under acidic conditions or with highly reactive electrophiles.[1] It is essential to choose a solvent that is inert under the specific reaction conditions. Always consult the literature for compatibility of your chosen solvent with the reagents and conditions of your reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide: The Strategic Advantages of Dimethyl Chloromalonate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Among the versatile class of malonate esters, dimethyl chloromalonate has emerged as a reagent of strategic importance. This guide provides an in-depth, objective comparison of this compound against other common malonate esters, supported by established chemical principles and representative experimental data. We will explore the nuanced advantages that make it a superior choice in many modern synthetic applications, from the construction of complex carbocycles to the synthesis of blockbuster pharmaceuticals.

The Core Advantages: Beyond a Simple Diester

At first glance, the family of malonate esters appears to offer interchangeable options for introducing a malonate moiety. However, a deeper analysis reveals distinct advantages inherent to this compound, primarily revolving around reactivity, cost, and atom economy.

Increased Reactivity and Favorable Sterics: The methyl ester groups of this compound present a smaller steric profile compared to the ethyl or tert-butyl groups of other common malonates.[1][2] This reduced steric hindrance facilitates the approach of nucleophiles and bases, often leading to faster reaction rates in processes such as alkylation and enolate formation.[1] While direct kinetic comparisons with this compound are not abundant in the literature, the general principle of reduced steric hindrance favoring SN2 reactions is a cornerstone of organic chemistry.

Superior Atom Economy and Cost-Effectiveness: In the realm of halo-malonates, this compound demonstrates a clear advantage over its bromo- and iodo- counterparts. It is more cost-effective and offers better atom economy, a crucial consideration in large-scale industrial synthesis.[3] The use of the lighter chlorine atom contributes to a lower molecular weight, meaning more moles of reactant per unit of mass.

A Versatile Precursor for Active Pharmaceutical Ingredients (APIs): The utility of this compound is prominently showcased in the synthesis of several notable APIs. It is a key building block for the endothelin receptor antagonist Bosentan and the antidepressant Viibryd™ (Vilazodone hydrochloride) .[3] The efficiency of incorporating the chloromalonate unit directly translates to a more streamlined and economical manufacturing process for these life-saving drugs.

Comparative Performance in Key Synthetic Transformations

To fully appreciate the advantages of this compound, we will now delve into its performance in several fundamental carbon-carbon bond-forming reactions, presenting a comparative analysis with other malonate esters.

Alkylation Reactions: Precision in C-C Bond Formation

The alkylation of malonate esters is a classic and powerful method for the synthesis of substituted carboxylic acids.[4][5] The reaction proceeds via the formation of a stabilized enolate, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Mechanistic Considerations: The presence of the electron-withdrawing chloro group in this compound enhances the acidity of the α-proton, facilitating its removal by a base to form the enolate. However, the primary role of the chloro group in this context is often as a leaving group itself in subsequent reactions or as a handle for further transformations. When comparing the alkylation of the methylene protons of dimethyl malonate versus diethyl malonate, the steric advantage of the methyl esters is expected to lead to faster reaction rates.

Data Presentation: Alkylation Performance

Malonate EsterExpected Relative Rate of DeprotonationExpected Relative Rate of Alkylation (SN2)Key Considerations
Dimethyl Malonate FastFastLess sterically hindered, allowing for rapid reaction.[1]
Diethyl Malonate ModerateModerateA commonly used and well-studied substrate.[1]
Di-tert-butyl Malonate SlowSlowThe bulky tert-butyl groups create significant steric hindrance.[1]

Experimental Protocol: A Comparative Alkylation Workflow

The following is a representative protocol for the mono-alkylation of a malonate ester, adaptable for both dimethyl and diethyl malonate.

dot

References

A Comparative Guide to Alternative Reagents for the Synthesis of Functionalized Malonates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized malonates is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals and complex molecules. The classical malonic ester synthesis, while robust, has limitations that have spurred the development of innovative alternative reagents and methodologies. This guide provides a comprehensive comparison of these alternatives, offering insights into their performance, mechanistic underpinnings, and practical applications, supported by experimental data and detailed protocols.

The Classical Approach and Its Modern Variations: Beyond Diethyl Malonate

The traditional malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[1][2] While effective, this method can be hampered by issues such as dialkylation, which complicates product separation and reduces yields.[1][3]

Alternative Malonate Esters

The choice of the ester group can significantly influence reactivity and the conditions required for subsequent transformations. While diethyl malonate is the most common, other esters offer distinct advantages.[4]

  • Dimethyl Malonate: Often exhibits higher reactivity and can provide excellent yields.[4]

  • Di-tert-butyl Malonate: The bulky tert-butyl groups can sometimes offer better selectivity and are readily removed under acidic conditions.

  • Dibenzyl Malonate: A valuable alternative when mild deprotection conditions are necessary, as the benzyl groups can be cleaved via hydrogenolysis.[4]

A key consideration is the prevention of transesterification, which can be avoided by matching the ester to the base used (e.g., ethyl esters with sodium ethoxide).[1][2]

Mono-Substituted Malonic Acid Half Oxyesters (SMAHOs)

SMAHOs are attractive pronucleophiles that can serve as efficient precursors to ester enolates through decarboxylation, often requiring only a substoichiometric amount of a weak base.[5] This approach offers a milder alternative to the strong bases typically used in classical malonic ester synthesis. The synthesis of SMAHOs can be readily achieved through the alkylation of a malonate followed by monosaponification, or by the monoesterification of a substituted malonic acid.[5][6]

Potassium Malonate Salts

Potassium ethyl malonate (KEM) and its methyl analog serve as convenient and stable solid reagents.[7][8][9] They can be used to generate the corresponding enolates in situ, avoiding the need to handle pyrophoric bases. KEM is used in the synthesis of β-amino acrylates and as an intermediate in the preparation of other malonate derivatives.[7][9] The preparation of KEM involves the selective saponification of diethyl malonate with potassium hydroxide.[10]

Meldrum's Acid: A Highly Acidic and Versatile Alternative

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic derivative of malonic acid with significantly higher acidity (pKa = 4.97) compared to acyclic malonates.[11][12] This enhanced acidity allows for deprotonation under milder conditions. Its rigid cyclic structure also imparts unique reactivity.[11][13]

Meldrum's acid is a versatile precursor for a wide range of compounds.[11] Its derivatives can undergo alcoholysis to produce β-keto esters and participate in Knoevenagel condensations and Michael additions.[4][11] Furthermore, the pyrolysis of Meldrum's acid derivatives provides a route to ketenes.

Experimental Protocol: Knoevenagel Condensation with Meldrum's Acid[4]

This protocol describes the reaction between an aromatic aldehyde and Meldrum's acid.

  • Materials:

    • Meldrum's acid (1.39 mmol)

    • Aromatic aldehyde (e.g., benzaldehyde) (1.39 mmol)

    • Methanol (2 mL)

  • Procedure:

    • Dissolve Meldrum's acid and the aromatic aldehyde in methanol in a flask.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction, which is typically complete within 30 minutes, by Thin Layer Chromatography (TLC).

Modern Synthetic Strategies: Expanding the Toolkit

Recent advances in catalysis have opened up new avenues for the synthesis of functionalized malonates, offering improved efficiency, selectivity, and functional group tolerance.

Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for C-H functionalization and arylation reactions involving malonates.[14][15][16] These methods often proceed under neutral, ambient conditions with low catalyst loading.[14]

  • Intermolecular C-H Functionalization: Photoredox-mediated reactions enable the direct coupling of malonates with electron-rich heterocycles like indoles, pyrroles, and furans.[14]

  • Reductive Arylation: Arylidene malonates can undergo reductive arylation through a photoredox-catalyzed radical-radical cross-coupling mechanism.[15][16] This approach provides access to β-arylated products.[15]

  • Catalytic 1,1-dicarboxylation: A dual Ni/Ir catalyst system under photoirradiation can achieve the 1,1-dicarboxylation of ethylene with CO2 to form a methylmalonate salt.[17]

Photoredox_Malonate_Functionalization cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Activation & Coupling PC Photocatalyst (PC) PC_excited PC* PC_reduced PC- Arene Heteroarene/Arene PC_excited->Arene SET (Oxidation) PC_reduced->PC Regeneration Malonate Malonate Derivative PC_reduced->Malonate SET (Reduction) Light Visible Light (hν) Light->PC Excitation Malonate_Radical Malonate Radical Malonate->Malonate_Radical Arene_Radical_Cation Arene Radical Cation Arene->Arene_Radical_Cation Product Functionalized Malonate Malonate_Radical->Product Arene_Radical_Cation->Product Coupling

Asymmetric Synthesis

The development of enantioselective methods for malonate functionalization is of paramount importance for the synthesis of chiral molecules.

  • Organocatalysis: Chiral organocatalysts, such as thiourea and squaramide derivatives of Cinchona alkaloids, have been successfully employed in the asymmetric Michael addition of malonates to unsaturated 1,4-diketones, affording products with high yields and enantioselectivities.[18][19]

  • Phase-Transfer Catalysis: Enantioselective phase-transfer catalysis provides an efficient route for the α-alkylation of malonates, leading to the synthesis of chiral α,α-dialkylmalonates with excellent enantioselectivities.[20][21]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of malonate-containing molecules.

  • Polyester Synthesis: Immobilized Candida antarctica lipase B (iCaLB) has been used for the solventless synthesis of linear polyesters from dimethyl malonate and various diols.[22][23][24] This enzymatic approach is successful where traditional metal-catalyzed methods fail.[22][23]

  • Asymmetric Decarboxylation: Arylmalonate decarboxylase (AMDase) can convert prochiral malonates into optically pure arylpropionic acids, which are valuable non-steroidal anti-inflammatory drugs (NSAIDs).[25]

Enzymatic_Malonate_Synthesis Substrates Dimethyl Malonate + Diol Enzyme Immobilized Lipase (e.g., iCaLB) Substrates->Enzyme Polycondensation Product Malonate Polyester Enzyme->Product Byproduct Methanol (removed) Enzyme->Byproduct

Comparison of Alternative Reagents

Reagent/MethodKey AdvantagesKey DisadvantagesTypical Applications
Alternative Malonate Esters Tailored reactivity and deprotection strategies.Potential for transesterification if base and ester are mismatched.General synthesis of functionalized carboxylic acids.
Mono-Substituted Malonic Acid Half Oxyesters (SMAHOs) Milder reaction conditions (weak base), easy purification.Requires an additional step for preparation.Aldol, Mannich, and Galat olefination reactions.
Potassium Malonate Salts Stable, solid reagents; avoid handling strong bases directly.May have lower solubility in some organic solvents.Synthesis of β-amino acrylates and other malonate derivatives.
Meldrum's Acid High acidity allows for mild reaction conditions; unique reactivity.Can be sensitive to hydrolysis.Knoevenagel condensations, Michael additions, synthesis of β-keto esters.
Photoredox Catalysis Mild, neutral conditions; high functional group tolerance; novel reactivity.Requires a photocatalyst and light source; can be sensitive to oxygen.C-H functionalization, arylation of malonates.
Asymmetric Catalysis Access to enantiomerically enriched products.Catalyst development can be challenging and expensive.Synthesis of chiral pharmaceuticals and natural products.
Enzymatic Synthesis High selectivity (enantio- and regioselectivity), green conditions.Enzymes can have limited substrate scope and stability.Synthesis of chiral molecules and biodegradable polymers.

Conclusion

The field of malonate synthesis has evolved significantly beyond the classical use of diethyl malonate. The array of alternative reagents and modern catalytic methods provides researchers with a powerful and versatile toolkit to address diverse synthetic challenges. The choice of reagent should be guided by the specific requirements of the target molecule, including desired functional groups, stereochemistry, and the overall synthetic strategy. By understanding the advantages and limitations of each approach, scientists can optimize their synthetic routes to achieve higher yields, greater efficiency, and access to novel chemical space.

References

A Comparative Guide to Chlorinating Agents for Dimethyl Malonate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the targeted introduction of chlorine atoms into molecular frameworks remains a cornerstone for modulating chemical reactivity and biological activity. Dimethyl chloromalonate, a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, is a prime example of the importance of efficient and selective chlorination. The choice of chlorinating agent for the synthesis of this vital intermediate from dimethyl malonate is critical, influencing not only the yield and purity but also the safety and scalability of the process.

This guide provides an in-depth comparative analysis of four prominent chlorinating agents for the α-chlorination of dimethyl malonate: sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and tert-butyl hypochlorite (t-BuOCl). Drawing upon experimental data and mechanistic insights, we will explore the nuances of each reagent, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.

The Central Role of the Active Methylene Group

Dimethyl malonate's reactivity is dominated by its active methylene group (the CH₂ group flanked by two carbonyls). The electron-withdrawing nature of the adjacent ester groups increases the acidity of the methylene protons, making them susceptible to deprotonation to form a resonance-stabilized enolate. This enolate is the key nucleophilic species that reacts with an electrophilic chlorine source. The choice of chlorinating agent and reaction conditions dictates the nature of the electrophilic chlorine and the overall reaction pathway, which can be either ionic or radical-based.

Comparative Analysis of Chlorinating Agents

This section delves into a detailed comparison of the four selected chlorinating agents, examining their reaction mechanisms, performance metrics, and operational considerations.

Sulfuryl Chloride (SO₂Cl₂): The Industrial Workhorse

Sulfuryl chloride is a powerful and cost-effective chlorinating agent widely used in industrial-scale synthesis.[1] Its reactivity stems from its ability to act as a source of molecular chlorine or to participate in radical chain reactions.

Mechanism of Action: The chlorination of dimethyl malonate with sulfuryl chloride is generally considered to proceed via a radical chain mechanism, although an ionic pathway involving the enol form of the malonate can also be operative, particularly in the absence of radical initiators. The reaction is often initiated by heat or a radical initiator. The propagation steps involve the abstraction of a hydrogen atom from the active methylene group by a chlorine radical, followed by the reaction of the resulting malonate radical with sulfuryl chloride to yield the chlorinated product and a sulfonyl chloride radical, which continues the chain.

Performance and Considerations: A significant advantage of sulfuryl chloride is its high reactivity, which allows for rapid and high-yielding conversions.[1] However, this reactivity can also be a double-edged sword, as it can lead to the formation of the primary byproduct, dimethyl 2,2-dichloromalonate, through over-chlorination.[1] Controlling the reaction temperature and stoichiometry is crucial to maximize the yield of the desired monochlorinated product. The reaction also generates gaseous byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are corrosive and require appropriate handling and scrubbing.

Experimental Protocol: Chlorination of Dimethyl Malonate with Sulfuryl Chloride [1]

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution) is charged with dimethyl malonate (1.0 eq).

  • Reagent Addition: Sulfuryl chloride (1.2 eq) is added dropwise to the stirred dimethyl malonate at a rate that maintains the reaction temperature below 25 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.

  • Work-up and Purification: The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature. The crude this compound is typically used without further purification or can be purified by distillation under reduced pressure.

Data Summary: Sulfuryl Chloride

ParameterValueReference
Yield Up to 98% (crude)[1]
Purity (crude) ~90% (with ~5% starting material and ~5% dichloro-adduct)[1]
Reaction Time 4-5 hours[1]
Temperature 40-45 °C[1]
Key Byproduct Dimethyl 2,2-dichloromalonate[1]
Advantages High reactivity, low cost, scalable[1]
Disadvantages Formation of dichloro-byproduct, generation of corrosive gases (HCl, SO₂)[1]

Logical Workflow for Sulfuryl Chloride Chlorination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation setup Assemble Reactor and Scrubber charge Charge Dimethyl Malonate setup->charge add Add Sulfuryl Chloride (dropwise, <25°C) charge->add heat Heat to 40-45°C for 4-5h add->heat monitor Monitor by GC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product cool->isolate purify Optional: Vacuum Distillation isolate->purify

Caption: Workflow for the chlorination of dimethyl malonate using sulfuryl chloride.

N-Chlorosuccinimide (NCS): The Mild and Selective Alternative

N-Chlorosuccinimide is a crystalline, easy-to-handle solid reagent that serves as a milder source of electrophilic chlorine.[2] It is often favored in laboratory settings where selectivity is paramount and the handling of corrosive gases is to be avoided.

Mechanism of Action: The chlorination of active methylene compounds with NCS typically proceeds through an electrophilic pathway involving the enol or enolate of the malonate. The reaction can be catalyzed by acid or base. In the presence of an acid catalyst, the enol form of dimethyl malonate attacks the electrophilic chlorine of NCS. Under basic conditions, the more nucleophilic enolate is the reactive species. A radical pathway can also be induced by the use of a radical initiator or light, though for active methylene compounds, the ionic pathway is more common.[2]

Performance and Considerations: NCS offers high selectivity for monochlorination, minimizing the formation of the dichloro-byproduct. The byproduct of the reaction is succinimide, which is a water-soluble solid that can often be easily removed by filtration or aqueous work-up. However, NCS is a more expensive reagent than sulfuryl chloride, which may be a limiting factor for large-scale applications. The reaction rates with NCS are generally slower than with sulfuryl chloride.

Experimental Protocol: Chlorination of Diethyl Malonate with N-Chlorosuccinimide [3] (Note: This protocol for diethyl malonate is a close analog and can be adapted for dimethyl malonate.)

  • Reaction Setup: A round-bottom flask is charged with diethyl malonate (1.0 eq) and dimethyl sulfoxide (DMSO) as the solvent.

  • Reagent Addition: N-Chlorosuccinimide (1.05 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at 20 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Data Summary: N-Chlorosuccinimide

ParameterValueReference
Yield 99.4% (for diethyl chloromalonate)[3]
Purity High, minimal dichlorination[2]
Reaction Time 24 hours[3]
Temperature 20 °C[3]
Key Byproduct Succinimide[2]
Advantages High selectivity for monochlorination, easy to handle, mild conditions[2][3]
Disadvantages Higher cost, slower reaction rate

Reaction Mechanism with NCS (Ionic Pathway)

cluster_mechanism Electrophilic Chlorination with NCS enolate Dimethyl Malonate Enolate (Nucleophile) ncs N-Chlorosuccinimide (NCS) (Electrophilic Chlorine Source) enolate->ncs Nucleophilic Attack product This compound ncs->product succinimide Succinimide Anion ncs->succinimide final_succinimide Succinimide succinimide->final_succinimide Protonation

Caption: Simplified ionic mechanism for the chlorination of dimethyl malonate with NCS.

Trichloroisocyanuric Acid (TCCA): The High-Potency Solid Chlorinating Agent

Trichloroisocyanuric acid is a stable, crystalline solid containing a high percentage of active chlorine.[4] It is a versatile reagent that can act as both an electrophilic and a radical source of chlorine, depending on the reaction conditions.

Mechanism of Action: Similar to NCS, TCCA can chlorinate active methylene compounds via an electrophilic attack on the enol or enolate form. The reaction can be catalyzed by acids.[5] TCCA can be considered a more reactive and potent source of electrophilic chlorine compared to NCS. Under certain conditions, particularly with radical initiators or light, it can also initiate radical chlorination.

Performance and Considerations: TCCA is an efficient chlorinating agent, often providing high yields in shorter reaction times compared to NCS.[4] It is also relatively inexpensive and easy to handle. The byproduct, cyanuric acid, is a solid that can be removed by filtration. However, the high reactivity of TCCA can sometimes lead to reduced selectivity and the formation of byproducts if the reaction conditions are not carefully controlled.

Experimental Protocol: General Procedure for α-Chlorination of Ketones with TCCA [5] (Note: A specific protocol for dimethyl malonate is not readily available in the cited literature; this general procedure for ketones can be adapted as a starting point.)

  • Reaction Setup: A round-bottom flask is charged with the ketone (e.g., 2-methylcyclohexanone, 1.0 eq) and a solvent.

  • Catalyst and Reagent Addition: An acid catalyst, such as BF₃-etherate, is added, followed by the portion-wise addition of TCCA (0.33 eq, as it has three active chlorine atoms).

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or GC.

  • Work-up and Purification: The reaction mixture is filtered to remove cyanuric acid. The filtrate is then subjected to an aqueous work-up, followed by drying of the organic layer and removal of the solvent. The product is purified by distillation or chromatography.

Data Summary: Trichloroisocyanuric Acid

ParameterValueReference
Yield High (reported for other carbonyls)[5]
Purity Good, but selectivity can be an issue[4]
Reaction Time Generally faster than NCS
Temperature Room temperature[5]
Key Byproduct Cyanuric acid[4]
Advantages High chlorine content, efficient, relatively low cost, solid reagent[4]
Disadvantages Potentially lower selectivity than NCS, requires careful control
tert-Butyl Hypochlorite (t-BuOCl): The Versatile Liquid Reagent

tert-Butyl hypochlorite is a volatile, yellow liquid that is a versatile source of electrophilic and radical chlorine.[6][7] It is soluble in a wide range of organic solvents.

Mechanism of Action: The chlorination of active methylene compounds with t-BuOCl can proceed through either a radical or an ionic pathway. In the presence of light or a radical initiator, a radical chain reaction is favored.[8] In the absence of such initiators, particularly with substrates that readily form enolates, an electrophilic chlorination mechanism can dominate. The t-butoxy radical is a key intermediate in the radical pathway.

Performance and Considerations: t-BuOCl is a reactive chlorinating agent that can provide good yields.[9] The main byproduct is tert-butanol, which is relatively volatile and can often be removed easily. However, t-BuOCl is light-sensitive and can decompose, sometimes vigorously.[7] It should be stored in the dark and at low temperatures. Its volatility and potential for decomposition require careful handling.

Experimental Protocol: General Procedure for Chlorination with t-BuOCl [9] (Note: A specific protocol for dimethyl malonate is not readily available in the cited literature; this general procedure would need to be optimized.)

  • Reaction Setup: A reaction vessel, protected from light, is charged with the substrate (e.g., an indole derivative, 1.0 eq) and a suitable solvent (e.g., ethyl acetate).

  • Reagent Addition: tert-Butyl hypochlorite (typically 1.1-2.5 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for a specified time.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Data Summary: tert-Butyl Hypochlorite

ParameterValueReference
Yield Good (reported for other substrates)[9]
Purity Dependent on reaction control
Reaction Time Variable, depends on substrate and conditions
Temperature Typically requires heating[9]
Key Byproduct tert-Butanol
Advantages Reactive, byproduct is easily removed[9]
Disadvantages Light-sensitive, potential for decomposition, volatile liquid[7]

Summary and Recommendations

The selection of the optimal chlorinating agent for dimethyl malonate is a multifactorial decision that balances reactivity, selectivity, cost, and safety.

Comparative Overview of Chlorinating Agents for Dimethyl Malonate

FeatureSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)tert-Butyl Hypochlorite (t-BuOCl)
Physical State LiquidSolidSolidLiquid
Reactivity Very HighModerateHighHigh
Selectivity (Mono) ModerateHighModerate to HighModerate
Cost LowHighModerateModerate
Byproducts HCl, SO₂ (gases)Succinimide (solid)Cyanuric acid (solid)tert-Butanol (liquid)
Handling Requires scrubberEasy to handleEasy to handleLight-sensitive, volatile

Recommendations for Specific Applications:

  • For large-scale industrial production where cost is a primary driver and infrastructure for handling corrosive gases is in place, sulfuryl chloride is the reagent of choice due to its high reactivity and low price. Careful control of reaction parameters is essential to minimize the formation of the dichlorinated byproduct.

  • For laboratory-scale synthesis and in the preparation of high-purity this compound where selectivity is critical and cost is less of a concern, N-chlorosuccinimide is highly recommended. Its ease of handling and the straightforward removal of the succinimide byproduct make it an attractive option for medicinal chemistry and process development research.

  • When a solid, high-potency chlorinating agent is desired with a faster reaction time than NCS , trichloroisocyanuric acid presents a viable alternative. It offers a good balance of reactivity and cost, although optimization of reaction conditions may be required to achieve high selectivity.

  • For applications requiring a liquid reagent soluble in a broad range of organic solvents , tert-butyl hypochlorite can be effective. However, its sensitivity to light and potential for decomposition necessitate careful handling and storage procedures.

Ultimately, the ideal chlorinating agent will depend on the specific requirements of the synthesis, including the desired scale, purity, cost constraints, and available safety infrastructure. This guide provides the foundational knowledge for making an informed and strategic decision in the synthesis of the valuable intermediate, this compound.

References

A Head-to-Head Comparison: Dimethyl Chloromalonate vs. Ethyl Chloroacetate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection

In the landscape of organic synthesis, the strategic choice of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of C2 and C3 synthons, α-chloro esters stand out for their versatility. This guide provides an in-depth, head-to-head comparison of two such stalwart reagents: Dimethyl Chloromalonate (DCM) and Ethyl Chloroacetate (ECA). While structurally similar, their reactivity profiles and synthetic applications diverge significantly, a distinction critical for researchers, chemists, and drug development professionals to master. This document moves beyond a simple cataloging of reactions to explore the mechanistic causality that dictates their utility, empowering you to make informed decisions in your experimental design.

Section 1: Physicochemical and Reactivity Profiles

The fundamental difference between DCM and ECA lies in the electronic environment of the α-carbon. This distinction is the root of their divergent reactivity. Ethyl Chloroacetate is a classic C2 electrophile, while this compound functions as a highly activated C3 building block, a direct consequence of its "active methylene" character.

The presence of two electron-withdrawing methyl ester groups in DCM renders the single proton on the α-carbon significantly more acidic than the α-protons of ECA, which is activated by only one ester group. This heightened acidity means that a carbanion can be generated from DCM using milder bases, a crucial factor in planning base-sensitive multi-step syntheses.

Below is a summary of their key physical and chemical properties.

PropertyThis compoundEthyl Chloroacetate
Molecular Formula C₅H₇ClO₄[1][2]C₄H₇ClO₂[3][4]
Molecular Weight 166.56 g/mol [1][2]122.55 g/mol [4][5]
Appearance Colorless to light yellow liquid[6]Clear, colorless liquid with a pungent, fruity odor[4][7][8]
Boiling Point 105-106 °C at 19 mmHg[9]~143-145 °C at 760 mmHg[5][8][10]
Melting Point N/A-26 °C[5][8]
Density ~1.305 g/mL at 25 °C[9]~1.145 g/mL at 25 °C[8]
Refractive Index n20/D ~1.437[9]n20/D ~1.421[8][11]
Key Reactivity Active methylene C-H, electrophilic chlorineElectrophilic chlorine, less acidic α-protons
Common Impurity Dimethyl dichloromalonate[12]Unreacted chloroacetic acid or ethanol[13]

Section 2: Core Synthetic Applications: A Comparative Analysis

The choice between DCM and ECA is dictated by the desired synthetic transformation. ECA is the reagent of choice for introducing an ethoxycarbonylmethyl (-CH₂COOEt) moiety, whereas DCM is employed when a more complex, three-carbon fragment with a highly reactive central carbon is required.

Ethyl Chloroacetate: The Workhorse for Darzens Condensation and C2-Alkylation

Ethyl chloroacetate is renowned for its role in the Darzens condensation , a powerful method for synthesizing α,β-epoxy esters (glycidic esters).[14][15][16] In this reaction, a base deprotonates the α-carbon of ECA to form an enolate, which then attacks a ketone or aldehyde. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring. This reaction is a cornerstone of synthetic chemistry for its ability to create strained ring systems with high functionality.[17][18]

Beyond this classic transformation, ECA is a versatile alkylating agent for a wide range of nucleophiles, effectively installing the -CH₂COOEt group, a precursor to carboxylic acids, amides, and other functional groups.[3][19]

darzens_workflow cluster_start Inputs cluster_process Reaction Sequence cluster_output Product ECA Ethyl Chloroacetate Deprotonation 1. Deprotonation (Enolate Formation) ECA->Deprotonation Carbonyl Aldehyde or Ketone Nucleophilic_Attack 2. Nucleophilic Attack on Carbonyl Carbonyl->Nucleophilic_Attack Base Base (e.g., NaOEt) Base->Deprotonation Deprotonation->Nucleophilic_Attack Enolate SN2 3. Intramolecular SN2 (Epoxide Formation) Nucleophilic_Attack->SN2 Alkoxide Intermediate Epoxy_Ester α,β-Epoxy Ester (Glycidic Ester) SN2->Epoxy_Ester

Caption: Workflow for the Darzens Condensation using Ethyl Chloroacetate.

This compound: The Specialist for Complex Architectures

This compound's utility stems from its identity as a pre-halogenated active methylene compound.[20] This structure makes it an ideal substrate for reactions requiring a highly stabilized carbanion and for building complex molecular scaffolds.

Its applications include:

  • Malonic Ester Synthesis Variants: It serves as a starting point for synthesizing substituted acetic acids and ketones. The presence of the chlorine atom can be used to direct reactivity or can be retained in the final product for further functionalization.

  • Synthesis of Heterocycles: The carbanion of DCM is a potent nucleophile that reacts with various electrophiles to construct heterocyclic rings. For instance, it is used in the synthesis of 4,5,6-trichloropyrimidine and benzofuran derivatives.[6][9]

  • Vicarious Nucleophilic Substitution (VNS): The stabilized carbanion of DCM can attack electron-deficient aromatic rings, displacing a hydrogen atom—a powerful C-C bond-forming reaction that avoids the need for pre-functionalized aromatics.[1][9]

dcm_workflow cluster_start Inputs cluster_process Reaction Sequence cluster_output Product DCM This compound Carbanion_Formation 1. Carbanion Formation DCM->Carbanion_Formation Dinucleophile Dinucleophile (e.g., Amidines, Hydroquinones) Nucleophilic_Attack 2. Nucleophilic Attack Dinucleophile->Nucleophilic_Attack Base Base Base->Carbanion_Formation Carbanion_Formation->Nucleophilic_Attack Stabilized Carbanion Cyclization 3. Cyclization/ Condensation Nucleophilic_Attack->Cyclization Heterocycle Functionalized Heterocycle Cyclization->Heterocycle

Caption: Generalized workflow for heterocycle synthesis using this compound.

Section 3: Experimental Protocols

To illustrate the practical application of these reagents, two representative, detailed protocols are provided below.

Protocol 1: Darzens Condensation of Benzaldehyde with Ethyl Chloroacetate

This protocol describes the base-catalyzed condensation to form ethyl 3-phenyl-2,3-epoxypropanoate, a classic glycidic ester.

Materials:

  • Benzaldehyde

  • Ethyl Chloroacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.0 eq) and anhydrous ethanol under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous ethanol.

  • Add the benzaldehyde/ECA solution dropwise to the cooled sodium ethoxide suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure α,β-epoxy ester.

Protocol 2: Synthesis of a Benzofuran Derivative using this compound

This protocol outlines the reaction of a hydroquinone with this compound to form a 2-oxido-benzo[b]furan derivative.[9]

Materials:

  • Hydroquinone

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a round-bottom flask, combine hydroquinone (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH ~5-6 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent in vacuo.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzofuran derivative.

Section 4: Safety, Handling, and Economic Considerations

Both reagents must be handled with appropriate care in a well-ventilated chemical fume hood, using personal protective equipment (PPE).[21][22]

FeatureThis compoundEthyl Chloroacetate
Primary Hazards Corrosive. Causes severe skin burns and eye damage.[2]Toxic by inhalation, in contact with skin, and if swallowed.[23][24] Flammable liquid and vapor.[7][8]
GHS Pictograms GHS05 (Corrosion)GHS06 (Toxic), GHS02 (Flammable)
Handling Avoid all personal contact. Wear chemical-resistant gloves, safety goggles, and a face shield.[22]Avoid inhalation of vapor. Keep away from ignition sources. Use spark-proof tools.[21][25]
Storage Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Store away from incompatible materials.[22]Store in a cool, well-ventilated, flammables-rated area. Keep containers tightly closed.[3][21]
Relative Cost Generally more expensive per mole due to a more complex synthesis.[1][6][26]A commodity chemical, generally less expensive and available in larger quantities.[11][27][28]

Section 5: Conclusion and Strategic Recommendations

This compound and ethyl chloroacetate are not interchangeable reagents. Their distinct reactivity profiles, born from the electronic differences at the α-carbon, define their synthetic roles.

Choose Ethyl Chloroacetate when:

  • The goal is to install an ethoxycarbonylmethyl (-CH₂COOEt) group.

  • The primary desired transformation is a Darzens condensation to form glycidic esters.

  • A cost-effective, bulk-scale C2 building block is required for straightforward alkylations.

Choose this compound when:

  • A highly activated, three-carbon synthon is needed for constructing complex molecular frameworks.

  • The synthetic route involves the formation of a highly stabilized carbanion for reactions like heterocycle synthesis or VNS reactions .

  • A malonic ester derivative is required where direct halogenation of the parent malonate is undesirable or inefficient.

By understanding the fundamental principles that govern their reactivity, the synthetic chemist can harness the unique strengths of each reagent, leading to more efficient, elegant, and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl chloromalonate (DMCM) is a versatile and highly reactive electrophilic building block in modern organic synthesis. Its utility stems from the synthetically useful malonate backbone combined with a reactive α-chloro substituent, making it a potent alkylating agent.[1] This structure, however, also presents a significant challenge for researchers, particularly in the fields of drug development and complex molecule synthesis: a lack of well-defined selectivity. When multiple nucleophilic functional groups are present in a substrate, as is common in pharmaceutical intermediates, predicting the site of reaction is non-trivial.

This guide provides a comprehensive framework for understanding and, critically, experimentally determining the cross-reactivity of this compound with common functional groups. We will move beyond simple synthetic examples to establish a robust, self-validating methodology for quantifying this reactivity. By grounding our approach in fundamental mechanistic principles and providing detailed experimental and analytical protocols, this guide empowers researchers to make informed decisions, control reaction outcomes, and accelerate their development timelines.

Theoretical Framework for Predicting Reactivity

The reactivity of this compound is centered on its electrophilic α-carbon. The adjacent chlorine atom serves as a good leaving group, while the two ester carbonyls activate this position through strong electron-withdrawing inductive effects. This electronic arrangement makes the α-carbon highly susceptible to attack by nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[2]

SN2_Mechanism cluster_DMCM cluster_Product DMCM Nu Nu:⁻ Product dmcm_C C Nu->dmcm_C Backside Attack Transition Cl Cl⁻ dmcm_H H dmcm_C->dmcm_H dmcm_Cl Cl dmcm_C->dmcm_Cl dmcm_C->dmcm_Cl Bond Breaking dmcm_COOMe1 CO₂Me dmcm_C->dmcm_COOMe1 dmcm_COOMe2 CO₂Me dmcm_C->dmcm_COOMe2 prod_C C prod_H H prod_C->prod_H prod_Nu Nu prod_C->prod_Nu prod_COOMe1 CO₂Me prod_C->prod_COOMe1 prod_COOMe2 CO₂Me prod_C->prod_COOMe2

Caption: General SN2 reaction at the α-carbon of DMCM.

The relative rates of reaction with different nucleophiles (e.g., amines, thiols, alcohols) are governed by a combination of factors, which can be predicted and rationalized using established chemical principles.

The Role of Nucleophilicity and Hard and Soft Acids and Bases (HSAB) Theory

Not all nucleophiles are created equal. Their intrinsic reactivity is influenced by factors like charge, basicity, polarizability, and solvation. The Hard and Soft Acids and Bases (HSAB) theory provides a powerful qualitative framework for predicting reaction preferences.[3]

  • Hard Nucleophiles: Small, highly electronegative, and weakly polarizable. Examples include alkoxides (RO⁻) and water (H₂O). They favor reactions with hard electrophiles through charge-controlled (electrostatic) interactions.[4]

  • Soft Nucleophiles: Larger, less electronegative, and highly polarizable. Examples include thiolates (RS⁻) and iodides (I⁻). They favor reactions with soft electrophiles through orbitally-controlled interactions.[4]

  • Borderline Nucleophiles: Amines (RNH₂) fall between the hard and soft categories.

The electrophilic α-carbon of this compound is considered a soft electrophile . This is because the charge is delocalized by the adjacent carbonyl groups, and the carbon atom itself is relatively polarizable. Based on the HSAB principle—which states that soft electrophiles preferentially react with soft nucleophiles—we can predict a general reactivity trend:

Thiolates (soft) > Amines (borderline) > Alkoxides (hard)

This trend suggests that in a competitive environment, this compound will react fastest with a soft thiol, followed by an amine, with the reaction with a hard alcohol being the slowest.

Influence of Acidity (pKa) and Basicity

For a nucleophile to react, it must be available in its deprotonated, more nucleophilic form (e.g., RS⁻ vs. RSH). The acidity (pKa) of the protonated nucleophile determines the ease of its deprotonation.

Functional GroupTypical pKaConjugate BaseNucleophilicity
Thiol (R-SH)~8-10Thiolate (RS⁻)Excellent (Soft)
Amine (R-NH₃⁺)~9-11Amine (RNH₂)Good (Borderline)
Alcohol (R-OH)~16-18Alkoxide (RO⁻)Moderate (Hard)

Thiols are significantly more acidic than alcohols.[5] This means that under mildly basic conditions, a thiol can be substantially deprotonated to its highly reactive thiolate form, while an alcohol remains largely protonated and non-nucleophilic. This difference is a powerful tool for achieving chemoselectivity. Amines, with pKa values similar to thiols, will also be present in their neutral, nucleophilic form under these conditions.

Steric and Solvent Effects
  • Steric Hindrance: As an SN2 reaction, the alkylation is sensitive to steric bulk.[4] The malonate core is sterically accessible, but highly hindered nucleophiles will react more slowly. Similarly, primary amines will generally react faster than secondary amines.

  • Solvent: The choice of solvent can dramatically influence reaction rates and selectivity.[6] Aprotic polar solvents like DMF or acetonitrile are often preferred for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and reactive. Protic solvents can hydrogen-bond with the nucleophile, shielding it and reducing its reactivity.

Experimental Guide to Determining Cross-Reactivity

While theory provides a strong predictive foundation, quantitative data is essential for process development and optimization. The following section outlines a comprehensive workflow to determine the relative reactivity of this compound with N-, S-, and O-nucleophiles.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Competitive Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Stock Solutions - DMCM in Acetonitrile - Nucleophile Mix (Amine, Thiol, Alcohol) - Base (e.g., DBU) B Combine Nucleophile Mix, Base, and Internal Standard C Initiate reaction by adding DMCM stock solution B->C D Take time-point aliquots (t=0, 5, 15, 30, 60 min) C->D E Quench aliquots immediately (e.g., with dilute acid) D->E F Dilute quenched aliquots E->F G Analyze by HPLC-UV F->G H Quantify reactants and products against calibration curves G->H I Plot concentration vs. time for each species H->I J Calculate initial reaction rates and product ratios I->J

Caption: Workflow for quantitative cross-reactivity analysis.
Experimental Protocol: Competitive Alkylation

This protocol describes a competitive reaction between this compound and an equimolar mixture of benzylamine (N-nucleophile), benzyl mercaptan (S-nucleophile), and benzyl alcohol (O-nucleophile). These substrates are chosen for their similar steric profiles and strong UV chromophores, which simplifies HPLC analysis.

Materials:

  • This compound (DMCM)

  • Benzylamine

  • Benzyl mercaptan (Benzylthiol)

  • Benzyl alcohol

  • 1,8-Diazabicycloundec-7-ene (DBU) or a non-nucleophilic base

  • Anhydrous Acetonitrile (MeCN)

  • Internal Standard (e.g., Naphthalene, Biphenyl)

  • 2 M HCl (for quenching)

  • HPLC-grade water and acetonitrile

Procedure:

  • Preparation of Stock Solutions:

    • Nucleophile Mix (100 mM each): Accurately weigh benzylamine, benzyl mercaptan, and benzyl alcohol (e.g., 1 mmol each) into a 10 mL volumetric flask. Add the internal standard (e.g., 0.5 mmol). Dilute to the mark with anhydrous MeCN.

    • DMCM Solution (100 mM): Accurately weigh DMCM (e.g., 1 mmol) into a separate 10 mL volumetric flask and dilute to the mark with anhydrous MeCN.

    • Base Solution (1.0 M DBU): Prepare a 1.0 M solution of DBU in anhydrous MeCN.

  • Reaction Setup:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of the Nucleophile Mix stock solution.

    • Equilibrate the flask to the desired reaction temperature (e.g., 25 °C) in a water bath.

    • Add the base. The amount of base is critical. To selectively deprotonate the thiol, use a sub-stoichiometric amount relative to the thiol (e.g., 0.5 equivalents, which would be 25 µL of 1.0 M DBU). To enable all nucleophiles to react, a full equivalent or more may be required, but this will favor the more acidic species. Starting with 0.9 equivalents is a reasonable choice to favor thiolate formation while allowing for some amine reactivity.

    • Take an immediate t=0 aliquot (e.g., 100 µL) and quench it in a vial containing 900 µL of 0.1 M HCl in 50:50 MeCN/Water. This sample represents the initial concentrations.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by rapidly adding 5.0 mL of the 100 mM DMCM stock solution to the stirring nucleophile mixture. Final concentrations will be: [Nucleophiles] = 50 mM each, [DMCM] = 50 mM.

    • Start a timer immediately.

    • Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Immediately quench each aliquot in a separate, pre-prepared quenching vial as described in step 2.

Analytical Protocol: HPLC Quantification

The quenched samples are analyzed by reverse-phase HPLC with UV detection to quantify the consumption of reactants and the formation of the three possible products.

HPLC Method (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Quantification:

  • Calibration: Prepare calibration curves for each reactant (benzylamine, benzyl mercaptan, benzyl alcohol, DMCM) and the expected products. This requires synthesizing or isolating small amounts of the N-alkylated, S-alkylated, and O-alkylated products to serve as standards.

  • Analysis: Inject the quenched time-point samples.

  • Calculation: Integrate the peak areas for each compound. Use the calibration curves to convert peak areas to concentrations for each time point. Normalize concentrations against the internal standard to correct for any injection volume variability.

Data Interpretation and Comparative Benchmarking

The HPLC data will allow you to plot the concentration of each reactant and product over time. The initial slope of the product formation curves provides the initial reaction rate for each nucleophile.

Data Summary

The results should be summarized in a table. This format allows for a clear, quantitative comparison of reactivity under the tested conditions.

NucleophileProduct FormedInitial Rate (µM/min)% Yield at 120 minRelative Reactivity (vs. Alcohol)
Benzyl MercaptanS-Alkylated Product(Experimental Data)(Experimental Data)(Experimental Data)
BenzylamineN-Alkylated Product(Experimental Data)(Experimental Data)(Experimental Data)
Benzyl AlcoholO-Alkylated Product(Experimental Data)(Experimental Data)1.0

Table to be populated with data from the experimental protocol.

Comparison with Other Alkylating Agents

Understanding where this compound sits on the broader spectrum of electrophile reactivity is crucial for medicinal chemists.

  • vs. Iodoacetamide: Iodoacetamide is a classic "soft" electrophile widely used for its high selectivity for cysteine (thiol) modification in proteins. This compound is expected to exhibit similar soft character, with a strong preference for thiols. However, the additional steric bulk and different electronic nature of the malonate may modulate its reactivity relative to iodoacetamide.

  • vs. Dimethyl Sulfate (DMS): DMS is a potent, "harder" methylating agent. It is highly reactive and less selective than DMCM, readily alkylating a wide range of nucleophiles including phenols, amines, and thiols. In a competitive scenario, DMS would likely show less preference for thiols over amines compared to DMCM.

Qualitatively, the selectivity profile can be ranked as follows:

Iodoacetamide (Highest Thiol Selectivity) > this compound > Dimethyl Sulfate (Lower Selectivity)

Conclusion

This compound is a valuable synthetic tool whose reactivity is governed by a predictable set of electronic and steric principles. While HSAB theory correctly forecasts a preferential reaction with softer nucleophiles like thiols over amines and alcohols, true process control and optimization demand quantitative data. The experimental and analytical workflows detailed in this guide provide a robust and reliable methodology for researchers to determine the cross-reactivity profile of this compound—or indeed any electrophile—within their specific chemical systems. By investing in this fundamental characterization, scientists can mitigate risks of side-reactions, improve yields, and design more efficient and selective synthetic routes for the development of novel therapeutics and complex molecules.

References

A Critical Review of Dimethyl Chloromalonate in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl chloromalonate (DCM) stands as a versatile and pivotal C3 building block in the arsenal of modern organic synthesis. Its unique bifunctional nature, possessing both an electrophilic chlorinated carbon and two electron-withdrawing ester groups, enables a diverse range of chemical transformations. This guide provides a critical review of DCM's applications, offering a comparative analysis against common alternatives. We delve into the causality behind its reactivity in key synthetic strategies, including the construction of complex heterocyclic scaffolds and cyclopropane rings. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers, chemists, and drug development professionals to strategically leverage DCM or select superior alternatives for their specific synthetic challenges.

Introduction: The Utility of a Chlorinated Malonate

Dialkyl halomalonates are crucial reagents for constructing a variety of molecular architectures, particularly in the pharmaceutical industry.[1] Among these, this compound offers a compelling balance of reactivity, atom economy, and cost-effectiveness compared to its brominated counterparts.[1] It serves as a key precursor for active pharmaceutical ingredients (APIs) such as the endothelin receptor antagonist Bosentan and the antidepressant Vilazodone.[1]

The synthetic utility of DCM stems from the electrophilic nature of the α-carbon, a direct consequence of the inductive effect of the chlorine atom and the two adjacent carbonyl groups. This "umpolung" or reversal of the typical nucleophilic character of a malonate enolate opens up a distinct set of synthetic possibilities. This guide will explore these applications, critically evaluate its performance, and provide a practical comparison with other synthetically equivalent reagents.

Synthesis and Physicochemical Profile

A practical and scalable synthesis of this compound involves the direct chlorination of dimethyl malonate using sulfuryl chloride.[1] While effective, this method often presents a significant purification challenge: the formation of dimethyl 2,2-dichloromalonate as a major byproduct.[1] Commercially available DCM often contains 4-5% of this dichloro impurity.[1] However, for many applications, such as O-alkylation, the crude product can be used directly, as the dichloro impurity and residual starting material do not participate in the reaction and can be removed during product purification.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₇ClO₄
Molecular Weight 166.56 g/mol
Appearance Colorless to yellow liquid[1]
Boiling Point 105-106 °C at 19 mmHg
Density 1.305 g/mL at 25 °C
Refractive Index n20/D 1.437

Key Synthetic Applications of this compound

The reactivity of DCM is dominated by its utility as an electrophilic building block. It readily participates in reactions with a wide array of nucleophiles, leading to the formation of C-C, C-O, C-S, and C-N bonds.

C-Alkylation and Heterocycle Synthesis

One of the most powerful applications of DCM is in the synthesis of 5-, 6-, and 7-membered heterocyclic rings through cyclocondensation with dinucleophiles.[1][2] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where a nucleophile displaces the chloride. This strategy is fundamental in constructing core structures of many pharmaceutical agents.

A prime example is the synthesis of a key intermediate for Bosentan, where guaiacol is O-alkylated with DCM.[1] The phenoxide acts as the nucleophile, displacing the chloride to form dimethyl 2-(2-methoxyphenoxy)malonate. This intermediate can then be further elaborated to build the final pyrimidinedione ring system.[1]

G DMM Dimethyl Malonate DCM This compound (DCM) DMM->DCM Chlorination SO2Cl2 SO2Cl2 SO2Cl2->DCM Heterocycles Heterocyclic Scaffolds (e.g., Pyrimidinediones, Benzofurans) DCM->Heterocycles C-Alkylation / Cyclocondensation Cyclopropanes Cyclopropanes DCM->Cyclopropanes Cyclopropanation Nucleophile Dinucleophiles (e.g., Amidines, Phenols) Nucleophile->Heterocycles Alkene Alkenes / Sulfur Ylides Alkene->Cyclopropanes

Caption: Synthetic pathways starting from Dimethyl Malonate.

Cyclopropanation Reactions

Cyclopropane rings are valuable structural motifs in medicinal chemistry. DCM serves as a precursor for the dicarbomethoxy-substituted carbene equivalent needed for cyclopropanation of alkenes. While reactions with diazomalonates are common, DCM can be employed in alternative strategies.[3]

One notable application is in the Bingel-Hirsch reaction for the functionalization of fullerenes, which proceeds via the addition of a malonate enolate to the fullerene core, followed by intramolecular displacement of the halogen.[1] A conceptually similar approach involves the Corey-Chaykovsky reaction, where sulfur ylides react with electrophiles.[4][5][6] While typically used with carbonyls and enones, the principle can be extended. A base can deprotonate DCM to form a stabilized carbanion, which can then add to an activated alkene (Michael acceptor). Subsequent intramolecular ring closure would displace the chloride to form the cyclopropane ring.

G cluster_0 Corey-Chaykovsky Type Cyclopropanation DCM DCM Carbanion Carbanion DCM->Carbanion  Base Adduct Adduct Carbanion->Adduct  Michael Acceptor  (e.g., Enone) Cyclopropane Cyclopropane Adduct->Cyclopropane  Intramolecular  S-N-2 (-Cl)

Caption: Conceptual workflow for a DCM-based cyclopropanation.

Comparative Analysis with Alternative Reagents

The choice of a C3 building block is critical and depends on the desired reactivity, cost, and reaction conditions. DCM's performance must be weighed against several alternatives.

Table 2: Comparison of this compound with Alternative Reagents

ReagentStructureKey AdvantagesKey DisadvantagesPrimary Use Case
This compound (DCM) ClCH(CO₂Me)₂Good electrophile at α-carbon; cost-effective; good atom economy vs. bromo-analog.[1]Often impure (dichloro byproduct); less acidic α-proton than non-halogenated malonates.[1]Electrophilic partner in alkylations and heterocycle synthesis.[1]
Dimethyl Malonate CH₂(CO₂Me)₂Readily forms nucleophilic enolate; inexpensive; high purity.[7]Not directly electrophilic at the α-carbon; requires activation for some reactions.Nucleophile in Malonic Ester Synthesis, Knoevenagel condensations.[7][8]
Diethyl Chloromalonate ClCH(CO₂Et)₂Similar reactivity to DCM; ethyl esters can offer different solubility or reactivity in subsequent steps.[9]Higher molecular weight (less atom-economic); potentially more sterically hindered.Direct replacement for DCM where ethyl esters are preferred.
Meldrum's Acid C₆H₈O₄Highly acidic (pKa ~4.97)[10]; readily undergoes Knoevenagel condensations[11]; thermal decomposition yields reactive ketenes.[12]Thermally sensitive; can be sterically bulky.[10]Malonic acid equivalent for condensations and acylations.[13]
Diethyl Dichloromalonate Cl₂C(CO₂Et)₂Source for gem-dicarboethoxy-dichloromethyl group.Different reactivity profile; not a direct substitute for mono-chloro analogs.[14]Synthesis of gem-dichloro compounds.
DCM vs. Diethyl Malonate in Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[15][16] Typically, diethyl malonate or dimethyl malonate are used, where a mild base generates a nucleophilic enolate.

Using DCM in a Knoevenagel-type reaction is less common. The electron-withdrawing chlorine atom slightly increases the acidity of the α-proton, but its primary role as a leaving group makes it more suited for SN2-type reactions rather than condensation. Attempting a Knoevenagel condensation with DCM could lead to a complex mixture of products, including self-condensation or reaction of the base with the electrophilic center. For classic Knoevenagel chemistry, dimethyl malonate or the more reactive Meldrum's acid are superior choices.

DCM vs. Meldrum's Acid for Acylation

Meldrum's acid and its derivatives are excellent alternatives for introducing a malonate-type moiety, particularly in intramolecular Friedel-Crafts acylations to form cyclic ketones like indanones and tetralones.[13] The rigid cyclic structure of Meldrum's acid enhances the acidity of the C5 protons, facilitating reactions under mild conditions.[10][11] While DCM can be used to build similar backbones through multi-step sequences, Meldrum's acid provides a more direct and often higher-yielding route for these specific transformations.

Experimental Protocols

The following protocols are adapted from validated literature procedures and represent core applications of this compound.

Protocol 1: Pilot-Scale Synthesis of this compound[1]
  • Objective: To synthesize DCM from dimethyl malonate.

  • Materials: 50-L glass reactor, dimethyl malonate (20 kg, 151.4 mol), sulfuryl chloride (24.5 kg, 181.7 mol).

  • Procedure:

    • Purge the 50-L reactor with nitrogen and charge with dimethyl malonate (20 kg) at 25 °C.

    • Add sulfuryl chloride (24.5 kg) to the stirred contents over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.

    • Gradually heat the reaction mixture to 40-45 °C.

    • Maintain the temperature for 4-5 hours. Monitor the reaction progress by Gas Chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.

    • Cool the reaction mixture to 25 °C and stir for 30 minutes.

    • The product, liquid this compound, is unloaded from the reactor without any aqueous workup.

  • Expected Outcome: A yellow-colored liquid in ~98% yield with a GC purity of approximately 90%, containing ~5% dimethyl 2,2-dichloromalonate.[1] This material is often suitable for direct use in subsequent reactions.[1]

Protocol 2: O-Alkylation of Guaiacol with this compound[1]
  • Objective: To synthesize a Bosentan intermediate via O-alkylation.

  • Materials: Guaiacol (200 g, 1.61 mol), sodium hydroxide (67.6 g, 1.692 mol), toluene (1 L), crude this compound from Protocol 1 (321.8 g, ~1.93 mol).

  • Procedure:

    • Dissolve guaiacol (200 g) in toluene (1 L) at room temperature.

    • Add sodium hydroxide (67.6 g) and heat the mixture to 65 °C.

    • Add the crude this compound (321.8 g) over a period of 30 minutes at 65 °C.

    • Heat the reaction mixture to reflux and stir for 3 hours.

    • Cool the mixture and perform an aqueous workup.

    • Concentrate the organic phase to yield the product.

  • Expected Outcome: Dimethyl 2-(2-methoxyphenoxy)malonate in approximately 94% yield.[1] The impurities from the crude DCM are easily removed during the purification of the O-alkylated product.[1]

Conclusion and Future Outlook

This compound is a highly valuable and industrially relevant reagent in organic synthesis. Its strength lies in its role as an electrophilic C3 synthon, enabling the efficient construction of heterocyclic systems and other complex molecular frameworks through C-alkylation pathways.[1] While its synthesis can lead to impurities, the crude product is often sufficient for many applications, adding to its practicality on a large scale.[1]

However, it is not a universally superior reagent. For traditional nucleophilic applications like Knoevenagel condensations or certain acylation reactions, alternatives such as dimethyl malonate and Meldrum's acid, respectively, offer cleaner reactivity profiles and higher efficiencies. The modern chemist must, therefore, assess the specific transformation required. When the goal is to leverage an electrophilic malonate equivalent for SN2-type reactions, this compound remains a first-rate choice. The continued development of novel building blocks for molecular construction will undoubtedly provide more specialized tools, but the fundamental reactivity and cost-effectiveness of DCM ensure its enduring place in the synthetic chemist's toolbox.[17][18]

References

A Comparative Guide to Isotopic Labeling Strategies: Dimethyl Chloromalonate as an Electrophilic Synthon vs. Traditional Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and metabolic research, the precise tracking of molecular fates is paramount. Isotopic labeling, a technique that introduces heavy isotopes such as Carbon-13 (¹³C) or Deuterium (²H, D) into a molecule, serves as an indispensable tool for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and providing internal standards for mass spectrometry.[1][2] This guide offers an in-depth technical comparison of two distinct strategies for incorporating isotopically labeled two-carbon units derived from malonates, with a special focus on the role of dimethyl chloromalonate.

Traditionally, the malonic ester synthesis has been the cornerstone for such transformations, utilizing dialkyl malonates as nucleophile precursors. Here, we will dissect this classical approach and contrast it with a conceptually alternative pathway: the use of this compound as a reactive electrophilic synthon for introducing a labeled malonate moiety. This guide will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their specific molecular targets.

The Dichotomy of Malonate Reactivity in Isotopic Labeling

The versatility of malonic esters in organic synthesis stems from the acidity of the α-hydrogen, positioned between two electron-withdrawing carbonyl groups (pKa ≈ 13).[2] This allows for the facile generation of a stabilized enolate, a potent nucleophile. However, by substituting this acidic hydrogen with a halogen, as in this compound, the chemical reactivity of the α-carbon is inverted, transforming it from a nucleophilic center to an electrophilic one. This fundamental difference underpins two divergent isotopic labeling strategies.

Strategy A: The Classic Nucleophilic Approach - Malonic Ester Synthesis

The most established method for introducing a labeled alkyl group to form a new carboxylic acid is the malonic ester synthesis.[3][4] This pathway is ideal when the desired isotopic label is located on the alkyl group being introduced.

Core Principle: A standard, unlabeled malonate (e.g., dimethyl malonate or diethyl malonate) is deprotonated to form an enolate. This nucleophile then attacks an isotopically labeled alkyl halide (R*-X), forming a new carbon-carbon bond. Subsequent hydrolysis of the ester groups and heat-induced decarboxylation yield a carboxylic acid with the isotopic label incorporated into its backbone.[5][6]

Caption: Workflow for isotopic labeling via the classic malonic ester synthesis.

Strategy B: The Electrophilic Approach - Utilizing this compound

An alternative, though less common, strategy involves using an isotopically labeled malonate derivative that acts as an electrophile. Here, isotopically labeled this compound would be the key reagent. This approach is theoretically advantageous when the synthetic goal is to attach a labeled carboxymethyl group (-*CH(COOR)₂) or its derivatives to a nucleophilic substrate.

Core Principle: A nucleophilic substrate (Nu⁻) attacks the α-carbon of an isotopically labeled this compound (*C₅H₇ClO₄), displacing the chloride. This introduces the entire labeled malonate moiety onto the substrate. The resulting product can then be further manipulated, for instance, by hydrolysis and decarboxylation of one ester group to yield a labeled acetic acid derivative.

Caption: Workflow for isotopic labeling using this compound as an electrophile.

Comparative Analysis: Choosing the Right Malonate Strategy

The decision between these two strategies is dictated by the desired location of the isotopic label, the nature of the starting materials, and the overall synthetic plan.

FeatureStrategy A: Nucleophilic (Dimethyl Malonate)Strategy B: Electrophilic (this compound)Causality & Field Insights
Primary Application Synthesis of α-substituted labeled carboxylic acids from labeled alkyl halides.Attachment of a labeled malonate moiety to a nucleophilic substrate.Strategy A is the workhorse for building labeled carbon chains. Strategy B is more specialized, useful for creating molecules where the malonate itself is a key structural feature to be labeled.
Key Labeled Reagent Isotopically labeled alkyl halide (R*-X).Isotopically labeled dimethyl malonate, then chlorinated.The availability and cost of the labeled starting material is a critical decision factor. Labeled alkyl halides are diverse and often commercially available. Labeled dimethyl malonate is also available but may require an additional synthetic step for chlorination.[7]
Reactivity Profile Relies on the generation of a soft enolate nucleophile.Relies on the electrophilicity of the α-carbon due to the inductive effect of the chloro and carbonyl groups.[8]The nucleophilic route is highly predictable and well-documented. The electrophilic route can be very efficient but may be sensitive to the nature of the nucleophile.
Common Base/Catalyst Alkoxide bases (e.g., NaOEt, NaOMe) matching the ester to prevent transesterification.[4]Often requires a base to generate the attacking nucleophile, or the substrate is inherently nucleophilic (e.g., phenols, amines).[7]Base selection in Strategy A is crucial for reaction success. In Strategy B, the conditions are dictated by the nucleophile's properties.
Potential Side Reactions Dialkylation: A second alkyl group can be added if a second equivalent of base is present.[4]Elimination: Strong, sterically hindered bases could potentially lead to elimination reactions. Over-chlorination: During preparation, formation of dimethyl dichloromalonate is a common impurity.[7]Controlling stoichiometry is key to avoiding dialkylation in Strategy A. Careful control of chlorination conditions is essential for preparing the key reagent in Strategy B.
Versatility Extremely high. A vast range of carboxylic acids can be synthesized by varying the alkyl halide.[3]More specialized. Best suited for O-alkylation of phenols or N-alkylation of amines with a malonate group.[7]For general-purpose labeling of novel carboxylic acids, Strategy A is unparalleled. Strategy B excels in specific synthetic contexts, such as the synthesis of intermediates for drugs like Bosentan.[7]

Experimental Protocols

Protocol 1: Synthesis of a ¹³C-Labeled Carboxylic Acid via Classic Malonic Ester Synthesis (Strategy A)

This protocol describes the synthesis of [2-¹³C]hexanoic acid, starting from ¹³C-labeled butyl bromide.

Materials:

  • Dimethyl malonate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • [1-¹³C]1-Bromobutane

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve sodium methoxide (1.05 eq) in anhydrous methanol. Cool the solution to 0°C in an ice bath. Add dimethyl malonate (1.0 eq) dropwise via syringe. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodiomalonate enolate.

  • Alkylation (Label Introduction): To the enolate solution, add [1-¹³C]1-bromobutane (1.0 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting malonate is consumed (typically 4-6 hours).

  • Work-up and Isolation of Alkylated Intermediate: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude dimethyl 2-([1-¹³C]butyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add a 6M aqueous solution of HCl. Heat the mixture to reflux and maintain for 12-18 hours, until the ester is fully hydrolyzed. The decarboxylation occurs concurrently at this temperature.[6]

  • Final Product Isolation: Cool the reaction mixture and extract the final product, [2-¹³C]hexanoic acid, with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of a Labeled Aryloxyacetic Acid Derivative via Electrophilic Malonate (Strategy B)

This protocol outlines the hypothetical synthesis of a ¹³C-labeled intermediate, starting from ¹³C-labeled dimethyl malonate.

Materials:

  • [¹³C₂-methyl] Dimethyl malonate (labeled on the methyl carbons)

  • Sulfuryl chloride (SO₂Cl₂)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Toluene

  • Aqueous HCl

Step-by-Step Methodology:

  • Synthesis of Labeled this compound: Caution: This reaction should be performed in a well-ventilated fume hood. In a flask protected from moisture, charge the isotopically labeled dimethyl malonate. Add sulfuryl chloride (1.2 eq) dropwise while maintaining the temperature below 25°C. After the addition is complete, gradually heat the mixture to 40-45°C and maintain for 4-5 hours.[7] The reaction progress can be monitored by GC. The resulting labeled this compound is often used crude in the next step, as impurities like the starting material or the dichloro-adduct typically do not interfere with O-alkylation.[7]

  • Nucleophilic Substitution (Label Introduction): In a separate flask, dissolve phenol (1.0 eq) and sodium hydroxide (1.05 eq) in toluene. Heat the mixture to reflux to form the sodium phenoxide, removing water azeotropically. Cool the mixture to ~65°C and add the crude labeled this compound (1.2 eq) dropwise. Heat the mixture to reflux and stir for 3 hours.[7]

  • Work-up and Isolation: Cool the reaction to room temperature. Wash the mixture with water, followed by a dilute aqueous NaOH solution to remove any unreacted phenol. Concentrate the organic layer under reduced pressure to yield the crude labeled dimethyl 2-(phenoxy)malonate.

  • Selective Hydrolysis & Decarboxylation (Optional): If the final desired product is the labeled phenoxyacetic acid, the intermediate can be subjected to acidic hydrolysis and decarboxylation as described in Protocol 1, Step 4.

Conclusion and Future Outlook

The choice between using dimethyl malonate as a nucleophile precursor or this compound as an electrophilic synthon for isotopic labeling is a strategic one, deeply rooted in the principles of synthetic organic chemistry.

  • The Classic Malonic Ester Synthesis (Nucleophilic Approach) remains the more versatile and broadly applicable method for synthesizing a wide array of isotopically labeled carboxylic acids. Its predictability and the vast commercial availability of labeled alkyl halides make it a reliable choice for most applications.[1][3]

  • The this compound Approach (Electrophilic Strategy) offers a powerful, albeit more specialized, alternative. Its primary advantage lies in its ability to directly couple a labeled malonate unit with a nucleophile, a transformation not possible with standard malonates. This is particularly relevant in the synthesis of complex pharmaceutical intermediates where the malonate moiety itself is a core part of the target structure.[7]

For the practicing researcher, the decision hinges on a careful analysis of the target molecule. If the goal is to introduce a labeled alkyl chain, the classic malonic ester synthesis is the clear and field-proven choice. If, however, the objective is to attach a labeled dicarboxymethyl unit to a heteroatom or carbon nucleophile, the synthesis and application of isotopically labeled this compound present a potent and elegant synthetic solution. As the demand for ever more complex and precisely labeled molecules in drug development grows, having both of these strategic approaches in the synthetic chemist's toolbox will be invaluable.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Dimethyl Chloromalonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, the judicious selection of reagents is paramount to achieving efficient, scalable, and reproducible processes. Dimethyl chloromalonate (DMCM) stands as a versatile C3 building block, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, a comprehensive understanding of its reaction kinetics—the quantitative study of reaction rates—is often overlooked in the early stages of route scouting, leading to potential challenges in process development and optimization.

This guide, curated from the perspective of a Senior Application Scientist, aims to provide an in-depth kinetic analysis of this compound reactions. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a framework for predicting and controlling the reactivity of this important synthetic intermediate. By comparing its kinetic performance with common alternative electrophiles, this guide will empower researchers to make informed decisions, backed by solid data and mechanistic understanding.

The Electrophilic Character of this compound: A Mechanistic Overview

This compound's reactivity is fundamentally governed by the electronic and steric environment of its α-carbon. The presence of two electron-withdrawing ester groups significantly enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack. This is a classic example of an SN2 (Substitution Nucleophilic Bimolecular) reaction, a cornerstone of organic chemistry.[1]

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (in this case, the chloride ion) departs.[1] The rate of this reaction is dependent on the concentration of both the electrophile (this compound) and the nucleophile.

Several key factors influence the rate of SN2 reactions, and understanding these is crucial for predicting the behavior of this compound:

  • Steric Hindrance: The accessibility of the electrophilic α-carbon to the incoming nucleophile is critical. While the two methyl ester groups are relatively small, they do impart some steric bulk compared to a simple methyl halide.[2]

  • Nucleophilicity: The strength of the nucleophile plays a direct role in the reaction rate. Stronger nucleophiles will react faster with this compound.

  • Leaving Group Ability: The chloride ion is a good leaving group, contributing to the favorable kinetics of substitution reactions.

  • Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the reactants and the transition state.[2]

The presence of the two ester groups also introduces the possibility of side reactions, such as elimination or enolization, which must be considered and controlled through careful selection of reaction conditions.

Comparative Kinetic Analysis: this compound vs. Alternative Electrophiles

To provide a practical context for the reactivity of this compound, a direct comparison with other commonly used electrophiles is essential. For this analysis, we will consider methyl iodide and benzyl bromide as benchmarks.

The following table summarizes the expected relative second-order rate constants (k) for the reaction of these electrophiles with a representative amine nucleophile, piperidine, under standardized conditions. The data for methyl iodide and benzyl bromide are well-established in the literature, while the value for this compound is an educated estimation based on the reactivity of similar α-chloroesters and accounting for the electronic and steric effects of the second ester group.

ElectrophileNucleophileSolventRelative Rate Constant (k)
Methyl IodidePiperidineAcetonitrile1.0 (Baseline)
Benzyl BromidePiperidineAcetonitrile~200
This compound Piperidine Acetonitrile ~5-10
Ethyl ChloroacetatePiperidineEthanolSlower than Bromo-analogue

Analysis of Comparative Data:

  • Methyl Iodide: As a simple, unhindered electrophile with an excellent leaving group (iodide), methyl iodide serves as a good baseline for SN2 reactivity.

  • Benzyl Bromide: The significantly higher reactivity of benzyl bromide is attributed to the stabilization of the SN2 transition state by the adjacent phenyl group through π-orbital overlap.

  • This compound: The reactivity of this compound is predicted to be moderately higher than that of methyl iodide. The two electron-withdrawing ester groups enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. However, these groups also introduce some steric hindrance, which tempers the reactivity compared to the highly reactive benzyl bromide. The presence of the second ester group in this compound, compared to ethyl chloroacetate, is expected to further increase the electrophilicity of the reaction center.

  • Ethyl Chloroacetate: The study by Zenobi et al. demonstrated that ethyl bromoacetate reacts faster than ethyl chloroacetate with piperidine, which is expected due to bromide being a better leaving group than chloride.[3][4] This highlights the importance of the leaving group in determining the reaction rate.

Experimental Protocols for Kinetic Analysis

To generate the robust data required for a thorough kinetic analysis, a well-designed experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for monitoring the progress of organic reactions by separating and quantifying the reactants and products over time.

General Workflow for Kinetic Monitoring using HPLC

The following diagram illustrates a typical workflow for a kinetic study of the reaction between this compound and a nucleophile.

SN2_Mechanism Reactants Nu:⁻ + Cl-CH(CO₂Me)₂ TS [Nu---CH(CO₂Me)₂---Cl]⁻‡ (Transition State) Reactants->TS Attack of Nucleophile Products Nu-CH(CO₂Me)₂ + Cl⁻ TS->Products Departure of Leaving Group

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for the handling of Dimethyl chloromalonate (CAS No. 28868-76-0). As a drug development professional, your safety is paramount. This document moves beyond mere compliance, offering a framework of understanding built on the inherent chemical risks of this reagent. The procedures outlined here are designed to be a self-validating system of safety, ensuring that every step, from receiving to disposal, is grounded in authoritative best practices.

Hazard at a Glance: Why We Take These Precautions

This compound is a corrosive and combustible organic liquid that demands rigorous safety protocols.[1] Understanding its primary hazards is the first step in mitigating risk.

  • Severe Corrosivity: The most immediate danger is its classification as a Skin Corrosion Category 1B substance.[2] This means it can cause severe, deep chemical burns to the skin and irreversible eye damage upon contact.[1][2][3] Vapors and mists are also extremely irritating to the eyes and respiratory tract.[1]

  • Respiratory Irritation: Inhalation of vapors or mists can lead to respiratory tract irritation.[1] Prolonged or high-concentration exposure may trigger reactive airways dysfunction syndrome (RADS), an asthma-like condition.[1]

  • Combustibility: While not highly flammable, it is a combustible liquid with a flash point of 107°C (224.6°F). Heating can cause pressure buildup and violent rupture of containers.[1]

  • Hazardous Decomposition: In a fire, or upon decomposition, it can release highly toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[1]

  • Incompatibility: It reacts with oxidizing agents, bases, and strong reducing agents.[1][2] Contact with many metals can produce highly flammable hydrogen gas.[1]

Core Principles of Protection

The selection of Personal Protective Equipment (PPE) is not a checklist; it is a risk-based assessment of your intended operation. Our strategy is built on the "Hierarchy of Controls," prioritizing engineering solutions first and relying on PPE as the final, critical barrier between you and the chemical.

  • Engineering Controls are Primary: The single most important safety measure is to always handle this compound inside a certified chemical fume hood .[4] This minimizes inhalation exposure and contains any potential spills or splashes.

  • No Skin or Eye Contact: The corrosive nature of this chemical means that any direct contact is an injury. All PPE protocols are designed to prevent this outcome entirely.

  • Anticipate the Failure Point: Plan for the worst-case scenario. When transferring 100 mL, your PPE should protect you from a full-volume splash, not just a minor drip.

Operational PPE Protocols

The level of PPE required directly correlates with the scale and nature of the work being performed.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of protective equipment.

PPE_Workflow cluster_assessment Task Risk Assessment cluster_ppe Required PPE Level cluster_details PPE Components start Identify Task (e.g., Weighing, Reaction, Storage) q_volume Volume > 50 mL or Splash Potential? start->q_volume q_aerosol Aerosol or Vapor Generation Likely? q_volume->q_aerosol No level2 Enhanced PPE (High Volume / Splash Risk) q_volume->level2 Yes level1 Standard PPE (Low Volume / Low Risk) q_aerosol->level1 No q_aerosol->level2 Yes level1_details • Nitrile Gloves (Double) • Safety Goggles (Splash-proof) • Flame-Resistant Lab Coat • Closed-toe Shoes level1->level1_details level2_details • Standard PPE PLUS: • Chemical-Resistant Apron • Full Face Shield (over goggles) • Consider ABEK Respirator level2->level2_details

Caption: PPE selection workflow for this compound.

Summary of PPE by Task
TaskRisk LevelEngineering ControlHand ProtectionEye/Face ProtectionBody/Respiratory Protection
Receiving & Storage LowWell-ventilated areaSingle pair Nitrile/Neoprene glovesSafety glasses with side shieldsLab coat, closed-toe shoes
Weighing & Low-Volume Transfers (<50mL) ModerateChemical Fume HoodDouble-gloved (Nitrile or Neoprene)Tightly fitting chemical splash gogglesFlame-resistant lab coat, closed-toe shoes
Active Reactions & Large Transfers (>50mL) HighChemical Fume HoodDouble-gloved (Nitrile or Neoprene)Chemical splash goggles AND a full face shieldFlame-resistant lab coat, chemical-resistant apron. Consider ABEK filter respirator if vapors cannot be contained.
Spill Cleanup & Waste Disposal HighChemical Fume HoodHeavy-duty chemical resistant glovesChemical splash goggles AND a full face shieldFull-body protective clothing, chemical-resistant boots.[1] Self-contained breathing apparatus may be necessary for large spills.[1]
Step-by-Step Protocol: Handling this compound for a Reaction

This procedure assumes a moderate-to-high risk operation, such as adding the chemical to a reaction vessel.

1. Preparation (Outside the Fume Hood):

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Verify the location of the nearest safety shower and eyewash station.[4] They must be unobstructed.
  • Don a flame-resistant lab coat, closed-toe shoes, and your first pair of nitrile gloves.

2. Donning Final PPE (At the Fume Hood):

  • Put on your second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Rationale: Double-gloving provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing your skin.
  • Don tightly fitting, indirectly vented chemical splash goggles. These must seal around the eyes to protect from splashes and vapors.[3]
  • For any work with volumes over 50mL or with a significant splash risk, don an 8-inch minimum full face shield over your goggles.[3] Rationale: A face shield protects the entire face from splashes, which goggles alone cannot do.
  • If your risk assessment indicates a potential for vapor escape from your apparatus, a NIOSH-approved respirator with an ABEK-type filter cartridge is required.

3. The Operation (Inside the Fume Hood):

  • Perform all transfers and manipulations of open containers deep within the fume hood.
  • Use caution to avoid splashing. When adding to another liquid, add it slowly down the side of the vessel.
  • Keep containers tightly closed when not in use.[3]

4. Post-Operation and Doffing:

  • Securely close all containers of this compound and waste.
  • Decontaminate any surfaces within the fume hood.
  • To doff PPE, remove the outer gloves first, peeling them off without touching the exterior surface.
  • Remove your face shield and goggles.
  • Remove your lab coat and final pair of gloves.
  • Wash your hands and face thoroughly with soap and water.[2]

Emergency Procedures and Disposal

Immediate Actions for Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if contact is extensive.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] You must seek immediate medical attention from a physician.[2][3]

  • Inhalation: Move the affected person to fresh air. Keep them warm and at rest. Seek immediate medical attention.[1][2]

Spill Response:

  • Minor Spill (inside fume hood): Contain the spill with an inert absorbent material like sand or vermiculite.[1] Scoop the material into a designated, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and alert personnel. Move upwind of the spill.[1] Only trained emergency responders with full-body protection and breathing apparatus should handle major spills.[1]

Disposal:

  • All materials contaminated with this compound, including absorbent materials, empty containers, and used PPE, must be treated as hazardous waste.[1]

  • Dispose of waste through a licensed waste disposal company, following all local, state, and federal regulations.[1][2] Do not pour down the drain.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl chloromalonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl chloromalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.